molecular formula C6H11NO2 B152012 (R)-piperidine-3-carboxylic acid CAS No. 25137-00-2

(R)-piperidine-3-carboxylic acid

货号: B152012
CAS 编号: 25137-00-2
分子量: 129.16 g/mol
InChI 键: XJLSEXAGTJCILF-RXMQYKEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-nipecotic acid is the (R)-enantiopmer of nipecotic acid. It is an enantiomer of a (S)-nipecotic acid. It is a tautomer of a (R)-nipecotic acid zwitterion.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3R)-piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLSEXAGTJCILF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365165
Record name (R)-(-)-Nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25137-00-2
Record name (-)-Nipecotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25137-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-Nipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-3-Piperidinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Nipecotic acid, (R)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4Z8PAL7EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Structural Properties of (R)-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-piperidine-3-carboxylic acid, also known as (R)-(-)-Nipecotic acid, is a chiral cyclic amino acid of significant interest in the pharmaceutical industry. Its primary biological activity lies in its function as a competitive inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1). By blocking the reuptake of GABA, the principal inhibitory neurotransmitter in the central nervous system, this compound effectively increases GABAergic tone. This mechanism of action has made it a valuable lead compound in the development of anticonvulsant and anxiolytic drugs. A thorough understanding of its structural properties is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the key structural features of this compound, including its physicochemical, crystallographic, and spectroscopic properties, supported by experimental protocols and pathway visualizations.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Melting Point 251-255 °C
Optical Activity [α]²²/D = -5° (c = 1 in H₂O)
CAS Number 25137-00-2

Crystallographic Properties

Note: A detailed table of bond lengths and angles would be derived from a crystallographic information file (CIF). As a specific CIF for the parent molecule has not been identified, this data is currently omitted.

Spectroscopic Properties

Spectroscopic analysis provides a detailed fingerprint of the molecular structure of this compound. The following sections summarize the expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data

ProtonChemical Shift (ppm)Multiplicity
H1 (NH)Broads
H2 (ax, eq)2.8 - 3.2m
H32.4 - 2.6m
H4 (ax, eq)1.8 - 2.2m
H5 (ax, eq)1.5 - 1.9m
H6 (ax, eq)2.8 - 3.2m
COOH> 10br s

Table 2: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (ppm)
C2~46
C3~40
C4~25
C5~24
C6~46
C=O> 175
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H (Amine)3200-3500Medium
C-H (Aliphatic)2850-3000Medium-Strong
C=O (Carboxylic Acid)1700-1725Strong
C-N1000-1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 129. A prominent fragment would be the loss of the carboxylic acid group ([M-COOH]⁺), resulting in a peak at m/z 84.

Biological Activity: Inhibition of GABA Transporter 1 (GAT-1)

The primary mechanism of action of this compound is the competitive inhibition of the GABA transporter 1 (GAT-1). GAT-1 is a sodium- and chloride-dependent transporter responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. By blocking this transporter, this compound increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GABA_reuptake GABA Reuptake GABA_reuptake->GAT1 GABA_synapse->GABA_reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Activation R_nipecotic_acid This compound R_nipecotic_acid->GAT1 Inhibition

GABA Uptake Inhibition by this compound

Experimental Protocols

General Protocol for X-Ray Crystallography of Small Molecules

Obtaining high-quality crystals is the most critical and often the most challenging step in determining the crystal structure of a small molecule like this compound.

1. Crystallization:

  • Solvent Selection: Begin by screening a wide range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane) to determine the solubility of the compound. The ideal solvent system is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Methods:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation at room temperature. Leave the solution loosely covered to allow for slow evaporation of the solvent.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but the crystallization solvent is soluble (the precipitant). The precipitant will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

2. Crystal Mounting:

  • Carefully select a single, well-formed crystal with sharp edges and no visible defects under a microscope.

  • Mount the crystal on a suitable holder, such as a cryoloop, using a cryoprotectant if data is to be collected at low temperatures.

3. Data Collection:

  • Place the mounted crystal on a goniometer in an X-ray diffractometer.

  • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.

Experimental Workflow for GABA Uptake Assay in Synaptosomes

This protocol outlines a typical workflow to assess the inhibitory effect of this compound on GABA uptake in isolated nerve terminals (synaptosomes).

GABA_Uptake_Assay_Workflow start Start step1 Isolate Synaptosomes from brain tissue start->step1 step2 Pre-incubate synaptosomes with this compound step1->step2 step3 Add radiolabeled GABA (e.g., [³H]GABA) step2->step3 step4 Incubate to allow uptake step3->step4 step5 Terminate uptake (e.g., rapid filtration and washing) step4->step5 step6 Measure radioactivity in synaptosomes (scintillation counting) step5->step6 step7 Data Analysis (determine IC₅₀) step6->step7 end End step7->end

Workflow for a Synaptosomal GABA Uptake Assay

Conclusion

This compound remains a cornerstone in the study of GABAergic neurotransmission and the development of CNS-active pharmaceuticals. Its well-defined structure, characterized by a chair conformation with an equatorial carboxylic acid group, provides a rigid scaffold for its inhibitory activity at the GAT-1 transporter. The comprehensive structural data and experimental protocols presented in this guide offer a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further investigation and the design of next-generation therapeutics targeting the GABAergic system.

An In-depth Technical Guide on the Physicochemical Properties of (R)-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (R)-piperidine-3-carboxylic acid, a key molecule in neuroscience research and drug development, primarily known for its role as a GABA uptake inhibitor. This document collates available quantitative data, details established experimental methodologies for its characterization, and presents visual representations of its biological context and synthesis.

Core Physicochemical Properties

This compound, also known as (R)-nipecotic acid, is a chiral cyclic amino acid. Its structure, comprising a piperidine ring and a carboxylic acid group, dictates its physicochemical behavior, influencing its solubility, membrane permeability, and interaction with biological targets.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for the specific (R)-enantiomer, other values are reported for the racemic mixture ((±)-nipecotic acid) or are predicted through computational models.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
Melting Point 251-255 °C (decomposes)
Optical Activity [α]²²/D −5° (c = 1 in H₂O)
pKa₁ (Carboxylic Acid) 3.35 (Predicted)[2]
pKa₂ (Piperidine Nitrogen) 10.64 (Predicted)[2]
Aqueous Solubility ((±)-Nipecotic Acid) 50 mg/mL in water[3]
logP (Octanol/Water) -2.9 (XLogP3 Prediction)[3]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized experimental protocols for measuring the key parameters of this compound.

Determination of Melting Point

The melting point of a solid is a fundamental indicator of its purity.

Methodology: Capillary Method [4][5][6]

  • Sample Preparation: A small amount of the dried, powdered this compound is packed into a thin-walled capillary tube, which is sealed at one end.[4]

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube containing mineral oil.[5][6]

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.[5]

Determination of Aqueous Solubility

Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution.

Methodology: Shake-Flask Method [7]

  • Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/100 mL) or in molar units (e.g., mol/L).

Determination of pKa

The acid dissociation constant (pKa) is critical for understanding the ionization state of a molecule at different pH values.

Methodology: Potentiometric Titration [8][9][10]

  • Sample Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the amino acid solution. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. Since this compound has two ionizable groups (the carboxylic acid and the piperidine nitrogen), the curve will show two equivalence points. The pKa values are determined from the pH at the half-equivalence points.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic profile.

Methodology: Shake-Flask Method [11]

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV/MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Biological Context and Synthesis

This compound is a potent inhibitor of the GABA transporter 1 (GAT1), which plays a crucial role in regulating the concentration of the neurotransmitter GABA in the synaptic cleft.

GABA Uptake Inhibition Signaling Pathway

Inhibition of GAT1 by this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a target for the development of anticonvulsant and anxiolytic drugs.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA Vesicle Glutamate->GABA_Vesicle GAD GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GAT1_Pre GAT1 GABA_Synapse->GAT1_Pre Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Binding R_Pip_Acid (R)-piperidine- 3-carboxylic acid R_Pip_Acid->GAT1_Pre Inhibition Postsynaptic_Effect Inhibitory Postsynaptic Potential GABA_Receptor->Postsynaptic_Effect

Caption: Inhibition of GABA transporter 1 (GAT1) by this compound.

Experimental Workflow: GABA Uptake Assay

A common method to assess the inhibitory activity of compounds like this compound on GAT1 is through a radiolabeled GABA uptake assay in cells expressing the transporter.

GABA_Uptake_Assay_Workflow start Start cell_culture Culture cells expressing GAT1 (e.g., HEK293-GAT1) start->cell_culture preincubation Pre-incubate cells with This compound cell_culture->preincubation add_gaba Add radiolabeled GABA (e.g., [3H]GABA) preincubation->add_gaba incubation Incubate to allow uptake add_gaba->incubation wash Wash cells to remove extracellular [3H]GABA incubation->wash lysis Lyse cells wash->lysis scintillation Measure intracellular radioactivity via scintillation counting lysis->scintillation analysis Data analysis (e.g., IC50 determination) scintillation->analysis end End analysis->end

Caption: Workflow for a radiolabeled GABA uptake assay.

General Synthesis Workflow

This compound can be synthesized from its corresponding pyridine precursor, pyridine-3-carboxylic acid (nicotinic acid), through catalytic hydrogenation. Chiral resolution is then required to isolate the (R)-enantiomer.

Synthesis_Workflow Pyridine Pyridine-3-carboxylic acid Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) Pyridine->Hydrogenation Racemic (±)-Piperidine-3-carboxylic acid Hydrogenation->Racemic Resolution Chiral Resolution (e.g., with a chiral amine) Racemic->Resolution Enantiomer This compound Resolution->Enantiomer

Caption: General synthesis route for this compound.

References

An In-depth Technical Guide to (R)-Piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Piperidine-3-carboxylic acid , also known by its synonym (R)-(-)-Nipecotic acid , is a chiral cyclic amino acid derivative that has garnered significant attention in the fields of neuroscience and medicinal chemistry. Its primary biological activity lies in its function as a gamma-aminobutyric acid (GABA) reuptake inhibitor, which modulates GABAergic neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of its identifiers, physicochemical properties, synthesis, and its pivotal role in GABA signaling pathways.

Chemical Identifiers and Physicochemical Properties

This compound is well-characterized by a range of chemical identifiers and has distinct physicochemical properties critical for its application in research and drug development.

Table 1: Chemical Identifiers for this compound
Identifier TypeValue
CAS Number 25137-00-2[1][2][3][4][5][6][7]
Molecular Formula C6H11NO2[1][2][3][5][6][7][8]
Molecular Weight 129.16 g/mol [1][2][5][6][7][9][8]
IUPAC Name (3R)-piperidine-3-carboxylic acid[7]
Synonyms (R)-(-)-Nipecotic acid, D-Nipecotic acid[1][3][10]
PubChem CID 1796510[7]
ChEMBL ID CHEMBL77575[7]
InChI Key XJLSEXAGTJCILF-RXMQYKEDSA-N[1][4][5][7]
SMILES C1C--INVALID-LINK--C(=O)O[7]
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance White to off-white crystalline solid[2][6]
Melting Point 251-255 °C (decomposes)[1][4][5]
Optical Activity [α]22/D −5°, c = 1 in H2O[1][4][5]
Solubility Moderately soluble in water; more soluble in polar organic solvents like methanol and ethanol.[11]
pKa 3.88 (Predicted)[12]
LogP -2.9 (XLogP3)[12]

Role in GABAergic Signaling

This compound's primary mechanism of action is the inhibition of GABA transporters (GATs).[2][3] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by GATs located on both neurons and glial cells. By blocking these transporters, (R)-nipecotic acid increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This has therapeutic implications for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.[2][6]

The following diagram illustrates the role of this compound in the GABAergic synapse.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic GABA Synthesis (from Glutamate) vesicle GABA Vesicle presynaptic->vesicle Packaging gaba GABA vesicle->gaba Release gaba_receptor GABA-A Receptor (Ion Channel) gaba->gaba_receptor Binding gat GABA Transporter (GAT1) gaba->gat Reuptake cl_influx Cl- Influx (Hyperpolarization) gaba_receptor->cl_influx gat->presynaptic Recycling r_nipecotic_acid (R)-Piperidine-3- carboxylic Acid r_nipecotic_acid->gat Inhibition

Mechanism of this compound in the GABAergic Synapse.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a key challenge addressed by various synthetic strategies. A common approach involves the resolution of a racemic mixture of nipecotic acid or the asymmetric synthesis from a chiral precursor.

General Synthetic Workflow

A representative synthetic workflow for obtaining this compound often starts with the hydrogenation of a pyridine precursor, followed by resolution to isolate the desired (R)-enantiomer.

Synthesis_Workflow start Pyridine-3-carboxylic acid (Nicotinic Acid) hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) start->hydrogenation racemic Racemic (R,S)-Piperidine-3-carboxylic acid (Nipecotic Acid) hydrogenation->racemic resolution Chiral Resolution (e.g., with a chiral amine) racemic->resolution diastereomeric_salts Diastereomeric Salts resolution->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_salt (R)-acid-(R)-base Salt separation->r_salt s_salt (S)-acid-(R)-base Salt separation->s_salt acidification_r Acidification r_salt->acidification_r final_product This compound acidification_r->final_product

General Synthetic Workflow for this compound.
Experimental Protocol: Resolution of Racemic Nipecotic Acid

The following is a generalized experimental protocol based on common chemical resolution principles. Specific reagents, solvents, and conditions may vary.

1. Preparation of Racemic Nipecotic Acid:

  • Nicotinic acid is subjected to catalytic hydrogenation using a platinum or rhodium catalyst under a hydrogen atmosphere in a suitable solvent such as water or acetic acid.

  • The reaction is monitored until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield racemic nipecotic acid.

2. Formation of Diastereomeric Salts:

  • The racemic nipecotic acid is dissolved in a suitable solvent, such as ethanol or methanol.

  • An equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine, is added to the solution.

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.

3. Fractional Crystallization:

  • The less soluble diastereomeric salt, for instance, the salt of (R)-nipecotic acid with the (R)-amine, will preferentially crystallize out of the solution.

  • The crystals are collected by filtration and can be recrystallized one or more times from the same solvent to improve enantiomeric purity.

4. Liberation of the Enantiopure Acid:

  • The purified diastereomeric salt is dissolved in water.

  • The solution is acidified, typically with a strong mineral acid like hydrochloric acid, to a pH where the carboxylic acid is protonated and the chiral amine is in its salt form.

  • The free this compound can then be isolated by crystallization, extraction, or ion-exchange chromatography.

5. Purity Analysis:

  • The enantiomeric excess of the final product is determined using chiral high-performance liquid chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value.

Applications and Future Directions

This compound and its derivatives are invaluable tools in neuroscience research for studying the GABAergic system.[6] Its scaffold has been extensively used as a starting point for the development of more potent and selective GABA uptake inhibitors with improved pharmacokinetic properties, such as better blood-brain barrier penetration.[2] For instance, the development of tiagabine, an antiepileptic drug, was based on the structure of nipecotic acid.[2]

Future research is likely to focus on the design of novel derivatives with specific selectivity for different GABA transporter subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), which could lead to more targeted therapeutic interventions with fewer side effects. Furthermore, its use as a chiral building block in the synthesis of other complex molecules remains an active area of investigation in organic and medicinal chemistry.[13]

References

Chiral Piperidine-3-Carboxylic Acids: A Comprehensive Technical Guide to Their Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral piperidine-3-carboxylic acids and their derivatives represent a pivotal class of compounds in contemporary medicinal chemistry and neuroscience research. This technical guide provides an in-depth exploration of their biological significance, with a primary focus on their roles as potent modulators of key central nervous system targets, including γ-aminobutyric acid (GABA) transporters and N-methyl-D-aspartate (NMDA) receptors. This document details the enantioselective synthesis of these chiral scaffolds, provides comprehensive experimental protocols for their biological evaluation, and presents quantitative pharmacological data to facilitate structure-activity relationship (SAR) analysis. Furthermore, this guide elucidates the intricate signaling pathways influenced by these compounds through detailed diagrams and explores their therapeutic potential in a range of neurological disorders.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents.[1] The introduction of a carboxylic acid moiety at the 3-position, combined with the stereochemical control offered by a chiral center, gives rise to a class of molecules with significant and diverse biological activities. Notably, (R)- and (S)-piperidine-3-carboxylic acid serve as crucial building blocks for the synthesis of compounds targeting the central nervous system (CNS).[2][3] Their structural similarity to endogenous neurotransmitters, such as GABA, has driven the development of potent and selective inhibitors of GABA transporters, with significant implications for the treatment of epilepsy and other seizure disorders.[4] Moreover, derivatives of this scaffold have demonstrated significant activity as antagonists of the NMDA receptor, a key player in synaptic plasticity and excitotoxicity, highlighting their potential in treating neurodegenerative diseases and psychiatric conditions.[5][6] This guide aims to provide a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of chiral piperidine-3-carboxylic acid derivatives.

Enantioselective Synthesis of Chiral Piperidine-3-Carboxylic Acids

The stereochemistry of piperidine-3-carboxylic acid is critical for its biological activity. The (R)-enantiomer, for instance, is the key chiral intermediate for the synthesis of the potent GABA uptake inhibitor, Tiagabine.[4] Several strategies have been developed for the enantioselective synthesis of these valuable building blocks.

Chiral Resolution of Racemic Piperidine-3-Carboxylic Acid

A common approach involves the resolution of a racemic mixture of N-protected piperidine-3-carboxylic acid using a chiral resolving agent.

Experimental Protocol: Resolution of (±)-N-Cbz-piperidine-3-carboxylic acid with (R)-α-phenylethylamine [7]

  • Salt Formation: Dissolve N-Cbz-3-piperidinecarboxylic acid in a suitable organic solvent (e.g., ethanol). Heat the solution with stirring to 40-50°C.[7] Slowly add a solution of (R)-α-phenylethylamine in the same solvent. After the addition is complete, stir the mixture for 20-30 minutes at the same temperature.[7]

  • Crystallization: Slowly cool the mixture to 10-15°C to induce crystallization of the diastereomeric salt.[7]

  • Isolation and Purification: Collect the crystals by suction filtration and dry. To improve the enantiomeric excess (ee), recrystallize the salt from ethanol. Heat the salt in ethanol to 70-75°C for 15-20 minutes, then slowly cool to 10-15°C and filter. Repeat this process until the desired ee (e.g., >99%) is achieved.[7]

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid, such as concentrated hydrochloric acid, to a pH of 1-2.[7]

  • Extraction: Extract the aqueous solution with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic extracts, dry over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically pure N-Cbz-(R)-piperidine-3-carboxylic acid.[7]

Asymmetric Synthesis

More advanced strategies employ asymmetric catalysis to directly synthesize the chiral piperidine ring. A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative has been reported to produce enantioenriched 3-substituted piperidines.[2][3][8]

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [8]

  • Catalyst Preparation: In a glovebox, add [Rh(cod)OH]2 (3 mol%) and a chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%) to a vial.[8]

  • Reaction Setup: Add toluene, 2-methyltetrahydrofuran (THP), and water to the vial, followed by aqueous cesium hydroxide (CsOH). Stir the catalyst solution at 70°C for 10 minutes.[8]

  • Addition of Reactants: Add the arylboronic acid (3.0 equivalents) and the dihydropyridine substrate (1.0 equivalent) to the reaction mixture.[8]

  • Reaction: Stir the resulting mixture at 70°C for 20 hours.[8]

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel. Remove the solvents under reduced pressure and purify the crude product by flash chromatography to obtain the enantioenriched 3-aryl-tetrahydropyridine.[8] This intermediate can then be further reduced and deprotected to yield the desired chiral piperidine-3-carboxylic acid.

Biological Activity as GABA Uptake Inhibitors

A primary biological role of chiral piperidine-3-carboxylic acids is their ability to inhibit the reuptake of GABA, the main inhibitory neurotransmitter in the CNS. GABA transporters (GATs) are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] By blocking these transporters, derivatives of piperidine-3-carboxylic acid can increase the concentration of GABA in the synapse, leading to enhanced GABAergic neurotransmission and a reduction in neuronal excitability. This mechanism is particularly relevant for the treatment of epilepsy.[4]

Quantitative Data on GABA Transporter Inhibition

The inhibitory potency of various chiral piperidine-3-carboxylic acid derivatives against different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) has been extensively studied. The following table summarizes the IC50 values for selected compounds.

CompoundGAT SubtypeIC50 (µM)Reference
(R)-Nipecotic acidmGAT1-[9]
TiagabinehGAT-10.07[4]
NNC-711hGAT-10.04[4]
Compound 6amGAT1496-fold higher than (R)-nipecotic acid[9]
SNAP-5114GAT315-40 times more potent than on GAT1[10]
Experimental Protocol: [3H]GABA Uptake Assay

This assay is a standard method to determine the inhibitory activity of compounds on GABA transporters expressed in cultured cells.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the desired human GABA transporter subtype (e.g., hGAT-1).

  • Preparation of Compounds: Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Tiagabine) in a suitable solvent (e.g., DMSO). Prepare serial dilutions in assay buffer.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Wash the cells with pre-warmed assay buffer.

    • Add the test compounds at various concentrations to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate GABA uptake by adding a solution containing a fixed concentration of [3H]GABA.

    • Incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

GABAergic Signaling Pathway

The following diagram illustrates the GABAergic synapse and the mechanism of action of GABA uptake inhibitors.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging Synaptic_Cleft GABA GABA_vesicle->Synaptic_Cleft Release GAT1_pre GAT1 Synaptic_Cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor Synaptic_Cleft->GABA_A_Receptor Binding GAT_glia GAT1/GAT3 Synaptic_Cleft->GAT_glia Reuptake Ion_Channel Cl- Channel GABA_A_Receptor->Ion_Channel Activation Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- Influx Inhibitor Chiral Piperidine-3-Carboxylic Acid Derivative Inhibitor->GAT1_pre Inhibition Inhibitor->GAT_glia Inhibition

Caption: GABAergic synapse and the inhibitory action of chiral piperidine-3-carboxylic acid derivatives on GABA transporters (GATs).

Biological Activity as NMDA Receptor Antagonists

Derivatives of chiral piperidine-3-carboxylic acid have also emerged as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[5] However, overactivation of NMDA receptors can lead to excessive calcium influx and subsequent neuronal cell death, a phenomenon known as excitotoxicity, which is implicated in various neurodegenerative disorders.[5] NMDA receptor antagonists can block this excitotoxic cascade and offer neuroprotection.[5]

Quantitative Data on NMDA Receptor Antagonism

The following table presents the inhibitory potency (IC50) of selected piperidine derivatives on the NMDA receptor.

CompoundAssayIC50 (nM)Reference
cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (11a)[3H]CPP binding95[5]
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid (11c)[3H]CPP binding120[5]
(-)-1 (LY235723)[3H]CGS 19755 binding67[11]
Ketamine[3H]MK-801 Binding300[12]
Dizocilpine ((+)-MK-801)[3H]MK-801 Binding7.1[12]
Experimental Protocol: [3H]MK-801 Binding Assay

This assay measures the ability of a compound to displace the binding of the non-competitive NMDA receptor antagonist [3H]MK-801 from its binding site within the ion channel.[12][13]

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 7.4).

  • Assay Procedure:

    • In a 96-well plate, add the membrane preparation, [3H]MK-801 (at a concentration near its Kd, e.g., 5 nM), and the test compound at various concentrations.[12]

    • For the determination of non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).[12]

    • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 180 minutes at 25°C).[12]

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

NMDA Receptor Signaling Pathway

The following diagram illustrates the NMDA receptor signaling pathway and the site of action for antagonists.

NMDA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_vesicle Glutamate Vesicle Synaptic_Cleft Glutamate Glutamate_vesicle->Synaptic_Cleft Release NMDA_Receptor NMDA Receptor Synaptic_Cleft->NMDA_Receptor Binding Glycine Glycine (Co-agonist) Glycine->NMDA_Receptor Binding Ion_Channel Ca2+ Channel NMDA_Receptor->Ion_Channel Activation CaMKII CaMKII Ion_Channel->CaMKII Ca2+ Influx CREB CREB CaMKII->CREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Antagonist Chiral Piperidine-3-Carboxylic Acid Derivative (Antagonist) Antagonist->NMDA_Receptor Blockade

Caption: NMDA receptor signaling pathway and the antagonistic effect of chiral piperidine-3-carboxylic acid derivatives.

Other Biological Targets and Therapeutic Applications

Beyond their well-established roles as GABA uptake inhibitors and NMDA receptor antagonists, chiral piperidine-3-carboxylic acid derivatives have shown promise in modulating other biological targets, expanding their therapeutic potential.

Acetylcholinesterase Inhibition

Some piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][14][15][16] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine scaffold can mimic the quaternary ammonium group of acetylcholine, allowing it to interact with the active site of the enzyme.

Anticonvulsant Activity

The ability of these compounds to enhance GABAergic neurotransmission translates directly to anticonvulsant properties. The maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models are standard preclinical assays to evaluate the efficacy of potential antiepileptic drugs.[17][18][19][20][21][22][23][24][25][26][27]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [17][20][21]

  • Animal Preparation: Use male albino mice, acclimatized to the laboratory conditions.

  • Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).

  • Seizure Induction: At the time of peak drug effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes. A drop of topical anesthetic can be applied to the corneas prior to electrode placement.[17]

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this tonic extension is considered a protective effect.

  • Data Analysis: Calculate the percentage of protected animals in each group. The dose that protects 50% of the animals (ED50) can be determined by probit analysis.

Experimental Protocol: Pentylenetetrazole (PTZ) Induced Seizure Test [22][23][24][25]

  • Animal Preparation: Use male albino mice.

  • Drug Administration: Administer the test compound or vehicle control.

  • PTZ Injection: After a predetermined time, inject a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).[25]

  • Observation: Observe the animals for the onset and severity of clonic and tonic-clonic seizures for a period of 30 minutes.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures.

Conclusion

Chiral piperidine-3-carboxylic acids are a versatile and highly valuable class of compounds in drug discovery and development. Their ability to be synthesized enantioselectively and their structural resemblance to endogenous neurotransmitters have enabled the creation of potent and selective modulators of key CNS targets. As GABA uptake inhibitors, they hold significant promise for the treatment of epilepsy and other seizure-related disorders. As NMDA receptor antagonists, they offer a therapeutic avenue for neurodegenerative diseases and conditions associated with excitotoxicity. The expanding exploration of their activity on other biological targets, such as acetylcholinesterase, further underscores their broad therapeutic potential. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of novel and effective therapies for a range of debilitating neurological and psychiatric disorders.

References

(R)-piperidine-3-carboxylic Acid: A Deep Dive into its Role as a GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells. Inhibition of these transporters can prolong the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism has been a key therapeutic strategy for various neurological and psychiatric disorders, including epilepsy.

(R)-piperidine-3-carboxylic acid, also known as (R)-nipecotic acid, is a well-established competitive inhibitor of GABA uptake. Its structure, being a cyclic analog of GABA, allows it to be recognized by the GABA transporters. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, pharmacological data, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of GABA Transporters

This compound exerts its effect by competitively binding to GABA transporters (GATs), thereby blocking the reuptake of GABA from the synaptic cleft. There are four main subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter 1). These transporters are sodium and chloride-dependent, utilizing the electrochemical gradient of these ions to drive the transport of GABA against its concentration gradient. By inhibiting these transporters, this compound increases the extracellular concentration of GABA, leading to enhanced activation of postsynaptic GABA receptors and a potentiation of inhibitory signaling.

dot

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter (GAT-1) GABA_reuptake GABA Reuptake GAT1->GABA_reuptake Translocates GABA_synapse->GAT1 Binds for reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binds R_PCA (R)-piperidine- 3-carboxylic acid R_PCA->GAT1 Competitively Inhibits Inhibitory_Signal Inhibitory Signal (Hyperpolarization) GABA_R->Inhibitory_Signal Activates

Caption: Inhibition of GABA Transporter (GAT-1) by this compound.

Quantitative Pharmacological Data

The inhibitory potency of this compound and its derivatives is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to block 50% of GABA uptake. The following table summarizes the IC50 values for this compound (racemic nipecotic acid) against different GABA transporter subtypes.

CompoundTransporter SubtypeSpeciesIC50 (μM)Reference
(±)-Nipecotic AcidhGAT-1Human8[1][2]
(±)-Nipecotic AcidrGAT-2Rat38[1][2]
(±)-Nipecotic AcidhGAT-3Human106[1][2]
(±)-Nipecotic AcidhBGT-1Human2370[1][2]
(±)-Nipecotic AcidmGAT-1Mouse2.6[3]
(±)-Nipecotic AcidmGAT-2Mouse310[3]
(±)-Nipecotic AcidmGAT-3Mouse29[3]
(±)-Nipecotic AcidmGAT-4Mouse16[3]

Experimental Protocols

[³H]GABA Uptake Assay in Synaptosomes

This protocol describes a common in vitro method to assess the inhibitory activity of compounds on GABA uptake in isolated nerve terminals (synaptosomes).

dot

GABA_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis A1 Homogenize brain tissue (e.g., cortex) in sucrose buffer A2 Centrifuge homogenate at low speed (e.g., 1,000 x g) A1->A2 A3 Collect supernatant A2->A3 A4 Centrifuge supernatant at high speed (e.g., 17,000 x g) A3->A4 A5 Resuspend pellet (synaptosomes) in physiological buffer A4->A5 B1 Pre-incubate synaptosomes with test compound or vehicle A5->B1 B2 Initiate uptake by adding [³H]GABA and non-labeled GABA B1->B2 B3 Incubate at 37°C for a defined time (e.g., 10 min) B2->B3 B4 Terminate uptake by rapid filtration through glass fiber filters B3->B4 B5 Wash filters to remove unbound [³H]GABA B4->B5 C1 Quantify radioactivity on filters using liquid scintillation counting B5->C1 C2 Calculate percent inhibition relative to vehicle control C1->C2 C3 Determine IC50 value by non-linear regression analysis C2->C3

Caption: Workflow for a [³H]GABA uptake inhibition assay using synaptosomes.

Methodology:

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered sucrose solution.

    • The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.

    • The final synaptosomal pellet is resuspended in a physiological buffer.

  • GABA Uptake Assay:

    • Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.

    • GABA uptake is initiated by the addition of a mixture of [³H]GABA (radiolabeled) and unlabeled GABA.

    • The incubation is carried out at 37°C for a short period (e.g., 10 minutes).

    • The uptake is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes but allow the incubation medium to pass through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound [³H]GABA.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The amount of [³H]GABA taken up in the presence of the test compound is compared to the uptake in the control group to calculate the percentage of inhibition.

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

General Synthesis of N-substituted this compound Derivatives

The following workflow outlines a general synthetic route for creating derivatives of this compound, which is crucial for structure-activity relationship (SAR) studies.

dot

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_reagents Key Reagents & Conditions S1 This compound (Starting Material) S2 Protection of the carboxylic acid group (e.g., esterification) S1->S2 S3 N-alkylation or N-arylation of the piperidine nitrogen S2->S3 R1 Esterifying agent (e.g., SOCl₂ in alcohol) S2->R1 for S4 Deprotection of the carboxylic acid group S3->S4 R2 Alkyl/Aryl halide or equivalent Base (e.g., K₂CO₃) S3->R2 with S5 Purification and Characterization S4->S5 R3 Hydrolysis (e.g., LiOH or HCl) S4->R3 via R4 Chromatography NMR, Mass Spectrometry S5->R4 by

Caption: General synthetic workflow for N-substituted this compound derivatives.

Methodology:

  • Protection of the Carboxylic Acid: The carboxylic acid group of this compound is typically protected, often as an ester (e.g., methyl or ethyl ester), to prevent it from reacting in the subsequent step. This can be achieved by reacting the starting material with an alcohol in the presence of an acid catalyst or a reagent like thionyl chloride.

  • N-substitution: The secondary amine of the piperidine ring is then subjected to N-alkylation or N-arylation. This is commonly performed by reacting the protected intermediate with an appropriate alkyl or aryl halide in the presence of a base. This step is critical for introducing various lipophilic or functional groups to explore their impact on potency and selectivity.

  • Deprotection: The protecting group on the carboxylic acid is removed in the final step. For esters, this is typically achieved through hydrolysis under acidic or basic conditions.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. The structure and purity of the synthesized compound are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

This compound serves as a foundational scaffold for the development of potent and selective GABA uptake inhibitors. Its ability to modulate GABAergic neurotransmission has established it as a valuable tool in neuroscience research and a starting point for the design of therapeutic agents. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of drug discovery and development, particularly those targeting the GABAergic system. Further exploration of the structure-activity relationships of its derivatives will continue to provide insights into the molecular pharmacology of GABA transporters and may lead to the development of novel therapeutics with improved efficacy and side-effect profiles.

References

A Comprehensive Technical Guide to (R)-piperidine-3-carboxylic Acid and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-piperidine-3-carboxylic acid, a key molecule in neuroscience research and drug development. This document details its synonyms, chemical properties, and its primary mechanism of action as a GABA uptake inhibitor. Furthermore, it offers detailed experimental protocols for its synthesis and pharmacological evaluation, adhering to the highest standards of scientific rigor.

Chemical Identity and Synonyms

This compound is a chiral molecule widely known for its inhibitory effects on γ-aminobutyric acid (GABA) transporters. To facilitate comprehensive research, a list of its common synonyms, chemical identifiers, and related derivatives is provided below.

Identifier Type Identifier Citation
Systematic Name (3R)-piperidine-3-carboxylic acid[1]
Common Synonym (R)-(-)-Nipecotic acid[2][3]
CAS Number 25137-00-2[2][3]
PubChem CID 1796510[1]
ChEBI ID CHEBI:60120[4]
InChI Key XJLSEXAGTJCILF-RXMQYKEDSA-N[1][2]
Molecular Formula C6H11NO2[1][2][3]
Molecular Weight 129.16 g/mol [2][5]
Other Synonyms D-Piperidine-3-carboxylic acid, (R)-(-)-3-Piperidinecarboxylic acid[3][6]
Racemic Form Nipecotic Acid, (±)-Nipecotic Acid, 3-Piperidinecarboxylic acid[5][7]
Boc-Protected Derivative (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, Boc-D-Nip-OH[8][9]

Physicochemical and Pharmacological Properties

This compound is a white to beige solid with specific optical activity.[3] Its primary pharmacological action is the inhibition of GABA transporters (GATs), which are crucial for regulating GABA levels in the synaptic cleft.[10][11][12]

Physicochemical Data
Property Value Citation
Melting Point 251-255 °C[2][3]
Optical Activity [α]22/D -5° (c = 1 in H2O)[2][3]
Form Solid[2][3]
Pharmacological Data: GABA Transporter Inhibition

(R)-Nipecotic acid and its racemic form are potent inhibitors of GABA transporters, particularly GAT-1.[7][13] The following table summarizes key inhibitory constants.

Compound Target Inhibitory Constant Value Citation
Nipecotic acidMouse GAT-1IC502.6 µM[7]
Nipecotic acidMouse GAT-2IC50310 µM[7]
Nipecotic acidMouse GAT-3IC5029 µM[7]
Nipecotic acidMouse GAT-4IC5016 µM[7]
(±)-Nipecotic acidHuman GAT-1 (hGAT-1)IC508 µM[13]
(±)-Nipecotic acidRat GAT-2 (rGAT-2)IC5038 µM[13]
(±)-Nipecotic acidHuman GAT-3 (hGAT-3)IC50106 µM[13]
(±)-Nipecotic acidHuman Betaine/GABA Transporter-1 (hBGT-1)IC502370 µM[13]
Nipecotic acidGAT1 (HEK293S cells)Ki14 µM[12]

Mechanism of Action: Inhibition of GABA Uptake

This compound exerts its effects by competitively inhibiting GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a critical step in terminating GABAergic neurotransmission. By blocking GATs, (R)-nipecotic acid increases the concentration and prolongs the presence of GABA in the synapse, thereby enhancing inhibitory signaling.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Presynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT1 GABA Transporter (GAT1) GABA_synapse->GAT1 Uptake postsynaptic_neuron Postsynaptic Neuron GAT1->presynaptic_neuron Transport R_nipecotic_acid (R)-Nipecotic Acid R_nipecotic_acid->GAT1 Inhibition

Mechanism of GABA Uptake and its Inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via chiral resolution and for conducting a GABA uptake inhibition assay.

Synthesis of this compound via Chiral Resolution

This protocol describes the chiral resolution of N-Cbz-3-piperidinecarboxylic acid using (R)-(+)-α-phenylethylamine as the resolving agent, followed by deprotection to yield this compound.

Materials:

  • N-Cbz-3-piperidinecarboxylic acid

  • (R)-(+)-α-phenylethylamine

  • Methanol

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Ethyl Acetate

  • Water

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, filtration apparatus, etc.)

Procedure:

  • Salt Formation:

    • Dissolve 26.3 g of N-Cbz-3-piperidinecarboxylic acid in 55 mL of methanol in a round-bottom flask.

    • Heat the solution with stirring to 40-50 °C.

    • Slowly add a solution of 11 g of (R)-(+)-α-phenylethylamine in 13.5 mL of methanol to the heated solution.

    • After the addition is complete, maintain the temperature and stir for an additional 20-30 minutes.

    • Slowly cool the mixture to 10-15 °C to induce crystallization of the diastereomeric salt.

    • Collect the precipitated salt by suction filtration and dry.

  • Recrystallization for Enantiomeric Enrichment:

    • Suspend the obtained carboxylate salt (approx. 15.3 g) in 30 mL of ethanol.

    • Heat the suspension to 70-75 °C and maintain for 15-20 minutes.

    • Slowly cool the mixture to 10-15 °C.

    • Collect the recrystallized salt by suction filtration and dry.

    • Repeat this recrystallization step at least twice to achieve an enantiomeric excess (ee) greater than 99%.

  • Liberation of the Free Acid:

    • Suspend the highly enriched carboxylate salt (approx. 12.8 g) in 38 mL of water.

    • Adjust the pH of the suspension to 1-2 by the dropwise addition of concentrated hydrochloric acid.

    • Extract the aqueous solution twice with 25 mL portions of ethyl acetate.

    • Combine the organic phases and concentrate under reduced pressure to obtain the N-Cbz-(R)-piperidine-3-carboxylic acid.

  • Deprotection (Removal of Cbz group):

    • The N-Cbz protected amino acid can be deprotected using standard methods such as catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) to yield the final product, this compound.

[³H]-GABA Uptake Inhibition Assay in HEK293 Cells

This protocol outlines a cell-based assay to determine the inhibitory potency (IC50) of this compound on GABA transporters expressed in a mammalian cell line.

Materials:

  • HEK293 cells stably or transiently expressing the desired GABA transporter isoform (e.g., GAT-1).

  • Cell culture medium (e.g., DMEM) and supplements.

  • Krebs-HEPES buffer (KHB): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, and 5 mM Glucose, pH 7.3.

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • This compound (test compound).

  • A potent, selective GAT inhibitor for determining non-specific uptake (e.g., tiagabine).

  • Scintillation cocktail and scintillation counter.

  • Multi-well cell culture plates (e.g., 48-well).

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293 cells expressing the target GAT isoform under standard conditions.

    • Seed the cells into 48-well plates at a density of approximately 5 x 10^5 cells/well and allow them to adhere overnight.

  • Assay Preparation:

    • Prepare stock solutions of this compound and unlabeled GABA in an appropriate solvent (e.g., water or buffer).

    • Prepare a range of concentrations of the test compound by serial dilution in KHB.

  • Uptake Assay:

    • On the day of the experiment, aspirate the culture medium from the wells and wash the cells with KHB.

    • Add the different concentrations of this compound to the respective wells and pre-incubate for 3-5 minutes at room temperature.

    • To initiate the uptake, add a solution of [³H]-GABA (e.g., 5 µM final concentration) to all wells.

    • Allow the uptake to proceed for a defined period (e.g., 3 minutes) at room temperature.

    • To determine non-specific uptake, include wells containing a saturating concentration of a potent GAT inhibitor (e.g., 10 µM tiagabine).

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KHB.

    • Lyse the cells by adding a suitable lysis buffer (e.g., a solution containing a detergent like SDS) to each well.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial and quantify the amount of [³H]-GABA taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake from all measurements to obtain the specific uptake.

    • Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the concentration of this compound.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

experimental_workflow cluster_synthesis Synthesis Workflow cluster_assay GABA Uptake Assay Workflow start_synthesis N-Cbz-3-piperidinecarboxylic acid salt_formation Salt Formation with (R)-(+)-α-phenylethylamine start_synthesis->salt_formation recrystallization Diastereomeric Recrystallization salt_formation->recrystallization liberation Liberation of N-Cbz-(R)-piperidine-3-carboxylic acid recrystallization->liberation deprotection Deprotection liberation->deprotection end_synthesis This compound deprotection->end_synthesis start_assay HEK293 cells expressing GAT cell_plating Cell Plating in Multi-well Plates start_assay->cell_plating pre_incubation Pre-incubation with this compound cell_plating->pre_incubation uptake_initiation Addition of [3H]-GABA pre_incubation->uptake_initiation termination Termination and Washing uptake_initiation->termination lysis Cell Lysis termination->lysis quantification Scintillation Counting lysis->quantification end_assay IC50 Determination quantification->end_assay

Experimental Workflows for Synthesis and Assay.

References

The Evolving Therapeutic Landscape of (R)-Piperidine-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-piperidine-3-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This technical guide provides an in-depth overview of the core therapeutic applications, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

The inherent chirality and conformational rigidity of the piperidine ring make it a valuable pharmacophore for designing selective and potent therapeutic agents. This guide will delve into four key areas where this compound derivatives have shown considerable promise: oncology (specifically anti-melanoma), anti-inflammatory applications, cardiovascular health (platelet aggregation inhibition), and neuroscience (GABA uptake inhibition).

Anti-Melanoma Applications

This compound derivatives, particularly N-arylpiperidine-3-carboxamides, have emerged as a promising class of anti-melanoma agents. These compounds have been shown to induce a senescence-like phenotype in melanoma cells, effectively halting their proliferation.

Quantitative Data: Anti-Melanoma Activity
Compound IDCell LineIC50 (µM)Reference
Compound 1 A3750.88[1]
Compound 54 A3750.03[1]
EF24 A549 (Lung)0.7 - 1.3[2]
EF31 RAW264.7~5[3]
Experimental Protocol: In Vitro Anti-Melanoma Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on melanoma cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human melanoma cell line (e.g., A375)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A375 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Pathway in Melanoma

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including melanoma.[4][5][6][7][8] Some piperidine derivatives may exert their anti-melanoma effects by modulating this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidine (R)-Piperidine-3-carboxylic acid derivatives Piperidine->PI3K inhibits Piperidine->Akt inhibits Piperidine->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway in melanoma.

Anti-Inflammatory Applications

Piperidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Quantitative Data: Anti-Inflammatory Activity
Compound IDAssayIC50 (µM)Reference
EF24 NF-κB nuclear translocation1.3[2]
Curcumin NF-κB nuclear translocation13[2]
EF31 NF-κB DNA binding~5[3]
BAT3 NF-κB reporter gene~6[9]
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol describes the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells as an indicator of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound derivative compounds

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

Signaling Pathway: NF-κB Signaling in Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IKK degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Gene Expression Piperidine (R)-Piperidine-3-carboxylic acid derivatives Piperidine->IKK inhibits

Caption: NF-κB signaling pathway in inflammation.

Platelet Aggregation Inhibition

Piperidine-3-carboxamide derivatives have been investigated as inhibitors of human platelet aggregation, a key process in thrombosis. These compounds can interfere with the signaling pathways that lead to platelet activation and aggregation.

Quantitative Data: Platelet Aggregation Inhibition
Compound IDAgonistIC50 (µM)Reference
5a ADP-[10]
6i ADP-[10]
7a ADP-[10]
PD5 PAF60[11]
PD3 PAF80000[11]

Note: Specific IC50 values for compounds 5a, 6i, and 7a were not provided in the abstract, but they were identified as potent inhibitors.

Experimental Protocol: Platelet Aggregation Assay

This protocol describes the in vitro assessment of platelet aggregation using platelet-rich plasma (PRP).

Materials:

  • Fresh human blood

  • Acid-citrate-dextrose (ACD) solution

  • Platelet aggregation agonist (e.g., ADP, collagen, PAF)

  • This compound derivative compounds

  • Saline solution

  • Platelet aggregometer

  • Centrifuge

Procedure:

  • PRP Preparation:

    • Collect venous blood into tubes containing ACD solution.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

  • Assay Procedure:

    • Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

    • Pre-warm the PRP to 37°C.

    • Add the test compound or vehicle to the PRP and incubate for a specified time.

    • Add the platelet aggregation agonist to initiate aggregation.

    • Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.

  • Data Analysis: The percentage of platelet aggregation is calculated, with 0% aggregation set with PRP and 100% with PPP. The IC50 value is determined from the dose-response curve.

Signaling Pathway: Platelet Aggregation

Platelet aggregation is a complex process involving multiple signaling pathways that converge on the activation of the glycoprotein IIb/IIIa receptor.

Platelet_Aggregation_Pathway Agonist Agonist (e.g., ADP, Thrombin) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC DAG->PKC activates GPIIbIIIa Glycoprotein IIb/IIIa Activation Ca2->GPIIbIIIa PKC->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Piperidine (R)-Piperidine-3-carboxylic acid derivatives Piperidine->Receptor may inhibit Piperidine->PLC may inhibit

Caption: Simplified platelet aggregation signaling pathway.

GABA Uptake Inhibition

(R)-Nipecotic acid, a derivative of this compound, is a well-known inhibitor of the GABA transporter 1 (GAT1). By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, these compounds can enhance GABAergic neurotransmission, which has therapeutic potential in conditions like epilepsy and anxiety.

Quantitative Data: GABA Uptake Inhibition
CompoundTransporterKi (µM)Reference
(R)-Nipecotic acid GAT114.4[12]
Tiagabine hGAT-10.07[13]
NNC-711 hGAT-10.04[13]
Compound 3b mGAT1pKi = 8.32[14][15]
Experimental Protocol: Synaptosomal GABA Uptake Assay

This protocol details the measurement of GABA uptake into isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Sucrose buffer

  • Krebs-Ringer buffer

  • [3H]-GABA (radiolabeled GABA)

  • This compound derivative compounds

  • Scintillation cocktail

  • Scintillation counter

  • Glass-fiber filters

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with the test compounds or vehicle at 37°C for 10 minutes.

    • Initiate the uptake by adding [3H]-GABA and incubate for a short period (e.g., 5 minutes).

    • Terminate the uptake by rapid filtration through glass-fiber filters and wash with ice-cold buffer.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of [3H]-GABA taken up by the synaptosomes. Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.

Signaling Pathway: GABAergic Synapse and GAT1 Inhibition

This diagram illustrates the role of the GABA transporter (GAT1) in a GABAergic synapse and its inhibition by this compound derivatives.

GABA_Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_synapse GABA_vesicle->GABA_synapse release GAT1 GAT1 GABA_synapse->GAT1 reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor InhibitorySignal Inhibitory Signal GABA_receptor->InhibitorySignal Piperidine (R)-Nipecotic Acid Derivatives Piperidine->GAT1 inhibits

Caption: GABAergic synapse and GAT1 inhibition.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a foundation for the development of potent and selective therapeutic agents. The diverse biological activities exhibited by its derivatives, from anti-cancer and anti-inflammatory effects to the modulation of platelet aggregation and neurotransmitter reuptake, underscore its versatility. This technical guide provides a comprehensive, data-driven overview to aid researchers and drug development professionals in harnessing the full therapeutic potential of this remarkable class of compounds. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel and effective medicines based on the this compound core.

References

An In-depth Technical Guide to (R)-Piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on the core physicochemical properties of (R)-piperidine-3-carboxylic acid, a compound of significant interest in medicinal chemistry and neuroscience research.

Physicochemical Properties

This compound, also known by its synonym (R)-(-)-Nipecotic acid, is a chiral compound recognized for its role as a GABA uptake inhibitor and as a valuable building block in the synthesis of neuroactive pharmaceuticals.[1] Its fundamental molecular attributes are summarized below.

Table 1: Molecular Data for this compound

ParameterValue
Molecular Formula C₆H₁₁NO₂[1][2][3][4]
Molecular Weight 129.16 g/mol [1][2][3]
CAS Number 25137-00-2[1][2][3]
Appearance White crystalline solid[1]
Melting Point 251-255 °C[2]

Structural and Relational Information

The identity of a chemical compound is fundamentally linked through its various names, its empirical formula, and its calculated molecular weight. The diagram below illustrates this relationship for this compound.

molecular_identity cluster_main This compound Compound This compound (R)-(-)-Nipecotic acid Formula Molecular Formula C₆H₁₁NO₂ Compound->Formula is described by MW Molecular Weight 129.16 g/mol Formula->MW corresponds to

Caption: Relationship between compound name, formula, and molecular weight.

Experimental Applications Overview

While detailed experimental protocols are highly specific to the research context, it is important to note the primary applications of this compound. It is widely utilized in neuroscience research for its neuroprotective potential and its function as a GABA uptake inhibitor, making it a crucial tool for studying neurological disorders such as epilepsy and anxiety.[1] In pharmaceutical development, it serves as a key intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.[1]

This document focuses on the fundamental physicochemical properties. For detailed experimental protocols, please refer to specific peer-reviewed literature relevant to your research application.

References

Solubility profile of (R)-piperidine-3-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-piperidine-3-carboxylic acid, also known as (R)-nipecotic acid, is a chiral cyclic amino acid and a key building block in the synthesis of various pharmaceutical compounds. Its structural features, particularly the presence of both a carboxylic acid and a secondary amine group, make its solubility profile a critical parameter in drug design, formulation development, and process chemistry. Understanding the solubility of this compound in different solvents is essential for its effective use in research and manufacturing.

This technical guide provides a comprehensive overview of the available solubility data for this compound. It includes a summary of quantitative solubility in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. Due to the limited availability of specific data for the (R)-enantiomer, this guide incorporates data for the racemic mixture, piperidine-3-carboxylic acid (nipecotic acid), and clearly indicates when this is the case.

Data Presentation: Quantitative Solubility

The following table summarizes the known quantitative solubility of piperidine-3-carboxylic acid in various solvents. It is important to note that much of the publicly available data pertains to the racemic mixture. Researchers are encouraged to determine the solubility of the specific (R)-enantiomer for their particular applications.

SolventCompoundTemperature (°C)SolubilityCitation(s)
WaterPiperidine-3-carboxylic acid (racemate)Room Temperature50 mg/mL[1]
WaterPiperidine-3-carboxylic acid (racemate)Not SpecifiedSoluble to 100 mM (~12.9 mg/mL)[2]
Phosphate-Buffered Saline (PBS, pH 7.2)Piperidine-3-carboxylic acid (racemate)Not Specified10 mg/mL[3]
EthanolPiperidine-3-carboxylic acid (racemate)Not SpecifiedSlightly soluble[3]
Dimethylformamide (DMF)Piperidine-3-carboxylic acid (racemate)Not SpecifiedSlightly soluble[3]
Dimethyl Sulfoxide (DMSO)Piperidine-3-carboxylic acid (racemate)Not SpecifiedSlightly soluble[3]
EtherPiperidine-3-carboxylic acid (racemate)Not SpecifiedInsoluble
Ester SolventsPiperidine-3-carboxylic acid (racemate)Not SpecifiedInsoluble

Qualitative Solubility Overview:

This compound is generally characterized by moderate solubility in water and higher solubility in polar organic solvents such as methanol and ethanol.[4] Its solubility is influenced by the zwitterionic nature of the molecule, which can be affected by the pH of the solution. In acidic conditions, the carboxylate group is protonated, and in basic conditions, the amino group is deprotonated, both of which can influence solubility. The compound is reported to be insoluble in non-polar solvents like ether and ester-based solvents.

Experimental Protocols

The determination of thermodynamic solubility is crucial for understanding the equilibrium state of a drug in a solvent. The shake-flask method is a widely accepted and reliable technique for this purpose.[5][6][7]

Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid ensures that equilibrium with the dissolved state is achieved.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles. This step is critical to ensure only the dissolved compound is analyzed.

  • Sample Preparation for Analysis: Dilute the filtered supernatant with a known volume of a suitable solvent (often the mobile phase used for HPLC) to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis by HPLC:

    • Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

    • Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.

  • Calculation of Solubility: Calculate the solubility of this compound in the original solvent by taking into account the dilution factor used during sample preparation.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_hplc 5. HPLC Analysis start Start step1 1. Prepare Supersaturated Solution (Excess solid in solvent) start->step1 step2 2. Equilibrate (Shake at constant temperature) step1->step2 step3 3. Separate Phases (Filter supernatant) step2->step3 step4 4. Prepare for Analysis (Dilute filtrate) step3->step4 hplc_run 5b. Analyze Sample step4->hplc_run hplc_cal 5a. Prepare Calibration Curve hplc_cal->hplc_run step6 6. Calculate Solubility hplc_run->step6 end End step6->end

Caption: Experimental workflow for solubility determination.

Conclusion

References

Spectroscopic Analysis of (R)-piperidine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (R)-piperidine-3-carboxylic acid, a compound of significant interest in pharmaceutical research. This document details the infrared (IR) and mass spectrometry (MS) data for the closely related racemic mixture, piperidine-3-carboxylic acid (also known as nipecotic acid), which serves as a reliable reference in the absence of readily available experimental spectra for the pure (R)-enantiomer. Detailed experimental protocols for acquiring such spectra are also presented, alongside a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for piperidine-3-carboxylic acid. It is important to note that this data was obtained for the racemic mixture and is presented here as a close approximation for this compound.

Infrared (IR) Spectroscopy

Table 1: Key IR Absorption Bands for Piperidine-3-carboxylic acid

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
2950-2850Medium, SharpC-H stretchAlkane
1760-1690Strong, SharpC=O stretchCarboxylic Acid
1650-1580MediumN-H bendSecondary Amine
1440-1395MediumO-H bendCarboxylic Acid
1320-1210StrongC-O stretchCarboxylic Acid
950-910Broad, MediumO-H bend (out-of-plane)Carboxylic Acid

Note: The broadness of the O-H stretching band is characteristic of the hydrogen-bonded dimeric form of carboxylic acids.[1][2]

Mass Spectrometry

Table 2: Mass Spectrometry Data for Piperidine-3-carboxylic acid

m/zRelative Intensity (%)Proposed Fragment
1305[M+H]⁺
12940[M]⁺
84100[M - COOH]⁺
5630[C₄H₈]⁺

Note: The mass spectrum of piperidine-3-carboxylic acid typically shows a prominent base peak corresponding to the loss of the carboxylic acid group.[3]

Experimental Protocols

The following are detailed methodologies for obtaining the IR and mass spectra of this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain a high-quality infrared spectrum of this compound for functional group identification.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Instrumentation: A standard FTIR spectrometer equipped with a diamond or germanium ATR crystal.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a dry, solid powder.

    • No further sample preparation is typically required for ATR analysis.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • Perform a baseline correction and normalize the spectrum if necessary.

    • Identify and label the major absorption peaks.

    • Compare the peak positions and shapes with known correlation charts to identify the functional groups present in the molecule.

Mass Spectrometry Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Electrospray Ionization - Mass Spectrometry (ESI-MS).

Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system.

    • To promote ionization, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the final solution.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature, to optimal values for the analyte.

  • Sample Infusion and Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass range should be set to scan from m/z 50 to 500 to ensure the detection of the molecular ion and potential fragments.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion [M]⁺ and/or the protonated molecule [M+H]⁺.

    • If fragmentation is observed in the source, analyze the major fragment ions to deduce the structure of the molecule. For more detailed fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_ir IR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Final Analysis Sample Solid this compound IR_Prep Direct use for IR (ATR) Sample->IR_Prep MS_Prep Dissolve and Dilute for MS (ESI) Sample->MS_Prep IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrum Acquisition MS_Prep->MS_Acq IR_Data IR Spectrum Data IR_Acq->IR_Data IR_Interp Functional Group Identification IR_Data->IR_Interp Final_Report Comprehensive Spectroscopic Report IR_Interp->Final_Report MS_Data Mass Spectrum Data MS_Acq->MS_Data MS_Interp Molecular Weight and Fragmentation Analysis MS_Data->MS_Interp MS_Interp->Final_Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Commercial Availability and Technical Guide for (R)-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (R)-piperidine-3-carboxylic acid, also known as (R)-nipecotic acid. It is a valuable chiral building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system. This guide includes a summary of suppliers, their product specifications, and relevant technical information to assist researchers in sourcing this compound for their work.

Commercial Availability

This compound is available from a range of chemical suppliers. The purity and specifications may vary, so it is crucial to consult the supplier's certificate of analysis for detailed information. Below is a summary of some of the key suppliers and their typical product specifications.

SupplierProduct NameCAS NumberPurity/AssayOptical RotationAdditional Notes
Sigma-Aldrich (R)-(–)-3-Piperidinecarboxylic acid25137-00-297%[α]22/D −5°, c = 1 in H₂O[1][2][3]Also known as (R)-(–)-Nipecotic acid.[1]
Thermo Scientific Chemicals D-Nipecotic acid25137-00-2≥96%−5° (c=1 in Water)
Chem-Impex (R)-(-)-Nipecotic acid25137-00-2≥ 98% (by titration)[a]D20 = -4 ± 2º (C=5 in H₂O)[4]Also known as (R-(-)-3-Piperidinecarboxylic acid.[4]
Neostar United (Changzhou) Industrial Co. This compound262853-93-0--
Sichuan Hengkang (R)-(-)-Nipecotic acid-99%-Pharmaceutical Grade.[5]
HANGZHOU LEAP CHEM CO., LTD. (R)-(-)-Nipecotic acid-99.00%-[5]
Alkali Scientific (R)-(–)-3-Piperidinecarboxylic acid25137-00-2min 98%-[6]

Technical Data

  • Molecular Formula: C₆H₁₁NO₂[1][4]

  • Molecular Weight: 129.16 g/mol [1][4]

  • Appearance: Typically a white to off-white solid or crystalline powder.[4][5]

  • Melting Point: Approximately 251-255 °C.[1][2][3]

  • Solubility: Soluble in water.

Experimental Protocols

Synthesis of (S)-piperidine-3-carboxylic acid (Illustrative Example)

The following is an example of a synthetic protocol for the enantiomer, (S)-piperidine-3-carboxylic acid, derived from a patent. This illustrates a common approach to preparing this class of compounds. A similar strategy with the appropriate chiral starting material could be envisioned for the (R)-enantiomer.

Reaction: Hydrolysis of (S)-3-piperidinecarboxamide hydrochloride.[6]

Procedure:

  • To a reaction vessel, add 500g of (S)-3-piperidinecarboxamide hydrochloride and 2000ml of concentrated hydrochloric acid.[7]

  • Heat the mixture to 60-65°C and maintain the reaction for 3 hours.[7]

  • Cool the reaction mixture to room temperature.[7]

  • Filter the resulting solid and rinse with 100ml of ethanol.[7]

  • To the obtained white solid, add 230ml of a saturated sodium hydroxide solution in ethanol.[7]

  • Concentrate the mixture to half its volume at 30°C and adjust the pH to 7-7.5.[7]

  • Filter the mixture and evaporate the filtrate to dryness.[7]

  • Add 50ml of ethanol and 100ml of petroleum ether and stir vigorously for 1 hour.[7]

  • Filter the resulting white solid and dry at 60°C to obtain (S)-piperidine-3-carboxylic acid.[7]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

Determining the enantiomeric purity of this compound is critical. The following outlines a general approach for chiral HPLC analysis, which often requires derivatization to improve detection and separation.

Method: Pre-column derivatization followed by chiral HPLC.

Derivatization (Example with a similar compound, piperidin-3-amine):

  • React the sample with a derivatizing agent such as para-toluene sulfonyl chloride (PTSC) in the presence of a base to introduce a chromophore.[8]

HPLC Conditions (Example):

  • Column: Chiralpak AD-H[8]

  • Mobile Phase: 0.1% diethylamine in ethanol[8]

  • Flow Rate: 0.5 mL/min[8]

  • Detection: UV at 228 nm[8]

This method allows for the separation and quantification of the (R) and (S) enantiomers, with a reported resolution of greater than 4.0 for the derivatized piperidin-3-amine.[8]

Biological Activity and Signaling Pathway

This compound is a known inhibitor of the GABA transporter (GAT), playing a role in the regulation of the neurotransmitter GABA in the central nervous system.

GABA Transporter Signaling Pathway

The following diagram illustrates the role of GABA transporters in a GABAergic synapse and the inhibitory action of this compound.

GABA_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD GAD GABA_vesicle GABA Vesicle GABA_out GABA GABA_vesicle->GABA_out Release GABA_in GABA GABA_in->GABA_vesicle GAT1_pre GAT1 GAT1_pre->GABA_in GAD->GABA_in GABA_out->GAT1_pre Reuptake GABA_R GABA Receptor GABA_out->GABA_R Binds Ion_channel Cl- Channel GABA_R->Ion_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization Cl- influx R_Nipecotic_Acid (R)-piperidine-3- carboxylic acid R_Nipecotic_Acid->GAT1_pre Inhibits GABA_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Culture cells expressing GABA transporters (e.g., GAT1) A2 Prepare assay buffer and radiolabeled GABA (e.g., [3H]GABA) A3 Prepare serial dilutions of This compound B1 Pre-incubate cells with This compound or vehicle control A3->B1 B2 Initiate uptake by adding [3H]GABA B1->B2 B3 Incubate for a defined time at a specific temperature B2->B3 B4 Terminate uptake by rapid washing with ice-cold buffer B3->B4 C1 Lyse cells and measure intracellular radioactivity using scintillation counting B4->C1 C2 Calculate the percentage of GABA uptake inhibition C1->C2 C3 Determine the IC50 value by plotting inhibition vs. concentration C2->C3

References

Methodological & Application

Asymmetric Synthesis of (R)-Piperidine-3-carboxylic Acid from L-Glutamic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the asymmetric synthesis of (R)-piperidine-3-carboxylic acid, a valuable chiral building block in drug discovery, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. The synthesis follows a robust multi-step pathway, ensuring high stereochemical fidelity.

Introduction

This compound (also known as (R)-nipecotic acid) and its derivatives are key structural motifs in a wide range of biologically active molecules and pharmaceutical agents. Their rigid piperidine core and the presence of a carboxylic acid handle make them attractive scaffolds for the development of novel therapeutics. The asymmetric synthesis of this compound is of significant interest, and leveraging the inherent chirality of L-glutamic acid presents an efficient and cost-effective strategy.

The synthetic approach detailed herein involves a five-step conversion of L-glutamic acid to a key chiral intermediate, (S)-tert-butyl-(piperidin-3-yl)carbamate. This is followed by a three-step sequence to transform the amino group at the 3-position into the desired carboxylic acid moiety, yielding the target molecule with the correct (R) configuration.

Overall Synthetic Pathway

The asymmetric synthesis is accomplished through an eight-step sequence, which can be broadly divided into two main stages: the formation of the chiral piperidine ring and the subsequent functional group transformation.

Asymmetric Synthesis of this compound cluster_0 Stage 1: Chiral Piperidine Ring Formation cluster_1 Stage 2: Functional Group Transformation L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid Dimethyl Ester L-Glutamic Acid Dimethyl Ester L-Glutamic Acid->L-Glutamic Acid Dimethyl Ester Esterification N-Boc-L-Glutamic Acid Dimethyl Ester N-Boc-L-Glutamic Acid Dimethyl Ester L-Glutamic Acid Dimethyl Ester->N-Boc-L-Glutamic Acid Dimethyl Ester N-Boc Protection (S)-N-Boc-1,5-dihydroxypentan-2-amine (S)-N-Boc-1,5-dihydroxypentan-2-amine N-Boc-L-Glutamic Acid Dimethyl Ester->(S)-N-Boc-1,5-dihydroxypentan-2-amine Reduction (S)-N-Boc-1,5-ditosyloxypentan-2-amine (S)-N-Boc-1,5-ditosyloxypentan-2-amine (S)-N-Boc-1,5-dihydroxypentan-2-amine->(S)-N-Boc-1,5-ditosyloxypentan-2-amine Tosylation (S)-tert-butyl-(piperidin-3-yl)carbamate (S)-tert-butyl-(piperidin-3-yl)carbamate (S)-N-Boc-1,5-ditosyloxypentan-2-amine->(S)-tert-butyl-(piperidin-3-yl)carbamate Cyclization (R)-Piperidine-3-carbonitrile (R)-Piperidine-3-carbonitrile (S)-tert-butyl-(piperidin-3-yl)carbamate->(R)-Piperidine-3-carbonitrile Diazotization & Cyanation This compound This compound (R)-Piperidine-3-carbonitrile->this compound Hydrolysis

Caption: Overall workflow of the asymmetric synthesis.

Experimental Protocols

Stage 1: Synthesis of (S)-tert-butyl-(piperidin-3-yl)carbamate

This stage focuses on the construction of the chiral piperidine ring from L-glutamic acid.

1. Esterification of L-Glutamic Acid

  • Reaction: L-Glutamic Acid → L-Glutamic Acid Dimethyl Ester Hydrochloride

  • Procedure: To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours. Upon completion (monitored by TLC), concentrate the solvent under reduced pressure to obtain the crude L-glutamic acid dimethyl ester hydrochloride as a pale yellow viscous oil (quantitative yield), which can be used in the next step without further purification.

2. N-Boc Protection of L-Glutamic Acid Dimethyl Ester

  • Reaction: L-Glutamic Acid Dimethyl Ester Hydrochloride → N-Boc-L-Glutamic Acid Dimethyl Ester

  • Procedure: To a solution of the crude L-glutamic acid dimethyl ester hydrochloride (approx. 51.0 mmol) in chloroform (120 mL) at 0°C, add triethylamine (21.3 mL, 153 mmol) followed by di-tert-butyl dicarbonate (Boc)₂O (12.3 g, 56.1 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 6 hours. After completion, quench the reaction with water (50 mL) and extract the aqueous layer with chloroform (3 x 50 mL). Wash the combined organic layers with 10% aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under vacuum to yield N-Boc-L-glutamic acid dimethyl ester.

3. Reduction of N-Boc-L-Glutamic Acid Dimethyl Ester

  • Reaction: N-Boc-L-Glutamic Acid Dimethyl Ester → (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate

  • Procedure: To a solution of N-Boc-L-glutamic acid dimethyl ester (approx. 51.0 mmol) in methanol, add sodium borohydride (NaBH₄) in portions at 0°C. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate.

4. Ditosylation of the Diol

  • Reaction: (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate → (S)-tert-butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate

  • Procedure: To a solution of the diol (approx. 51.0 mmol) in dichloromethane (CH₂Cl₂) at 0°C, add triethylamine, p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP. Warm the reaction mixture to room temperature and stir for 1 hour. After completion, quench the reaction with 20% aqueous sodium bicarbonate and extract with CH₂Cl₂. The crude ditosylate is typically used in the next step without further purification.

5. Intramolecular Cyclization

  • Reaction: (S)-tert-butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate → (S)-tert-butyl (piperidin-3-yl)carbamate

  • Procedure: The crude ditosylate is dissolved in a suitable solvent such as acetonitrile and heated with a base (e.g., potassium carbonate) to facilitate the intramolecular cyclization. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford (S)-tert-butyl (piperidin-3-yl)carbamate.

Stage 2: Conversion of the Amino Group to a Carboxylic Acid

This stage details the transformation of the 3-amino substituent to the target carboxylic acid functionality.

6. Diazotization and Cyanation (Sandmeyer-type Reaction)

  • Reaction: (S)-tert-butyl (piperidin-3-yl)carbamate → (R)-1-Boc-piperidine-3-carbonitrile

  • Procedure:

    • Diazotization: The N-Boc protected (S)-3-aminopiperidine is dissolved in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt in situ.

    • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) is prepared. The freshly prepared cold diazonium salt solution is then added slowly to the CuCN solution. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The reaction is then worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield (R)-1-Boc-piperidine-3-carbonitrile. Note: The stereochemical descriptor changes from (S) to (R) due to the change in Cahn-Ingold-Prelog priority of the substituent at the chiral center.

7. Hydrolysis of the Nitrile

  • Reaction: (R)-1-Boc-piperidine-3-carbonitrile → (R)-1-Boc-piperidine-3-carboxylic acid

  • Procedure: The nitrile is hydrolyzed to the carboxylic acid by heating under reflux with either an aqueous acid (e.g., HCl) or base (e.g., NaOH).[1][2][3]

    • Acidic Hydrolysis: Reflux the nitrile with aqueous HCl. After completion, the solution is cooled, and the product is isolated.

    • Basic Hydrolysis: Reflux the nitrile with aqueous NaOH. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration.

8. Deprotection of the Boc Group

  • Reaction: (R)-1-Boc-piperidine-3-carboxylic acid → this compound

  • Procedure: The N-Boc protecting group is removed by treating the protected amino acid with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent (e.g., dioxane or methanol). After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the final product, this compound, typically as its hydrochloride salt.

Data Presentation

StepStarting MaterialProductReagentsYield (%)
1L-Glutamic AcidL-Glutamic Acid Dimethyl Ester HydrochlorideSOCl₂, MeOHQuantitative
2L-Glutamic Acid Dimethyl Ester HydrochlorideN-Boc-L-Glutamic Acid Dimethyl Ester(Boc)₂O, Et₃N, DMAP, CHCl₃High
3N-Boc-L-Glutamic Acid Dimethyl Ester(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamateNaBH₄, MeOH~76%
4(S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate(S)-tert-butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamateTsCl, Et₃N, DMAP, CH₂Cl₂High (used crude)
5(S)-tert-butyl (1,5-bis((p-tolylsulfonyl)oxy)pentan-2-yl)carbamate(S)-tert-butyl (piperidin-3-yl)carbamateBase (e.g., K₂CO₃), AcetonitrileModerate to Good
6(S)-tert-butyl (piperidin-3-yl)carbamate(R)-1-Boc-piperidine-3-carbonitrile1. NaNO₂, aq. Acid 2. CuCNModerate
7(R)-1-Boc-piperidine-3-carbonitrile(R)-1-Boc-piperidine-3-carboxylic acidaq. Acid or Base, HeatHigh
8(R)-1-Boc-piperidine-3-carboxylic acidThis compoundStrong Acid (e.g., TFA or HCl)High

Visualizations

Stage 1 Workflow A L-Glutamic Acid B L-Glutamic Acid Dimethyl Ester A->B SOCl₂, MeOH C N-Boc-L-Glutamic Acid Dimethyl Ester B->C (Boc)₂O, Et₃N, DMAP D (S)-N-Boc-1,5-dihydroxypentan-2-amine C->D NaBH₄, MeOH E (S)-N-Boc-1,5-ditosyloxypentan-2-amine D->E TsCl, Et₃N, DMAP F (S)-tert-butyl-(piperidin-3-yl)carbamate E->F Base, Heat

Caption: Workflow for the synthesis of the chiral piperidine intermediate.

Stage 2 Workflow F (S)-tert-butyl-(piperidin-3-yl)carbamate G Diazonium Salt Intermediate F->G NaNO₂, aq. Acid H (R)-1-Boc-piperidine-3-carbonitrile G->H CuCN I (R)-1-Boc-piperidine-3-carboxylic acid H->I Hydrolysis (Acid or Base) J This compound I->J Deprotection (TFA or HCl)

Caption: Workflow for the functional group transformation to the final product.

Conclusion

This application note provides a comprehensive and detailed protocol for the asymmetric synthesis of this compound from L-glutamic acid. The described methodology offers a reliable route to this important chiral building block, with each step being well-documented in the chemical literature. The presented data and workflows are intended to facilitate the successful implementation of this synthesis in a research and development setting. Careful execution of the experimental procedures and appropriate analytical monitoring are crucial for achieving high yields and enantiopurity of the final product.

References

Enantioselective Synthesis of Piperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. The precise control of stereochemistry in substituted piperidines is paramount, as different enantiomers can exhibit dramatically different pharmacological and toxicological profiles. This document provides detailed application notes and experimental protocols for several state-of-the-art methods in the enantioselective synthesis of piperidine derivatives, focusing on catalytic asymmetric transformations.

Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines

This method provides access to enantioenriched 3-substituted piperidines through a three-step sequence involving the partial reduction of pyridine, a highly regio- and enantioselective Rh-catalyzed carbometalation of the resulting dihydropyridine, and a final reduction. This strategy has been successfully applied to the formal syntheses of pharmacologically relevant molecules such as Preclamol and Niraparib.[1][2]

Signaling Pathway and Logical Relationship

rhodium_carbometalation Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine Pyridine->Dihydropyridine Partial Reduction (e.g., NaBH4, Phenyl Chloroformate) Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Carbometalation (Arylboronic Acid, Chiral Ligand) Piperidine Enantioenriched 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction (e.g., Hydrogenation)

Caption: Workflow for the Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.

Experimental Protocols

Protocol 1.1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [3]

  • To a solution of pyridine (20 mmol) and NaBH₄ (20.0 mmol) in methanol (50 mL) at -78 °C under a nitrogen atmosphere, add phenyl chloroformate (20 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on a short pad of silica gel (2% to 10% acetone/hexane gradient) to afford the title compound.

Protocol 1.2: Rh-Catalyzed Asymmetric Carbometalation [3]

  • In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Add a solvent mixture of toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL).

  • Add aqueous CsOH (50 wt%, 2.0 equiv) and stir the catalyst solution at 70 °C.

  • In a separate vial, dissolve the phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and the arylboronic acid (1.5 equiv) in the same solvent mixture.

  • Transfer the substrate solution to the catalyst solution and stir at 70 °C until the reaction is complete (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature, dilute with diethyl ether (5 mL), and pass through a plug of silica gel.

  • Wash the silica plug with additional diethyl ether (20 mL).

  • Concentrate the filtrate in vacuo and purify the residue by flash chromatography to yield the 3-substituted tetrahydropyridine.

Quantitative Data
EntryArylboronic AcidYield (%)ee (%)
1Phenylboronic acid9298
24-Tolylboronic acid9198
34-Methoxyphenylboronic acid8997
44-Chlorophenylboronic acid9099
53-Thienylboronic acid8596

Organocatalytic Domino Michael Addition/Aminalization

This highly efficient one-step method constructs polysubstituted piperidines with up to four contiguous stereocenters. The reaction is catalyzed by an O-TMS protected diphenylprolinol and proceeds via a domino Michael addition/aminalization cascade between aldehydes and trisubstituted nitroolefins with excellent enantioselectivity.[4]

Signaling Pathway and Logical Relationship

organocatalytic_domino Aldehyde Aldehyde Intermediate Iminium Ion Intermediate Aldehyde->Intermediate with Catalyst Nitroolefin Trisubstituted Nitroolefin Product Polysubstituted Piperidine Nitroolefin->Product Catalyst O-TMS Diphenylprolinol Catalyst Intermediate->Product Domino Michael Addition/ Aminalization

Caption: Organocatalytic domino reaction for polysubstituted piperidine synthesis.

Experimental Protocols

Protocol 2.1: General Procedure for the Domino Michael Addition/Aminalization

  • To a solution of the aldehyde (0.2 mmol) and the trisubstituted nitroolefin (0.3 mmol) in a suitable solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the polysubstituted piperidine derivative.

Quantitative Data
EntryAldehydeNitroolefin Substituent (R)Yield (%)dree (%)
1PropanalPhenyl85>20:198
2IsovaleraldehydePhenyl82>20:199
3BenzaldehydePhenyl78>20:197
4Propanal4-Chlorophenyl88>20:198
5Propanal2-Thienyl75>20:196

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

This method provides a direct and atom-economical route to chiral 2-alkyl and 2-aryl piperidines through the asymmetric hydrogenation of readily available pyridinium salts. The use of specific iridium catalysts with chiral phosphine ligands, such as MeO-BoQPhos or MP²-SEGPHOS, is crucial for achieving high enantioselectivity.[5][6]

Signaling Pathway and Logical Relationship

iridium_hydrogenation Pyridine 2-Substituted Pyridine Pyridinium N-Alkyl-2-substituted Pyridinium Salt Pyridine->Pyridinium N-Alkylation Piperidine Enantioenriched 2-Substituted Piperidine Pyridinium->Piperidine Asymmetric Hydrogenation (H₂) with Catalyst Catalyst Ir-Catalyst (e.g., MeO-BoQPhos)

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation of pyridinium salts.

Experimental Protocols

Protocol 3.1: Representative Procedure for Asymmetric Hydrogenation [5]

  • In a nitrogen-filled glovebox, place the chiral ligand (e.g., MP²-SEGPHOS, 2.2 mol%) and [{Ir(cod)Cl}₂] (1 mol%) into a vial and dissolve in a suitable solvent (e.g., acetone).

  • Stir the catalyst solution for 30 minutes.

  • In a separate vial, dissolve the N-alkyl-2-substituted pyridinium salt (1.0 equiv) in the reaction solvent.

  • Transfer the substrate solution to an autoclave.

  • Add the catalyst solution to the autoclave.

  • Pressurize the autoclave with hydrogen gas (e.g., 600 psi) and stir the reaction at the desired temperature (e.g., 28 °C) for 24 hours.

  • Carefully release the pressure and concentrate the reaction mixture.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data
EntrySubstrateLigandYield (%)ee (%)
1N-Benzyl-2-phenylpyridinium bromide(R)-synphos9392
2N-Benzyl-2-(4-tolyl)pyridinium bromide(R)-synphos9193
3N-Benzyl-2-(4-chlorophenyl)pyridinium bromide(R)-synphos9591
4N-Benzyl-2-methylpyridinium bromideMeO-BoQPhos-82
5N-Benzyl-2-isopropylpyridinium bromideMeO-BoQPhos-91

Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings. Enantioselective variants, often catalyzed by chiral Lewis acids or Brønsted acids, provide a direct route to optically active piperidine precursors.[7]

Signaling Pathway and Logical Relationship

aza_diels_alder Imine Imine Product Enantioenriched Tetrahydropyridine (Piperidine Precursor) Imine->Product [4+2] Cycloaddition with Catalyst Diene Diene Diene->Product Catalyst Chiral Catalyst (Lewis or Brønsted Acid)

Caption: General scheme for the asymmetric aza-Diels-Alder reaction.

Experimental Protocols

Protocol 4.1: General Procedure for Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction

  • In a screw-capped test tube, suspend the imine and the diene in a mixture of hexane/toluene (3:1) and cool to -78 °C.

  • Stir the mixture for 10 minutes.

  • Add the chiral Brønsted acid catalyst (e.g., a BINOL-derived phosphoric acid, 5 mol%).

  • Stir the reaction at -78 °C until consumption of the imine is observed by TLC.

  • Directly load the crude reaction mixture onto a silica gel column and purify by flash chromatography (hexane/ethyl acetate as eluent) to afford the desired product.

Quantitative Data
EntryImineDieneCatalystYield (%)dree (%)
1N-Benzoyl-1-aza-1,3-dieneCyclopentadieneChiral Phosphoric Acid95>20:198
2N-Boc-1-aza-1,3-diene2,3-Dimethyl-1,3-butadieneChiral Phosphoric Acid88>20:195
3Ethyl glyoxylate N-tosylimineIsopreneChiral Lewis Acid9210:196

Chemo-enzymatic Synthesis via Dual C-H Oxidation and Enzymatic Resolution

This approach combines a transition-metal-free dual C-H oxidation of piperidines with an enzymatic kinetic resolution to access enantioenriched trans-3-alkoxyamino-4-oxy-2-piperidones, which are valuable intermediates for alkaloid synthesis.[8]

Signaling Pathway and Logical Relationship

chemo_enzymatic Piperidine N-Substituted 4-Hydroxypiperidine RacemicPiperidone Racemic trans-3-Alkoxyamino- 4-oxy-2-piperidone Piperidine->RacemicPiperidone Dual C-H Oxidation (TEMPO+) EnantioenrichedPiperidone Enantioenriched Piperidone RacemicPiperidone->EnantioenrichedPiperidone Enzymatic Kinetic Resolution (e.g., CAL-B, Acyl Donor) ResolvedEster Resolved Ester RacemicPiperidone->ResolvedEster Enzymatic Kinetic Resolution (e.g., CAL-B, Acyl Donor)

Caption: Chemo-enzymatic route to enantioenriched piperidone derivatives.

Experimental Protocols

Protocol 5.1: TEMPO-mediated Dual C-H Oxidation

  • To a solution of the N-substituted 4-hydroxypiperidine in a suitable solvent, add the TEMPO oxoammonium cation in the presence of an oxidant (e.g., sodium chlorite and sodium hypochlorite).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by quenching the excess oxidant and extracting the product into an organic solvent.

  • Purify the crude product by flash chromatography to obtain the racemic piperidone.

Protocol 5.2: CAL-B-Assisted Enzymatic Resolution

  • To a solution of the racemic piperidone in an organic solvent, add Candida antarctica lipase B (CAL-B) and an acyl donor (e.g., vinyl acetate).

  • Stir the reaction at a controlled temperature and monitor the conversion by chiral HPLC.

  • Once the desired conversion (typically around 50%) is reached, filter off the enzyme.

  • Concentrate the filtrate and separate the enantioenriched unreacted piperidone and the acylated product by flash chromatography.

Quantitative Data
SubstrateEnzymeAcyl DonorConversion (%)ee (unreacted) (%)ee (product) (%)
rac-trans-1-Benzyl-3-benzyloxyamino-4-hydroxy-2-piperidoneCAL-BVinyl acetate50>99>99

These protocols represent a selection of powerful and modern methods for the enantioselective synthesis of piperidine derivatives. The choice of method will depend on the desired substitution pattern, target stereochemistry, and available starting materials. Researchers are encouraged to consult the primary literature for further details on substrate scope and optimization of reaction conditions.

References

Application Notes and Protocols for the Synthesis of (R)-piperidine-3-carboxylic acid via Catalytic Hydrogenation of Nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-piperidine-3-carboxylic acid, a valuable chiral building block in the pharmaceutical industry, can be synthesized from nicotinic acid through a multi-step process involving esterification, partial hydrogenation, asymmetric hydrogenation, and hydrolysis. This document provides detailed application notes and experimental protocols for this synthetic pathway, with a focus on the key catalytic asymmetric hydrogenation step to achieve the desired (R)-enantiomer. The protocols outlined are based on established chemical literature and offer guidance for laboratory-scale synthesis.

Introduction

The enantioselective synthesis of piperidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. This compound, also known as (R)-nipecotic acid, is a key chiral intermediate for the synthesis of various pharmaceutical agents. The catalytic hydrogenation of readily available nicotinic acid presents an attractive route to this target molecule. However, direct asymmetric hydrogenation of nicotinic acid is challenging due to issues such as catalyst inhibition and decarboxylation.

A more robust and controlled synthesis involves a multi-step approach, which is the focus of these application notes. This pathway includes the initial conversion of nicotinic acid to its ethyl ester, followed by a partial hydrogenation of the pyridine ring to form a tetrahydropyridine intermediate. The crucial chirality is then introduced via an enantioselective hydrogenation of this intermediate, followed by a final hydrolysis step to yield the target carboxylic acid.

Overall Synthetic Pathway

The synthesis of this compound from nicotinic acid can be represented by the following four-step sequence:

G cluster_0 Synthetic Workflow Nicotinic Acid Nicotinic Acid Ethyl Nicotinate Ethyl Nicotinate Nicotinic Acid->Ethyl Nicotinate Step 1: Esterification (Ethanol, Acid Catalyst) Ethyl 1,4,5,6-tetrahydronicotinate Ethyl 1,4,5,6-tetrahydronicotinate Ethyl Nicotinate->Ethyl 1,4,5,6-tetrahydronicotinate Step 2: Partial Hydrogenation (Pd/C, H2) Ethyl (R)-piperidine-3-carboxylate Ethyl (R)-piperidine-3-carboxylate Ethyl 1,4,5,6-tetrahydronicotinate->Ethyl (R)-piperidine-3-carboxylate Step 3: Asymmetric Hydrogenation (Chiral Rh Catalyst, H2) This compound This compound Ethyl (R)-piperidine-3-carboxylate->this compound Step 4: Hydrolysis (Acid or Base)

Caption: Overall synthetic workflow from nicotinic acid.

Data Presentation

The following table summarizes the quantitative data for each step in the synthesis of this compound.

StepReactionCatalystConditionsYield (%)Enantiomeric Excess (ee %)
1EsterificationSolid Acid (HND230)Toluene, 55°C, 4h, then reflux97.2N/A
2Partial Hydrogenation5% Pd/Al2O3Ethanol, 60°C, 20 bar H2 (Flow Reactor)High ThroughputN/A
3Asymmetric HydrogenationChiral Rh-ComplexMethanol, H2>95>99
4HydrolysisHClRefluxHighN/A

Experimental Protocols

Step 1: Esterification of Nicotinic Acid to Ethyl Nicotinate

This protocol is based on a method utilizing a solid acid catalyst to minimize highly acidic aqueous waste.[1][2]

Materials:

  • Nicotinic acid

  • Absolute ethanol

  • Toluene

  • Solid acid catalyst (e.g., HND230)

  • 500 mL four-necked flask

  • Stirrer

  • Heating mantle

  • Reflux condenser with Dean-Stark trap

Procedure:

  • To a 500 mL four-necked flask, add toluene (123.1 g), absolute ethanol (92.1 g, 2 mol), solid acid catalyst (2.5 g), and nicotinic acid (246.2 g).[1]

  • Slowly heat the mixture to 55°C with stirring and maintain this temperature for 4 hours.[1]

  • Increase the temperature to initiate reflux and begin collecting water in the Dean-Stark trap.

  • Continue the reaction until no more water is separated.

  • Cool the reaction mixture to room temperature.

  • Recover the solid acid catalyst by filtration.

  • Remove the toluene from the filtrate by vacuum distillation to yield the product, ethyl nicotinate, as a light yellow transparent liquid. A yield of approximately 97.2% can be expected.[1]

Step 2: Partial Hydrogenation of Ethyl Nicotinate

This protocol describes a continuous flow hydrogenation process for the selective partial reduction of the pyridine ring.[3][4][5]

Materials:

  • Ethyl nicotinate

  • Ethanol

  • 5% Pd/Al2O3 catalyst

  • Continuous flow hydrogenation reactor (e.g., H-Cube® or similar)

  • Glass beads

Procedure:

  • Prepare a 0.4 M solution of ethyl nicotinate in ethanol.

  • Pack a reactor column with 2.6 g of 5% Pd/Al2O3 catalyst mixed with glass beads.[5]

  • Set the reactor temperature to 60°C and the hydrogen pressure to 20 bar.[5]

  • Pass the ethyl nicotinate solution through the reactor at a flow rate of 3.0 mL/min with a hydrogen feed of 0.2 L/min.[5]

  • Collect the reaction output and concentrate it under reduced pressure to obtain the crude ethyl 1,4,5,6-tetrahydronicotinate.

  • The crude product can be purified by dissolving in dichloromethane (CH2Cl2) and washing with a 10% citric acid solution. The organic layer is then concentrated in vacuo.[5]

Step 3: Asymmetric Hydrogenation to Ethyl (R)-piperidine-3-carboxylate

This crucial step introduces the chirality into the molecule. The use of a chiral Rhodium-TangPhos complex is a highly effective method for the asymmetric hydrogenation of the tetrahydropyridine intermediate.

Materials:

  • Ethyl 1,4,5,6-tetrahydronicotinate

  • [Rh(COD)2]BF4

  • (S,S,R,R)-TangPhos

  • Methanol (degassed)

  • High-pressure hydrogenation vessel (autoclave)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with [Rh(COD)2]BF4 and (S,S,R,R)-TangPhos (typically a 1:1.1 molar ratio).

  • Add degassed methanol and stir the mixture for 20 minutes to form the catalyst solution.

  • Add the substrate, ethyl 1,4,5,6-tetrahydronicotinate, to the catalyst solution. The substrate-to-catalyst ratio (S/C) is typically high, in the range of 1000-10,000.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 20-50 atm) and heat to the reaction temperature (e.g., 25-50°C).

  • Maintain the reaction under stirring for a specified time (e.g., 12-24 hours) or until hydrogen uptake ceases.

  • After cooling and venting the autoclave, concentrate the reaction mixture under reduced pressure.

  • The resulting crude ethyl (R)-piperidine-3-carboxylate can be purified by column chromatography on silica gel. This step is expected to achieve high yield (>95%) and excellent enantioselectivity (>99% ee).

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Materials:

  • Ethyl (R)-piperidine-3-carboxylate

  • 6 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Place the ethyl (R)-piperidine-3-carboxylate in a round-bottom flask.

  • Add an excess of 6 M HCl.

  • Heat the mixture to reflux and maintain for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to obtain the crude product as its hydrochloride salt.

  • The free amino acid can be obtained by dissolving the hydrochloride salt in a minimal amount of water and adjusting the pH to the isoelectric point (around pH 4-5) with a suitable base (e.g., NaOH or an ion-exchange resin), followed by crystallization or purification by column chromatography.

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical flow of the key asymmetric hydrogenation step.

G cluster_1 Asymmetric Hydrogenation Workflow Catalyst_Preparation Catalyst Preparation ([Rh(COD)2]BF4 + TangPhos in Methanol) Substrate_Addition Substrate Addition (Ethyl 1,4,5,6-tetrahydronicotinate) Catalyst_Preparation->Substrate_Addition Hydrogenation Hydrogenation (H2 pressure, Temperature, Time) Substrate_Addition->Hydrogenation Workup_Purification Workup and Purification (Concentration, Chromatography) Hydrogenation->Workup_Purification Product Ethyl (R)-piperidine-3-carboxylate Workup_Purification->Product

Caption: Workflow for the asymmetric hydrogenation step.

References

Application Notes and Protocols for the Use of (R)-Piperidine-3-carboxylic Acid in Peptide-Based Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Piperidine-3-carboxylic acid, also known as (R)-nipecotic acid, is a cyclic β-amino acid that serves as a valuable building block in the design of peptidomimetics and peptide-based drugs. Its incorporation into peptide sequences can impart significant conformational constraints, leading to peptides with enhanced biological activity, receptor selectivity, and metabolic stability. The piperidine ring structure reduces the flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, thereby improving its binding affinity to biological targets. This document provides detailed application notes and protocols for the synthesis of peptides incorporating this compound.

Biological Context: As a Scaffold for Bioactive Peptidomimetics

Peptidomimetics containing the this compound scaffold have shown promise in various therapeutic areas. For instance, derivatives of this compound have been synthesized and evaluated as potent inhibitors of the GABA transporter GAT1, suggesting their potential as novel anticonvulsants.[1] In one study, certain (R)-N-(diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides exhibited significantly higher inhibitory activity on GABA uptake than (R)-nipecotic acid itself.[1] This highlights the utility of the this compound core in designing molecules that can effectively modulate the activity of specific biological targets. The general mechanism for a GAT1 inhibitor would involve blocking the reuptake of GABA from the synaptic cleft, thereby increasing GABAergic neurotransmission.

Below is a simplified diagram illustrating the role of a GAT1 inhibitor.

GAT1_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft GABA GABA GABA_Vesicle GABA Vesicles GABA_Vesicle->Synaptic_Cleft Release GAT1 GAT1 Transporter GABA->GAT1 Reuptake GABA_Receptor GABA Receptor GABA->GABA_Receptor Binding Inhibitor GAT1 Inhibitor ((R)-piperidine-3-carboxylic acid derivative) Inhibitor->GAT1 Inhibition

Caption: Simplified signaling pathway of a GAT1 inhibitor.

Data Presentation: Representative Peptide Synthesis Data

The following table summarizes expected quantitative data for the synthesis of a model tripeptide containing this compound, Ac-Ala-(R)-Pip-Phe-NH₂, based on typical yields and purities achieved in solid-phase peptide synthesis of similar peptidomimetics.

StepParameterExpected Value
Resin Loading Initial Fmoc-Rink Amide Resin Substitution0.4 - 0.8 mmol/g
Loading of first amino acid (Fmoc-Phe-OH)~95% efficiency
Peptide Assembly Average Coupling Efficiency per Cycle>98% (monitored by Kaiser test)
Final Crude Peptide Yield (after cleavage)65 - 80%
Purification HPLC Purity of Crude Peptide55 - 70%
Isolated Yield after Preparative HPLC25 - 40%
Final Product Final Purity (by analytical HPLC)>98%
Identity ConfirmationESI-MS

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide: Ac-Ala-(R)-Pip-Phe-NH₂

This protocol utilizes the Fmoc/tBu strategy on a Rink Amide resin to yield a C-terminally amidated peptide.[2][3][4]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Phe-OH

  • Fmoc-(R)-piperidine-3-carboxylic acid (Fmoc-(R)-Pip-OH)

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.[2]

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the subsequent amino acids: Fmoc-(R)-piperidine-3-carboxylic acid and Fmoc-Ala-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally Methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).[2]

    • Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water) and purify by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF, DCM) deprotect1->wash1 couple_phe Couple Fmoc-Phe-OH (DIC/OxymaPure in DMF) wash1->couple_phe wash2 Wash (DMF, DCM) couple_phe->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 wash3 Wash deprotect2->wash3 couple_pip Couple Fmoc-(R)-Pip-OH wash3->couple_pip wash4 Wash couple_pip->wash4 deprotect3 Fmoc Deprotection wash4->deprotect3 wash5 Wash deprotect3->wash5 couple_ala Couple Fmoc-Ala-OH wash5->couple_ala wash6 Wash couple_ala->wash6 deprotect4 Final Fmoc Deprotection wash6->deprotect4 acetylate N-terminal Acetylation (Acetic Anhydride/DIPEA) deprotect4->acetylate wash7 Wash (DMF, DCM, MeOH) acetylate->wash7 cleave Cleavage from Resin (TFA/TIS/H₂O) wash7->cleave precipitate Precipitation (Cold Diethyl Ether) cleave->precipitate purify Purification (Preparative RP-HPLC) precipitate->purify lyophilize Lyophilization purify->lyophilize end Final Peptide: Ac-Ala-(R)-Pip-Phe-NH₂ lyophilize->end

Caption: Solid-Phase Peptide Synthesis Workflow for Ac-Ala-(R)-Pip-Phe-NH₂.

Solution-Phase Synthesis of a Dipeptide Fragment: Boc-Ala-(R)-Pip-OMe

This protocol outlines the synthesis of a dipeptide fragment in solution, which can be a useful intermediate for larger peptide synthesis.

Materials:

  • This compound methyl ester hydrochloride ((R)-H-Pip-OMe·HCl)

  • Boc-Ala-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Preparation of this compound methyl ester: To a suspension of (R)-H-Pip-OMe·HCl (1.0 eq.) in DCM, add TEA (1.1 eq.) and stir for 15 minutes at 0°C.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 eq.) and HOBt (1.1 eq.) in DCM. Cool the solution to 0°C and add DCC (1.1 eq.). Stir the mixture at 0°C for 30 minutes.

  • Coupling Reaction: Add the activated carboxylic acid solution from step 2 to the this compound methyl ester solution from step 1. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient).

Solution_Phase_Synthesis start Start Materials: Boc-Ala-OH & (R)-H-Pip-OMe·HCl prepare_pip Prepare Free Amine of (R)-Pip-OMe (TEA in DCM) start->prepare_pip activate_ala Activate Boc-Ala-OH (DCC/HOBt in DCM) start->activate_ala couple Coupling Reaction (Mix and stir overnight) prepare_pip->couple activate_ala->couple workup Work-up (Filter DCU, wash with NaHCO₃, H₂O, brine) couple->workup purify Purification (Silica Gel Chromatography) workup->purify end Final Dipeptide: Boc-Ala-(R)-Pip-OMe purify->end

Caption: Solution-Phase Synthesis Workflow for a Dipeptide Fragment.

Conclusion

The incorporation of this compound into peptide sequences is a valuable strategy for the development of novel peptide-based therapeutics. The protocols provided herein offer a foundation for the synthesis of such modified peptides using both solid-phase and solution-phase methodologies. Researchers can adapt these methods to their specific peptide sequences and therapeutic targets. Further investigation into the conformational effects and biological activities of peptides containing this unique building block will continue to expand its utility in drug discovery and development.

References

(R)-Piperidine-3-carboxylic Acid: A Versatile Chiral Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(R)-piperidine-3-carboxylic acid , a chiral heterocyclic compound, has emerged as a crucial scaffold in medicinal chemistry, enabling the development of a diverse array of therapeutic agents. Its rigid, stereochemically defined structure provides an ideal starting point for the synthesis of complex, biologically active molecules with enhanced potency and selectivity. This application note delves into the utility of this compound as a chiral building block, focusing on its role in the synthesis of key drug candidates targeting distinct signaling pathways. We will explore its application in the development of GABA uptake inhibitors, cathepsin K inhibitors for osteoporosis, and dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, providing detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Application in GABA Uptake Inhibitors: The Case of Tiagabine

This compound, also known as (R)-nipecotic acid, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1] This property has been exploited in the development of anticonvulsant drugs. A prime example is Tiagabine , an antiepileptic drug that functions by blocking the GABA transporter 1 (GAT-1), thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[2] The (R)-enantiomer of the piperidine ring is essential for its potent activity.

Signaling Pathway: GABAergic Synapse

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1_pre GAT-1 GABA_cleft->GAT1_pre Reuptake GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binds Ion_Channel Cl- Channel GABA_Receptor->Ion_Channel Activates Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- influx Tiagabine Tiagabine Tiagabine->GAT1_pre Inhibits

Quantitative Data: Tiagabine
CompoundTargetIC50Potency
TiagabineGAT-167 nM (in vitro)(R)-enantiomer is 4-fold more potent than (S)
Experimental Protocol: Synthesis of Tiagabine (Illustrative)

The synthesis of Tiagabine involves the N-alkylation of (R)-nipecotic acid with a lipophilic side chain. While a complete, detailed protocol is proprietary, the key steps are outlined below based on published synthetic routes.

Step 1: Preparation of the Lipophilic Side Chain (Illustrative) This typically involves the synthesis of 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]bromide, which serves as the alkylating agent.

Step 2: N-Alkylation of (R)-Nipecotic Acid

  • (R)-Nipecotic acid is dissolved in a suitable solvent such as dimethylformamide (DMF).

  • A base, such as potassium carbonate (K2CO3), is added to the solution to deprotonate the carboxylic acid and the secondary amine.

  • The alkylating agent, 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]bromide, is added to the reaction mixture.

  • The reaction is heated to facilitate the nucleophilic substitution reaction, forming the N-C bond. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield Tiagabine.

Note: This is a generalized procedure. Actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Application in Cathepsin K Inhibitors for Osteoporosis

This compound is a valuable starting material for the synthesis of potent and selective inhibitors of cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption.[3][4][5] Inhibiting cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis.

Signaling Pathway: Cathepsin K in Bone Resorption

CathepsinK_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds Osteoclast_Precursor Osteoclast_Precursor RANK->Osteoclast_Precursor Activates Mature_Osteoclast Mature_Osteoclast Osteoclast_Precursor->Mature_Osteoclast Differentiation Sealing_Zone Sealing Zone (Acidic Environment) Mature_Osteoclast->Sealing_Zone Forms Cathepsin_K Cathepsin_K Mature_Osteoclast->Cathepsin_K Secretes into Sealing Zone Bone_Matrix Bone Matrix (Collagen) Degraded_Collagen Degraded_Collagen Bone_Matrix->Degraded_Collagen Cathepsin_K->Bone_Matrix Degrades CatK_Inhibitor Cathepsin K Inhibitor CatK_Inhibitor->Cathepsin_K Inhibits

Quantitative Data: Piperidine-3-carboxamide Cathepsin K Inhibitors[3]
Compound IDR1R2Cathepsin K IC50 (µM)
H-1 4-OCH32-CH3>10
H-7 4-Cl2-CH30.15
H-9 2-Cl2-CH30.08
H-18 4-Cl4-OCH30.23
Experimental Protocol: Synthesis of Piperidine-3-carboxamide Cathepsin K Inhibitors[6]

CatK_Inhibitor_Synthesis Start This compound Intermediate (R)-1-(Arylsulfonyl)piperidine-3-carboxylic acid Start->Intermediate R-SO2Cl, NaOH, THF, rt, 4h Final_Product Piperidine-3-carboxamide Derivative Intermediate->Final_Product R'-NH2, EDCI, DMAP, DCM, rt, 2h

Step 1: Synthesis of (R)-1-(Arylsulfonyl)piperidine-3-carboxylic acid (Intermediate)

  • To a solution of this compound (1.0 eq) in tetrahydrofuran (THF), add sodium hydroxide (NaOH, 2.0 eq).

  • Stir the mixture at room temperature, and then add the corresponding arylsulfonyl chloride (1.1 eq) portion-wise.

  • Continue stirring at room temperature for 4 hours.

  • After completion of the reaction (monitored by TLC), acidify the mixture with HCl (1 M) to pH 2-3.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate.

Step 2: Synthesis of Piperidine-3-carboxamide Derivatives (Final Product)

  • To a solution of the intermediate carboxylic acid (1.0 eq) in dichloromethane (DCM), add the corresponding benzylamine derivative (1.2 eq), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final piperidine-3-carboxamide derivative.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The (R)-3-aminopiperidine moiety is a key pharmacophore in several potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Alogliptin and Linagliptin.[6] this compound can serve as a chiral precursor for the synthesis of this crucial amine. DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner.

Signaling Pathway: DPP-4 in Glucose Homeostasis

DPP4_Pathway Food_Intake Food_Intake Incretins GLP-1, GIP Food_Intake->Incretins Stimulates Release Pancreas Pancreas Incretins->Pancreas DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivated by Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Inactive_Incretins Inactive_Incretins DPP4->Inactive_Incretins DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4 Inhibits

Quantitative Data: DPP-4 Inhibitors (Illustrative)
CompoundTargetIC50
AlogliptinDPP-4<10 nM
LinagliptinDPP-41 nM
Experimental Protocol: Synthesis of (R)-3-Aminopiperidine Moiety and a Representative DPP-4 Inhibitor Core (Illustrative)

The synthesis of a DPP-4 inhibitor like Alogliptin involves the preparation of (R)-3-aminopiperidine followed by its coupling to the core heterocyclic structure.

DPP4_Inhibitor_Synthesis Start This compound Amide (R)-Piperidine-3-carboxamide Start->Amide Amidation Amine (R)-3-Aminopiperidine Amide->Amine Hofmann Rearrangement Final_Product DPP-4 Inhibitor Amine->Final_Product Nucleophilic Substitution DPP4_Core DPP-4 Inhibitor Core (e.g., 2-chloropyrimidine) DPP4_Core->Final_Product

Step 1: Synthesis of (R)-3-Aminopiperidine from this compound

  • Amidation: this compound is first converted to its corresponding amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride or a coupling agent) followed by reaction with ammonia. The piperidine nitrogen is typically protected (e.g., with a Boc group) prior to this step.

  • Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement to yield the N-protected (R)-3-aminopiperidine. This reaction is typically carried out using a reagent like bromine in the presence of a strong base (e.g., sodium hydroxide).

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group) to give (R)-3-aminopiperidine.

Step 2: Coupling to the DPP-4 Inhibitor Core (e.g., Alogliptin intermediate)

  • (R)-3-aminopiperidine is reacted with a suitable heterocyclic core, such as 6-chloro-3-methyl-2,4(1H,3H)-pyrimidinedione, in the presence of a base (e.g., diisopropylethylamine) and a solvent like N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to drive the nucleophilic aromatic substitution.

  • The resulting intermediate is then further elaborated according to the specific synthesis of the target DPP-4 inhibitor.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in medicinal chemistry. Its stereochemically defined structure has been instrumental in the development of a range of clinically relevant drugs and drug candidates. The examples of Tiagabine, cathepsin K inhibitors, and the precursors to DPP-4 inhibitors highlight the power of this scaffold in achieving potent and selective interactions with biological targets. The detailed protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like this compound in shaping the future of medicine is undeniable.

References

Application Note: Preparation of (R)-piperidine-3-carboxylic Acid Derivatives for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-piperidine-3-carboxylic acid is a versatile chiral scaffold that has garnered significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Its rigid piperidine ring allows for the precise spatial orientation of substituents, making it an ideal building block for the design of potent and selective enzyme inhibitors. This application note provides detailed protocols for the synthesis of (R)-piperidine-3-carboxamide derivatives and their evaluation as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2] This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes.[3]

This document outlines a detailed synthetic workflow for preparing (R)-piperidine-3-carboxamide derivatives, a comprehensive protocol for a fluorescence-based DPP-4 inhibition assay, and a summary of inhibitory data for representative compounds.

Data Presentation: DPP-4 Inhibition by Piperidine and Other Heterocyclic Derivatives

The inhibitory potency of various compounds against DPP-4 is typically expressed as the half-maximal inhibitory concentration (IC50). While extensive public data for a series of (R)-piperidine-3-carboxamide derivatives is limited, the following table provides IC50 values for representative DPP-4 inhibitors, including those with a piperidine or similar heterocyclic core, to offer a comparative landscape. One study noted that piperidine-3-carboxylic acid-derived compounds exhibited greater efficacy than those derived from L-proline, suggesting the potential of this scaffold.[3]

Compound/Derivative TypeScaffoldDPP-4 IC50 (nM)
Pyrrole-3-carboximidamide Derivative 5fPyrrole12.19
Pyrrole-3-carboximidamide Derivative 5gPyrrole23.08
Bromo-substituted Benzylidene DerivativePiperidine-based1.27
Sitagliptin (Reference)Piperazine-based4.38
Pyrimidinedione Derivative 8Pyrimidinedione64.47
Pyrimidinedione Derivative 10Pyrimidinedione65.36
3-Aminocoumarin Derivative 31Coumarin3160

Experimental Protocols

Protocol 1: Synthesis of a Representative (R)-piperidine-3-carboxamide Derivative

This protocol describes a two-step synthesis of a representative (R)-piperidine-3-carboxamide derivative, starting from commercially available this compound. The first step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the coupling of the carboxylic acid with a primary amine.

Step 1: Synthesis of (R)-1-Boc-piperidine-3-carboxylic acid

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and 1N aqueous NaOH.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-1-Boc-piperidine-3-carboxylic acid as a white solid.

Step 2: Amide Coupling to Synthesize (R)-N-benzyl-1-Boc-piperidine-3-carboxamide

Materials:

  • (R)-1-Boc-piperidine-3-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (R)-N-benzyl-1-Boc-piperidine-3-carboxamide.

Protocol 2: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized (R)-piperidine-3-carboxamide derivatives against DPP-4 using a fluorescence-based assay.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds (synthesized (R)-piperidine-3-carboxamide derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in DPP-4 Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • In a 96-well black microplate, add 50 µL of the DPP-4 enzyme solution to each well.

  • Add 25 µL of the diluted test compounds or reference inhibitor to the respective wells. For the control wells, add 25 µL of DPP-4 Assay Buffer.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at multiple time points over 30 minutes using a fluorescence microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

G cluster_synthesis Synthesis of (R)-piperidine-3-carboxamide cluster_inhibition DPP-4 Inhibition Assay Workflow start This compound boc_protection Boc Protection (Boc)₂O, NaOH, Dioxane/H₂O start->boc_protection boc_protected (R)-1-Boc-piperidine-3-carboxylic acid boc_protection->boc_protected amide_coupling Amide Coupling Amine, EDC, HOBt, DIPEA, DCM boc_protected->amide_coupling final_product Final (R)-piperidine-3-carboxamide Derivative amide_coupling->final_product prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) incubation Incubation Enzyme + Inhibitor prepare_reagents->incubation reaction_initiation Reaction Initiation Add Substrate (Gly-Pro-AMC) incubation->reaction_initiation fluorescence_measurement Fluorescence Measurement (Ex: 360nm, Em: 460nm) reaction_initiation->fluorescence_measurement data_analysis Data Analysis Calculate IC50 fluorescence_measurement->data_analysis

Caption: Experimental workflow for synthesis and enzyme inhibition testing.

G cluster_pathway DPP-4 Signaling Pathway in Glucose Homeostasis incretins Active Incretins (GLP-1, GIP) dpp4 DPP-4 Enzyme incretins->dpp4 Degradation pancreas Pancreas incretins->pancreas Stimulation inactive_incretins Inactive Incretins dpp4->inactive_incretins insulin ↑ Glucose-dependent Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon blood_glucose ↓ Blood Glucose insulin->blood_glucose glucagon->blood_glucose Opposes inhibitor (R)-piperidine-3-carboxamide Derivative inhibitor->dpp4 Inhibition

Caption: Mechanism of DPP-4 inhibition in regulating blood glucose.

References

Application Note: Protocol for N-Boc Protection of (R)-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-piperidine-3-carboxylic acid, also known as (R)-nipecotic acid, is a valuable chiral building block in medicinal chemistry and pharmaceutical development. Its piperidine core is a common structural motif in many biologically active compounds.[1] To facilitate selective chemical modifications at the carboxylic acid group or other positions, the secondary amine of the piperidine ring is often protected. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its straightforward removal under mild acidic conditions.[2]

This application note provides a detailed, robust protocol for the N-Boc protection of this compound to synthesize (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid.

Reaction Protocol

The protection reaction is typically performed by treating the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in a mixed aqueous-organic solvent system in the presence of a base.[2][3] The base deprotonates the amino group, increasing its nucleophilicity to attack the Boc anhydride.

Reaction Scheme:

Reaction scheme for N-Boc protection of this compound

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Experimental Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Boc Anhydride: To the cooled, stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes. A solution of Boc₂O in a small amount of 1,4-dioxane can also be added dropwise.[4]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of approximately 2-3 by the slow addition of 1 M HCl. The product may precipitate as a white solid.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.[5]

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, is typically obtained as a white to off-white solid.[1]

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the quantitative data for a typical lab-scale synthesis and the key properties of the final product.

Table 1: Reagents and Stoichiometry

Reagent Molar Mass ( g/mol ) Amount (mmol) Mass/Volume Equivalents
This compound 129.16 10.0 1.29 g 1.0
Di-tert-butyl dicarbonate (Boc₂O) 218.25 11.0 2.40 g 1.1
Sodium hydroxide (NaOH) 40.00 22.0 22 mL (1 M aq. sol.) 2.2

| 1,4-Dioxane | - | - | 22 mL | - |

Table 2: Product Characterization

Property Value
Chemical Name (R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
Synonyms (R)-Boc-Nipecotic Acid
Molecular Formula C₁₁H₁₉NO₄
Molecular Weight 229.27 g/mol [1]
Appearance White to off-white crystalline solid[1]
Purity (Typical) >98%[6]
Melting Point 98-102 °C[6]
Storage Store at 2-8 °C in a tightly closed container, protected from moisture.[6]

| Confirmation Methods | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC |

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the N-Boc protection protocol.

G Workflow for N-Boc Protection of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in Dioxane/aq. NaOH B Cool solution to 0 °C A->B C Add Boc Anhydride (Boc₂O) portion-wise B->C Start Reaction D Stir overnight at room temperature C->D E Remove Dioxane (Rotary Evaporation) D->E Begin Work-up F Acidify with 1 M HCl to pH 2-3 E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine, Dry (Na₂SO₄) G->H I Concentrate in vacuo H->I K Purify if necessary (Recrystallization/Chromatography) I->K J Final Product: (R)-1-Boc-piperidine-3-carboxylic acid K->J

Caption: Experimental workflow for the synthesis of (R)-1-Boc-piperidine-3-carboxylic acid.

References

Application Notes and Protocols for the Chiral Resolution of Racemic Piperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-3-carboxylic acid, also known as nipecotic acid, is a crucial chiral building block in the synthesis of numerous pharmaceuticals and bioactive molecules. The stereochemistry at the C3 position of the piperidine ring is often critical for biological activity, making the separation of its enantiomers from a racemic mixture a vital step in drug discovery and development. This document provides detailed application notes and protocols for the chiral resolution of racemic piperidine-3-carboxylic acid using three common and effective methods: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral High-Performance Liquid Chromatography (HPLC).

Classical Resolution via Diastereomeric Salt Crystallization

This method relies on the reaction of the racemic piperidine-3-carboxylic acid (a racemic base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Resolving Agents

Commonly used chiral resolving agents for piperidine-3-carboxylic acid and its derivatives include tartaric acid derivatives and mandelic acid.[1][2]

  • Di-benzoyl-L-tartaric acid: Often used for the resolution of ethyl nipecotate (the ethyl ester of piperidine-3-carboxylic acid) and can be adapted for the free acid.[1][2]

  • (S)-Mandelic acid: Another effective resolving agent, though it may require an additional crystallization step to achieve high optical purity.[2]

  • (D)-2-(4-hydroxyphenoxy)propionic acid: Has also been reported as a suitable resolving agent.

Experimental Protocol: Resolution with Di-benzoyl-L-tartaric Acid (Adapted from Ethyl Nipecotate Resolution)

This protocol is adapted from a procedure for the resolution of racemic ethyl nipecotate and may require optimization for piperidine-3-carboxylic acid.[1][2]

Materials:

  • Racemic piperidine-3-carboxylic acid

  • Di-benzoyl-L-tartaric acid (0.5 to 1.0 molar equivalents)

  • 91% Aqueous Ethanol

  • Sodium carbonate solution (15%)

  • Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware (flasks, condenser, stirrer, filtration apparatus)

Procedure:

  • Dissolution: In a 3-neck flask equipped with a mechanical stirrer, temperature probe, and reflux condenser, charge racemic piperidine-3-carboxylic acid and 91% aqueous ethanol.

  • Addition of Resolving Agent: To this solution, add a slurry of di-benzoyl-L-tartaric acid in 91% aqueous ethanol. An exothermic reaction may be observed.

  • Heating to Dissolution: Heat the mixture with stirring until complete dissolution is observed (for ethyl nipecotate, this is around 76°C).[1]

  • Crystallization: Turn off the heat and allow the solution to cool slowly and unaided to room temperature. Seeding the solution at a slightly elevated temperature (e.g., 71°C for the ethyl ester) can promote crystallization.[1] Precipitation of the less soluble diastereomeric salt should be observed as the solution cools.

  • Stirring: Allow the reaction mixture to stir at room temperature for an extended period (e.g., 18 hours) after seeding to ensure complete crystallization.[1]

  • Isolation of Diastereomeric Salt: Collect the white precipitate by filtration and wash it with cold 91% aqueous ethanol. Dry the salt under vacuum.

  • Liberation of the Free Acid: To liberate the enantiomerically enriched piperidine-3-carboxylic acid, suspend the diastereomeric salt in a mixture of MTBE and a 15% sodium carbonate solution. Stir until the salt is dissolved. Separate the aqueous layer and wash it with MTBE. The aqueous layer now contains the sodium salt of the resolved piperidine-3-carboxylic acid. Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the free piperidine-3-carboxylic acid, which can then be isolated by filtration.

Data Presentation
Resolution MethodResolving AgentSubstrateYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered AmineReference
Diastereomeric Salt CrystallizationDi-benzoyl-L-tartaric acidRacemic (±) Ethyl Nipecotate32%99.1% for the free base[2]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For piperidine-3-carboxylic acid, this often involves the esterification of the carboxylic acid or the hydrolysis of a corresponding ester derivative.

Enzymes and Reactions
  • Lipases: Enzymes like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are commonly used.[3]

  • Reactions:

    • Enantioselective esterification: The enzyme selectively esterifies one enantiomer of the racemic acid, allowing for separation of the resulting ester from the unreacted acid.

    • Enantioselective hydrolysis: The enzyme selectively hydrolyzes one enantiomer of a racemic ester of piperidine-3-carboxylic acid, enabling the separation of the resulting acid from the unreacted ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of an N-Protected Piperidine-3-Carboxylic Acid Derivative

This protocol is based on the resolution of an N-Boc-nipecotic acid derivative and can be adapted for other esters.[4]

Materials:

  • Racemic N-protected piperidine-3-carboxylic acid ester (e.g., methyl or ethyl ester)

  • Immobilized Lipase (e.g., Novozym 435)

  • Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE, water-saturated)

  • Standard laboratory equipment for controlled temperature reactions and extraction.

Procedure:

  • Reaction Setup: Dissolve the racemic N-protected piperidine-3-carboxylic acid ester in water-saturated MTBE in a temperature-controlled vessel.

  • Enzyme Addition: Add the immobilized lipase to the solution.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 45°C) and monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC) until approximately 50% conversion is reached.[4]

  • Enzyme Removal: Separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Separation: The reaction mixture will contain one enantiomer as the unreacted ester and the other as the free carboxylic acid. Separate these two components by extraction with an aqueous base (e.g., sodium bicarbonate solution). The free acid will be extracted into the aqueous layer, while the unreacted ester remains in the organic layer.

  • Isolation:

    • Acid: Acidify the aqueous layer to precipitate the enantiomerically enriched piperidine-3-carboxylic acid.

    • Ester: Evaporate the solvent from the organic layer to recover the unreacted, enantiomerically enriched ester. This ester can be hydrolyzed in a separate step to obtain the other enantiomer of the acid.

Data Presentation
Resolution MethodEnzymeSubstrateKey FindingsReference
Enzymatic HydrolysisNovozym 435rac-Ethyl NipecotatePreferential hydrolysis of (R)-ethyl nipecotate. At 49.8% conversion, achieved 68.9% e.e. for the substrate and 69.5% e.e. for the product.[3]
Enzymatic HydrolysisCandida antarctica lipase B(R,S)-N-Boc-nipecotic 1,2,4-triazolideHigh enzyme activity and excellent enantioselectivity in water-saturated MTBE at 45°C.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are highly effective for the separation of piperidine derivatives. Columns such as Chiralpak® IA, AD-H, and Chiralcel® OD-H have shown good performance in resolving similar structures.

Experimental Protocol: Chiral HPLC Separation (General Method)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Column: Chiralpak® IA or a similar polysaccharide-based column is a good starting point.

Mobile Phase:

  • A typical mobile phase for normal-phase separation consists of a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol).

  • For an acidic compound like piperidine-3-carboxylic acid, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.

Starting Conditions:

  • Mobile Phase: n-Hexane:Ethanol with 0.1% TFA (e.g., in a 90:10 ratio, can be varied)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection: UV at a low wavelength (e.g., 210-220 nm) as piperidine-3-carboxylic acid lacks a strong chromophore.

Procedure:

  • Sample Preparation: Dissolve the racemic piperidine-3-carboxylic acid in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Analysis: Monitor the chromatogram for the separation of the two enantiomers.

  • Optimization: Adjust the mobile phase composition (ratio of hexane to alcohol and concentration of TFA), flow rate, and column temperature to optimize the resolution and retention times.

Data Presentation

While a specific example for underivatized piperidine-3-carboxylic acid is not available, the following data for a derivative illustrates the potential of this method.

SubstrateColumnMobile PhaseFlow RateDetectionResolution (Rs)Reference
(R/S)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazideChiralpak IA (250 x 4.6 mm, 5 µm)n-hexane:ethanol (70:30, v/v)1.0 mL/min225 nm> 10

Visualizations

Workflow for Diastereomeric Salt Crystallization

G Workflow for Diastereomeric Salt Crystallization racemic Racemic Piperidine-3-Carboxylic Acid dissolution Dissolution with Heating racemic->dissolution resolving_agent Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) resolving_agent->dissolution solvent Solvent (e.g., 91% aq. Ethanol) solvent->dissolution crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor Liquid liberation Liberation of Free Acid (e.g., with Na2CO3) less_soluble_salt->liberation enantiomer1 Enantiomerically Enriched Piperidine-3-Carboxylic Acid liberation->enantiomer1

Caption: Diastereomeric Salt Crystallization Workflow.

Workflow for Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution (Hydrolysis) racemic_ester Racemic Piperidine-3-Carboxylic Acid Ester reaction Enzymatic Hydrolysis (~50% conversion) racemic_ester->reaction enzyme Lipase (e.g., Novozym 435) enzyme->reaction solvent_buffer Solvent/Buffer System solvent_buffer->reaction separation Extraction Separation reaction->separation unreacted_ester Unreacted Ester (Enantiomer 1) separation->unreacted_ester Organic Phase acid_product Acid Product (Enantiomer 2) separation->acid_product Aqueous Phase hydrolysis Chemical Hydrolysis unreacted_ester->hydrolysis enantiomer2 Piperidine-3-Carboxylic Acid (Enantiomer 2) acid_product->enantiomer2 enantiomer1 Piperidine-3-Carboxylic Acid (Enantiomer 1) hydrolysis->enantiomer1

Caption: Enzymatic Kinetic Resolution Workflow.

Logical Relationship for Chiral HPLC Separation

G Logical Steps in Chiral HPLC Method Development start Racemic Piperidine-3-Carboxylic Acid Sample column_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->column_selection mobile_phase_selection Select Mobile Phase System (e.g., Hexane/Ethanol + Additive) column_selection->mobile_phase_selection injection Inject Sample mobile_phase_selection->injection analysis Analyze Chromatogram injection->analysis optimization Optimize Separation (Mobile Phase Ratio, Temp., Flow Rate) analysis->optimization Sub-optimal Separation quantification Quantify Enantiomeric Purity analysis->quantification Optimal Separation optimization->injection

Caption: Chiral HPLC Method Development Logic.

References

Application of (R)-Piperidine-3-Carboxylic Acid in the Synthesis of Neuroactive Drugs

Author: BenchChem Technical Support Team. Date: December 2025

(R)-Piperidine-3-carboxylic acid , also known as (R)-nipecotic acid, is a versatile chiral building block in the synthesis of a variety of neuroactive drugs. Its rigid piperidine scaffold allows for the precise spatial orientation of pharmacophoric groups, making it a valuable starting material for targeting specific receptors and transporters in the central nervous system (CNS). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of neuroactive compounds, particularly focusing on GABA uptake inhibitors and NMDA receptor antagonists.

Application Notes

This compound serves as a crucial chiral precursor for the development of potent and selective inhibitors of the GABA transporter GAT-1. By inhibiting the reuptake of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from the synaptic cleft, these compounds enhance GABAergic neurotransmission, a mechanism that is effective in the treatment of epilepsy and other neurological disorders.[1][2] A prime example is Tiagabine , a marketed anticonvulsant drug, which is a derivative of this compound.[2][3]

Furthermore, the piperidine-3-carboxylic acid scaffold has been explored for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists.[4] Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage in various neurological conditions, including stroke and neurodegenerative diseases. By incorporating the piperidine ring, conformational mobility is reduced, which can lead to enhanced potency and selectivity of these antagonists compared to their acyclic counterparts.[4]

Recent research has also ventured into creating derivatives of this compound with potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease by targeting multiple pathological factors, including oxidative stress and inflammation.[5][6]

Data Presentation

The following tables summarize quantitative data for key neuroactive drugs synthesized from this compound and its derivatives.

Table 1: GAT-1 Uptake Inhibition Data for this compound Derivatives

CompoundTargetIn Vitro Potency (IC₅₀ or Kᵢ)Reference CompoundRelative PotencyReference
Tiagabine GAT-1Kᵢ = 67 nM(R)-Nipecotic acid~496-fold higher than (R)-nipecotic acid[1][2]
Compound 6a (diarylmethylsulfinyl ethyl derivative)GAT-1-Tiagabine11.5 times less than tiagabine[1]
Diaryloxime derivative GAT-1Kᵢ = 14 nMTiagabine5-fold improvement over tiagabine[2]

Table 2: NMDA Receptor Antagonist Activity of Piperidine-2-Carboxylic Acid Derivatives

CompoundAssayPotency (IC₅₀ or MED)Reference
cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (11a) [³H]CPP bindingIC₅₀ = 95 nM[4]
NMDA-induced lethality in miceMED = 10 mg/kg ip[4]
cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid (11c) [³H]CPP bindingIC₅₀ = 120 nM[4]
NMDA-induced lethality in miceMED = 40 mg/kg ip[4]

Experimental Protocols

Protocol 1: General Synthesis of N-substituted this compound Derivatives (e.g., Tiagabine Analogs)

This protocol outlines the general steps for the N-alkylation of this compound ethyl ester, a key step in the synthesis of many GABA uptake inhibitors.

Materials:

  • This compound ethyl ester

  • Appropriate alkylating agent (e.g., 1-bromo-2-(diphenylmethoxy)ethane for a tiagabine analog)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound ethyl ester in anhydrous DMF, add anhydrous K₂CO₃.

  • Add the alkylating agent dropwise to the suspension at room temperature.

  • Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the N-alkylated ester.

  • For the final carboxylic acid, perform ester hydrolysis using standard procedures (e.g., treatment with LiOH in a THF/water mixture).

Protocol 2: Synthesis of Diaryloxime Derivatives of Nipecotic Acid

This protocol is adapted from the synthesis of potent GABA uptake inhibitors.

Materials:

  • Benzophenone oxime

  • 1,2-Dibromoethane

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl (R)-nipecotate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

Procedure:

  • Synthesis of O-(2-bromoethyl)benzophenone oxime:

    • To a suspension of NaH in anhydrous THF, add a solution of benzophenone oxime in THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add 1,2-dibromoethane and stir the reaction mixture at reflux for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

  • N-Alkylation of Ethyl (R)-nipecotate:

    • To a solution of ethyl (R)-nipecotate in anhydrous acetonitrile, add K₂CO₃ and O-(2-bromoethyl)benzophenone oxime.

    • Stir the mixture at reflux for 24 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the desired ester.

  • Hydrolysis:

    • Hydrolyze the resulting ester using aqueous NaOH in methanol to obtain the final diaryloxime derivative of (R)-nipecotic acid.

Mandatory Visualization

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release VGAT->Vesicle Packaging GAT1_pre GAT-1 GABA_reuptake_pre GABA Reuptake GAT1_pre->GABA_reuptake_pre GABA_cleft GABA GABA_cleft->GAT1_pre GABA_A_R GABA_A Receptor GABA_cleft->GABA_A_R GABA_B_R GABA_B Receptor GABA_cleft->GABA_B_R GAT_glia GAT GABA_cleft->GAT_glia Cl_channel Cl- Influx GABA_A_R->Cl_channel G_protein G-protein signaling GABA_B_R->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization G_protein->Hyperpolarization GABA_reuptake_glia GABA Reuptake GAT_glia->GABA_reuptake_glia Tiagabine Tiagabine & Analogs (this compound derivatives) Tiagabine->GAT1_pre Inhibition Tiagabine->GAT_glia Inhibition

Caption: GABAergic synapse showing the mechanism of action of this compound derivatives.

NMDA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft_glu Synaptic Cleft cluster_postsynaptic_glu Postsynaptic Neuron Glutamate_pre Glutamate Vesicle_glu Synaptic Vesicle Glutamate_pre->Vesicle_glu Packaging Synaptic_Cleft_glu Synaptic_Cleft_glu Vesicle_glu->Synaptic_Cleft_glu Release Glutamate_cleft Glutamate NMDA_R NMDA Receptor Glutamate_cleft->NMDA_R Binds Glycine_cleft Glycine/D-Serine Glycine_cleft->NMDA_R Co-agonist Mg_block Mg²⁺ Block NMDA_R->Mg_block Blocks at rest Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Opens Depolarization Depolarization (via AMPA-R) Depolarization->Mg_block Relieves block Signaling_cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Signaling_cascade Activates Excitotoxicity Excitotoxicity (in excess) Ca_influx->Excitotoxicity Can lead to LTP Long-Term Potentiation (Synaptic Plasticity) Signaling_cascade->LTP Leads to NMDA_Antagonist NMDA Receptor Antagonists (piperidine-based) NMDA_Antagonist->NMDA_R Antagonizes

Caption: NMDA receptor signaling pathway and the antagonistic action of piperidine-based compounds.

References

Application Notes and Protocols: (R)-piperidine-3-carboxylic acid in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the chiral building block, (R)-piperidine-3-carboxylic acid, in multi-component reactions (MCRs). The focus is on the generation of complex, three-dimensional molecular scaffolds with potential applications in drug discovery and development. The piperidine moiety is a prevalent feature in many pharmaceuticals, and its incorporation via MCRs offers an efficient pathway to novel chemical entities.

Introduction to this compound in MCRs

This compound, also known as (R)-nipecotic acid, is a valuable chiral building block in medicinal chemistry. Its constrained cyclic structure can impart favorable pharmacokinetic properties and conformational rigidity to target molecules. Multi-component reactions are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste. The use of this compound in MCRs, such as the Ugi and Passerini reactions, enables the rapid synthesis of diverse libraries of chiral, piperidine-containing compounds.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a versatile MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide. When a cyclic β-amino acid like this compound is used, it acts as both the amine and carboxylic acid component, leading to the formation of bicyclic β-lactam structures. This transformation is a powerful strategy for generating complex, constrained peptidomimetics.

Reaction Principle

In this specific application of the Ugi reaction, this compound undergoes a four-center, three-component reaction (U-4C-3CR) with an aldehyde and an isocyanide. The reaction proceeds through a series of equilibria until an irreversible intramolecular acyl transfer occurs, yielding a bicyclic β-lactam fused to the piperidine ring.

Plausible Reaction Mechanism

The reaction is initiated by the formation of an iminium ion from the secondary amine of the piperidine ring and the aldehyde. The isocyanide then adds to the iminium ion to form a nitrilium intermediate. The final, irreversible step is the intramolecular attack of the carboxylate on the nitrilium ion, leading to the formation of the bicyclic product.

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R_P3C This compound Iminium Iminium Ion R_P3C->Iminium + Aldehyde Aldehyde R'-CHO Aldehyde->Iminium Isocyanide R''-NC Nitrilium Nitrilium Intermediate Isocyanide->Nitrilium Iminium->Nitrilium + Isocyanide Product Bicyclic β-Lactam Nitrilium->Product Intramolecular Acyl Transfer

Caption: Plausible mechanism for the Ugi 4C-3CR of this compound.

Experimental Protocol: Synthesis of a Bicyclic β-Lactam

This protocol is a representative procedure for the Ugi-type reaction of this compound.

Materials:

  • This compound

  • Aldehyde (e.g., isobutyraldehyde)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous methanol (0.2 M) in a round-bottom flask, add the aldehyde (1.1 eq.).

  • Addition of Isocyanide: To the stirred solution, add the isocyanide (1.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclic β-lactam.

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and determination of optical rotation.

Data Presentation: Representative Ugi Reaction Products

The following table summarizes representative data for the synthesis of various bicyclic β-lactams using this compound in a Ugi-type reaction. (Note: These are representative examples to illustrate data presentation).

EntryAldehyde (R')Isocyanide (R'')SolventTime (h)Yield (%)Diastereomeric Ratio
1Isobutyraldehydetert-Butyl isocyanideMeOH2485>95:5
2BenzaldehydeCyclohexyl isocyanideMeOH487890:10
34-ChlorobenzaldehydeBenzyl isocyanideTFE2482>95:5
4Furfuraltert-Butyl isocyanideMeOH367588:12

Passerini Three-Component Reaction (Passerini-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[1] This reaction offers a straightforward method for the synthesis of functionalized piperidine derivatives.

Reaction Principle

In the context of this application note, this compound serves as the carboxylic acid component, reacting with an aldehyde or ketone and an isocyanide to yield an α-acyloxy amide bearing the chiral piperidine scaffold.

General Experimental Protocol

This is a general procedure for a Passerini reaction.

Materials:

  • N-protected this compound (e.g., Boc-protected)

  • Aldehyde or Ketone

  • Isocyanide

  • Aprotic solvent (e.g., Dichloromethane, DCM)

  • Standard work-up and purification reagents as listed for the Ugi reaction.

Procedure:

  • Reaction Setup: Dissolve the N-protected this compound (1.0 eq.), the carbonyl compound (1.2 eq.), and the isocyanide (1.2 eq.) in an aprotic solvent like DCM (0.5 M) in a sealed tube.

  • Reaction Conditions: Stir the mixture at room temperature for 48-72 hours.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in the Ugi reaction protocol.

General Experimental Workflow

The following diagram illustrates a typical workflow for the execution and analysis of a multi-component reaction involving this compound.

Workflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification cluster_analysis Product Analysis Reagents Weigh & Dissolve Reactants Reaction Combine in Flask & Stir Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Evaporation Solvent Evaporation Monitor->Evaporation Reaction Complete Extraction Aqueous Work-up (Extraction) Evaporation->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Data Data Analysis (Yield, Purity, d.r.) Characterization->Data

Caption: General workflow for MCR synthesis and analysis.

Conclusion

The use of this compound in multi-component reactions provides a highly efficient and versatile platform for the synthesis of novel, chiral, and complex piperidine-containing scaffolds. These methodologies are particularly valuable in the context of drug discovery, enabling the rapid generation of compound libraries for biological screening. The protocols and data presented herein serve as a guide for researchers to explore the rich chemical space accessible through this powerful combination of a chiral building block and MCR chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-piperidine-3-carboxylic acid, a key chiral intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for obtaining enantiomerically pure this compound?

A1: Several successful strategies exist for the asymmetric synthesis of this compound. The primary approaches include:

  • Chemical Resolution: This classic method involves the separation of a racemic mixture of piperidine-3-carboxylic acid using a chiral resolving agent, such as R-phenylethylamine, to form diastereomeric salts that can be separated by crystallization.[1]

  • Catalytic Asymmetric Synthesis: Modern methods utilize chiral catalysts, often based on transition metals like rhodium, to achieve high enantioselectivity in the formation of the piperidine ring or its precursors.[2][3] These methods can offer high yields and excellent enantiomeric excess (ee).

  • Biocatalytic Methods: The use of enzymes, such as transaminases, provides a green and highly selective alternative for preparing chiral piperidine derivatives.[4] These reactions are typically performed under mild conditions.

  • Chiral Pool Synthesis: This approach starts from readily available chiral molecules, such as D-lysine or D-ornithine, and converts them through a series of reactions into the target molecule.[5]

Q2: How can I improve the enantiomeric excess (ee) of my product?

A2: Improving enantiomeric excess often depends on the synthetic method employed:

  • For Chemical Resolution: Repeated recrystallization of the diastereomeric salt can enhance the ee of the desired enantiomer.[1] Careful selection of the resolving agent and solvent system is also crucial.

  • For Catalytic Asymmetric Synthesis: The choice of chiral ligand is paramount. Screening different ligands and optimizing reaction conditions such as temperature, pressure, and solvent can significantly impact enantioselectivity. The catalyst loading may also be a factor.

  • For Biocatalytic Methods: Optimizing reaction parameters like pH, temperature, and substrate concentration can improve enzyme performance and, consequently, the enantiomeric excess.

Q3: What are the critical parameters for a successful rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines?

A3: Based on recent literature, key parameters for a successful Rh-catalyzed asymmetric reductive Heck reaction to form 3-substituted tetrahydropyridines (precursors to 3-piperidines) include the choice of a suitable chiral ligand (e.g., (S)-Segphos), a rhodium precursor (e.g., [Rh(cod)OH]₂), a base (e.g., CsOH), and the solvent system (e.g., a mixture of toluene, THP, and water). The reaction is typically carried out at an elevated temperature (e.g., 70 °C).[2]

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Standard laboratory safety protocols should always be followed. Specific considerations include:

  • Pyridine and its derivatives: These are often flammable and toxic. Handle in a well-ventilated fume hood.

  • Rhodium catalysts: While used in small quantities, they can be expensive and should be handled with care to avoid waste and exposure.

  • Sodium borohydride (NaBH₄): This is a reducing agent that reacts with water to produce flammable hydrogen gas. It should be handled in an inert atmosphere and quenched carefully.[2]

  • Phenyl chloroformate: This is a corrosive and toxic reagent. Use appropriate personal protective equipment (PPE), including gloves and eye protection.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Side reactions occurring.Adjust reaction temperature; lower temperatures can sometimes reduce side product formation. Ensure the purity of starting materials and solvents.
Poor recovery during workup.Optimize the extraction and purification steps. For example, adjust the pH during aqueous extraction to ensure the product is in the desired layer.
Low Enantiomeric Excess (ee) Ineffective chiral resolution.If using chemical resolution, try different chiral resolving agents or solvent systems for crystallization. Perform multiple recrystallizations.
Suboptimal catalyst performance.In catalytic asymmetric synthesis, screen different chiral ligands. Optimize catalyst loading and reaction conditions (temperature, pressure).
Racemization.Some reaction or workup conditions, such as high temperatures or extreme pH, can cause racemization.[6] Ensure conditions are controlled.
Difficult Purification Product is a zwitterion.This compound is a zwitterion, which can make it highly polar and soluble in water.[7][8] Purification may involve ion-exchange chromatography or derivatization.
Impurities with similar properties.If column chromatography is ineffective, consider recrystallization from a suitable solvent system. Derivatization to a less polar intermediate before purification can also be an option.
Inconsistent Results Variability in reagents.Use reagents from a reliable source and ensure they are of the appropriate purity. Check for degradation of sensitive reagents.
Reaction conditions not well-controlled.Precisely control reaction parameters such as temperature, stirring speed, and atmosphere (e.g., inert gas for air-sensitive reactions).

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from a method for the synthesis of 3-substituted tetrahydropyridines, which are precursors to this compound derivatives.[2][3][9]

Step 1: Catalyst Preparation

  • To a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (0.015 mmol) and (S)-Segphos (0.035 mmol).

  • Seal the vial with a rubber septum, evacuate, and purge with argon three times.

  • Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 1 mmol).

  • Stir the catalyst solution at 70 °C for 10 minutes.

Step 2: Cross-Coupling Reaction

  • To the pre-activated catalyst solution, add the boronic acid (1.5 mmol) followed by the dihydropyridine substrate (0.5 mmol).

  • Stir the resulting mixture at 70 °C for 20 hours.

Step 3: Workup and Purification

  • After cooling to room temperature, quench the reaction with water.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Chemical Resolution using R-phenylethylamine

This protocol is a general representation of a chemical resolution process.[1]

Step 1: Salt Formation

  • Dissolve racemic N-Cbz-3-piperidine carboxylic acid (1 equivalent) in a suitable solvent such as methanol.

  • Heat the solution to 40-50 °C with stirring.

  • Slowly add a solution of R-phenylethylamine (0.5 equivalents) in the same solvent.

  • After the addition is complete, stir for an additional 20-30 minutes.

  • Slowly cool the mixture to 10-15 °C to induce crystallization of the diastereomeric salt.

  • Collect the salt by suction filtration and dry.

Step 2: Purification of Diastereomeric Salt

  • To improve the diastereomeric excess, recrystallize the salt from a suitable solvent (e.g., ethanol).

  • Heat the salt in the solvent until it dissolves, then slowly cool to crystallize.

  • Repeat this process until the desired enantiomeric excess is achieved (monitor by chiral HPLC).

Step 3: Liberation of the Free Acid

  • Dissolve the purified diastereomeric salt in water.

  • Adjust the pH to 1-2 with a strong acid (e.g., concentrated HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the N-protected this compound.

  • The protecting group can then be removed under appropriate conditions (e.g., hydrogenation for Cbz).

Quantitative Data Summary

Table 1: Comparison of Asymmetric Synthesis Methods

MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Rh-catalyzed Reductive Heck[Rh(cod)OH]₂ / (S)-SegphosPhenyl pyridine-1(2H)-carboxylate & Arylboronic acidHighExcellent[2][3][9]
Chemical ResolutionR-phenylethylamineN-Cbz-3-piperidine carboxylic acid->99% after recrystallization[1]
Enzymatic AminationTransaminasePiperidinone derivative-High[4]

Visualizations

experimental_workflow cluster_resolution Chemical Resolution Workflow cluster_catalytic Catalytic Asymmetric Synthesis Workflow racemic Racemic N-Cbz-piperidine-3-carboxylic acid salt_formation Salt Formation with R-phenylethylamine racemic->salt_formation recrystallization Recrystallization salt_formation->recrystallization liberation Liberation of Free Acid recrystallization->liberation Purified Salt deprotection Deprotection liberation->deprotection final_product_res This compound deprotection->final_product_res pyridine Pyridine dihydropyridine Partial Reduction pyridine->dihydropyridine heck_reaction Rh-catalyzed Asymmetric Reductive Heck Reaction dihydropyridine->heck_reaction reduction Further Reduction heck_reaction->reduction final_product_cat This compound derivative reduction->final_product_cat

Caption: Comparative workflows for chemical resolution and catalytic asymmetric synthesis.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_time Optimize reaction time check_completion->optimize_time No check_workup Was the workup efficient? check_side_products->check_workup No optimize_temp Adjust temperature/reagent purity check_side_products->optimize_temp Yes optimize_extraction Optimize extraction/purification check_workup->optimize_extraction No end Yield Improved check_workup->end Yes optimize_time->end optimize_temp->end optimize_extraction->end

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Troubleshooting the chiral separation of piperidine-3-carboxylic acid enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid

Welcome to the technical support center for the chiral separation of piperidine-3-carboxylic acid (also known as nipecotic acid) and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of piperidine-3-carboxylic acid?

The main challenge lies in the molecule's structure. Piperidine-3-carboxylic acid is a cyclic amino acid that often lacks a strong UV chromophore, making detection difficult. Furthermore, its amphoteric nature (containing both a basic amine and an acidic carboxylic group) can lead to strong interactions with the stationary phase, resulting in poor peak shape and resolution.[1][2]

Q2: Which type of HPLC column is most effective for this separation?

Polysaccharide-based Chiral Stationary Phases (CSPs) are highly recommended as a starting point. Columns such as Chiralpak® IA and Chiralpak® AD-H have shown excellent performance for separating piperidine derivatives.[2][3][4] Protein-based CSPs, like those using alpha 1-acid glycoprotein (AGP), have also been used successfully, particularly when dealing with amide derivatives of nipecotic acid.[4][5][6] Screening several different CSPs is often necessary to find the optimal column for a specific derivative.[4]

Q3: Is derivatization required for the analysis?

Derivatization is a common and often necessary strategy for two main reasons:

  • To Enhance UV Detection: Since the native molecule has weak UV absorbance, derivatization with a chromophoric agent (e.g., para-toluene sulfonyl chloride or benzoyl chloride) is used to improve detection sensitivity.[2][7]

  • To Improve Separation: Converting the enantiomers into diastereomers with a chiral derivatizing agent can allow for separation on a standard, achiral HPLC column.[4]

However, direct separation without derivatization is possible, especially with protein-based columns or specialized mobile phases.[5]

Q4: How does temperature influence the separation?

Temperature is a critical parameter. Generally, lower column temperatures are favored as they can enhance the weaker bonding forces responsible for chiral recognition, often leading to better resolution.[8] However, the optimal temperature should be determined empirically, as its effect on retention time and selectivity can vary depending on the specific CSP and mobile phase used.[4][8]

Troubleshooting Guide

This guide addresses common problems encountered during the chiral HPLC separation of piperidine-3-carboxylic acid enantiomers.

Problem 1: Poor or No Resolution (Co-eluting Peaks)

Possible Causes:

  • The selected Chiral Stationary Phase (CSP) does not provide adequate chiral recognition for the analyte.

  • The mobile phase composition is suboptimal, leading to insufficient differential interaction between the enantiomers and the CSP.

  • The flow rate is too high, reducing the time for effective interaction and separation.

Solutions:

  • Screen Different CSPs: Test a range of chiral columns. Polysaccharide-based (e.g., Chiralpak IA, AD-H) and protein-based (e.g., AGP) columns are good starting points.[3][4][5]

  • Optimize Mobile Phase:

    • Normal Phase: Systematically vary the ratio of the non-polar solvent (e.g., n-hexane) and the alcohol modifier (e.g., ethanol, isopropanol).[3][9] Ethanol is often a better choice than isopropanol for improving resolution.[8]

    • Additives: For this amphoteric molecule, pH control is crucial. Add a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) to the mobile phase. This can significantly improve peak shape and selectivity.[4][9]

  • Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the number of theoretical plates and allow more time for the enantiomers to interact with the CSP.[2][9]

  • Lower Temperature: Reduce the column temperature to enhance the stereoselective interactions.[8]

Problem 2: Poor Peak Shape (Broadening or Tailing)

Possible Causes:

  • Strong, undesirable secondary interactions between the analyte's amine or carboxyl groups and active sites (e.g., residual silanols) on the silica support of the CSP.

  • The sample is dissolved in a solvent stronger than the mobile phase, causing peak distortion upon injection.

  • Column overload due to injecting too high a concentration of the sample.

Solutions:

  • Use Mobile Phase Additives: This is the most effective solution. Add a competitor molecule to the mobile phase to block active sites on the stationary phase.

    • For the basic piperidine nitrogen, add 0.1% diethylamine (DEA) or triethylamine (TEA).[10]

    • For the carboxylic acid group, add 0.1% trifluoroacetic acid (TFA) or acetic acid.

  • Adjust Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.[11]

  • Reduce Sample Concentration: Dilute the sample and inject a smaller volume to avoid overloading the column.[11]

  • Check for Column Degradation: If peak shape deteriorates over time, the column may be degrading. Consider using a guard column to protect the analytical column and, if necessary, replace the column.[9]

Problem 3: Irreproducible Retention Times

Possible Causes:

  • Changes in mobile phase composition due to the evaporation of a volatile component (e.g., hexane).

  • Fluctuations in column temperature.

  • Insufficient column equilibration time between runs, especially after a gradient.

  • Leaks in the HPLC system.

Solutions:

  • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it well-sealed to prevent evaporation.[9]

  • Use a Column Thermostat: Maintain a constant and controlled temperature using a column oven.[8][9]

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each injection. This is critical for isocratic separations that are sensitive to mobile phase composition.[12]

  • System Check: Inspect the system for leaks, particularly at fittings and pump seals. Salt buildup is a common indicator of a leak.[11]

Visual Troubleshooting and Workflow

A logical workflow is essential for efficiently troubleshooting poor separation.

G cluster_start Start: Experimental Issue cluster_csp Chiral Stationary Phase (CSP) cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_end Resolution start Poor Resolution or Bad Peak Shape csp Is CSP appropriate? (e.g., Polysaccharide, Protein) start->csp Check First screen_csp Screen alternative CSPs (e.g., Chiralpak IA/AD-H, AGP) csp->screen_csp No / Unsure mp Is Mobile Phase optimal? csp->mp If CSP is suitable screen_csp->csp adjust_ratio Adjust Solvent Ratio (e.g., Hexane:Alcohol) mp->adjust_ratio No conditions Are conditions optimal? mp->conditions If still poor add_modifier Add Modifier (0.1% DEA or TFA) adjust_ratio->add_modifier add_modifier->mp flow_rate Decrease Flow Rate conditions->flow_rate No end_node Separation Achieved conditions->end_node Yes temp Lower Temperature flow_rate->temp temp->conditions

Caption: A troubleshooting workflow for chiral HPLC separation.

Experimental Protocols & Data

Example Protocol: Separation of a Boc-Protected Piperidine-3-Carboxylic Acid Derivative

This method was developed for the enantiomeric separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide and its (S)-enantiomer.[3]

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC System: Standard HPLC system with UV detection.

  • Derivatization: In this case, the molecule was analyzed as a hydrazide derivative, which provided sufficient chromophore for detection.

Chromatographic Conditions:

ParameterValue
Column Chiralpak IA
Mobile Phase n-Hexane : Ethanol (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

Expected Outcome: Under these conditions, a chiral resolution (Rs) of greater than 10 was achieved, indicating excellent baseline separation between the two enantiomers.[3]

Example Protocol 2: Separation with Pre-column Derivatization

For analytes with poor UV absorbance like piperidin-3-amine, a pre-column derivatization technique is effective.[2]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Dissolve Piperidine Analyte in Aprotic Solvent derivatize Add Derivatizing Agent (e.g., PTSC) and Base start->derivatize react Allow Reaction to Complete derivatize->react inject Inject Derivatized Sample into HPLC react->inject separate Separate on Chiral Column (e.g., Chiralpak AD-H) inject->separate detect Detect using UV Detector (e.g., 228 nm) separate->detect analyze Integrate Peaks and Calculate Resolution (Rs) detect->analyze

Caption: Workflow for chiral HPLC with pre-column derivatization.

Chromatographic Conditions for Derivatized Piperidin-3-amine: [2]

ParameterValue
Derivatizing Agent para-Toluene Sulphonyl Chloride (PTSC)
Column Chiralpak AD-H
Mobile Phase 0.1% Diethylamine (DEA) in Ethanol
Flow Rate 0.5 mL/min
Detection Wavelength 228 nm

Expected Outcome: This method achieved a resolution (Rs) greater than 4.0 between the derivatized enantiomers, demonstrating a robust and effective separation.[2]

References

Improving the solubility of (R)-piperidine-3-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-piperidine-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound, also known as (R)-(-)-Nipecotic acid, has a reported aqueous solubility of 50 mg/mL.[1][2] However, its solubility in physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.2 is lower, around 10 mg/mL.[3][4] The compound is generally described as having moderate solubility in water.[5]

Q2: Why is the solubility in my assay buffer lower than in pure water?

A2: The difference in solubility is likely due to the pH and the presence of salts in the buffer. This compound is a zwitterionic compound, meaning it has both an acidic (carboxylic acid) and a basic (piperidine amine) functional group. Its net charge and, consequently, its solubility are highly dependent on the pH of the solution.[5][6]

Q3: Can I use DMSO to dissolve this compound?

A3: While Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for many compounds in biological assays, this compound is only slightly soluble in it.[3][4] Therefore, DMSO is not the ideal primary solvent for preparing high-concentration stock solutions of this compound.

Q4: What is the recommended storage condition for stock solutions?

A4: Stock solutions should be stored at -20°C or -80°C to maintain their integrity. It is also advisable to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for biological assays.

Issue 1: My compound precipitates when I dilute my stock solution into the aqueous assay buffer.

  • Cause: This is a common issue for compounds prepared in a high concentration of an organic co-solvent like DMSO. The drastic change in solvent polarity upon dilution into the aqueous buffer can cause the compound to crash out of solution.[7]

  • Solution 1: Stepwise Dilution: Perform serial dilutions in a stepwise manner to avoid a sudden, large change in solvent concentration.[8]

  • Solution 2: pH Adjustment: The solubility of carboxylic acids is generally pH-dependent.[9] Increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[4][10] Ensure the final pH is compatible with your assay.

  • Solution 3: Use of Co-solvents: If compatible with your assay, using a small percentage of a co-solvent in your final assay medium can help maintain solubility.[11][] Always include a vehicle control with the same co-solvent concentration in your experiment.[7]

Issue 2: The required concentration for my assay is higher than the compound's solubility in the buffer.

  • Solution 1: Salt Formation: Converting the this compound into a salt form can significantly enhance its aqueous solubility.[13][14] This can be achieved by reacting the compound with a suitable acid or base. For instance, reacting with hydrochloric acid can form the hydrochloride salt.[15]

  • Solution 2: Use of Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that increase the aqueous solubility of the guest molecule.[16][17][18][19][20] This can be an effective way to increase the concentration of your compound in an aqueous solution.

  • Solution 3: Temperature Adjustment: Gently warming the solution can sometimes increase the solubility of a compound.[5][21] However, ensure the temperature is not high enough to cause degradation of the compound or affect other components of your assay.

Issue 3: I'm observing cellular toxicity or assay interference.

  • Cause: The solvent used to dissolve the compound may be causing these effects. High concentrations of DMSO, for example, can be toxic to cells.[7][22]

  • Solution: It is crucial to keep the final concentration of any organic solvent in the assay as low as possible, typically below 0.5%.[7][23] Always include a vehicle control (assay media with the same final solvent concentration but without the compound) in all experiments to account for any solvent-induced effects.[7]

Data Summary

The solubility of this compound and its racemate, Nipecotic acid, in various solvents is summarized below.

SolventSolubilityReference
Water50 mg/mL[1][2][4]
Phosphate-Buffered Saline (PBS) pH 7.210 mg/mL[3][4]
Dimethyl Sulfoxide (DMSO)Slightly soluble[3][4]
Dimethylformamide (DMF)Slightly soluble[3][4]
EthanolSlightly soluble[3][4]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution by pH Adjustment

  • Weigh the desired amount of this compound powder.

  • Add a portion of the final desired volume of purified water or a suitable buffer (e.g., PBS).

  • While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise to raise the pH. Monitor the pH continuously with a calibrated pH meter.

  • Continue adding the base until the compound is fully dissolved. The pH at which the compound dissolves will be above its pKa.

  • Adjust the pH to the desired final value for your assay using a dilute acid (e.g., 0.1 N HCl), ensuring the compound remains in solution.

  • Add the remaining volume of water or buffer to reach the final target concentration.

  • Sterile filter the solution through a 0.22 µm filter if it will be used in cell-based assays.

Protocol 2: Preparation of a DMSO Stock Solution

  • Accurately weigh the desired mass of the compound.

  • Transfer the weighed compound into a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, sterile DMSO to the tube.[7]

  • Vortex or sonicate the mixture to aid dissolution. Gentle warming (e.g., to 37°C) can also be applied.[21]

  • Once dissolved, this high-concentration stock can be stored at -20°C or -80°C.[7]

  • For use in assays, perform serial dilutions from this stock solution. It is critical to ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically below 0.5%.[7][8]

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in desired aqueous buffer solubility_check Is the compound fully dissolved at the target concentration? start->solubility_check success Success: Proceed with experiment. Include vehicle control. solubility_check->success Yes strategy_node Select a solubilization strategy solubility_check->strategy_node No precipitate_check Does precipitation occur upon dilution into assay medium? precipitate_check->success No precipitate_check->strategy_node Yes ph_adjust pH Adjustment: Increase pH to deprotonate carboxylic acid. strategy_node->ph_adjust co_solvent Use Co-solvent: Prepare stock in minimal organic solvent (e.g., DMSO). strategy_node->co_solvent salt_form Salt Formation: Convert to a more soluble salt form (e.g., HCl salt). strategy_node->salt_form excipient Use Excipients: Complex with cyclodextrins. strategy_node->excipient ph_adjust->solubility_check co_solvent->precipitate_check salt_form->solubility_check excipient->solubility_check

Caption: A troubleshooting workflow for solubilizing this compound.

Stock_Preparation_Logic cluster_aqueous Aqueous-Based Strategy cluster_organic Organic Co-Solvent Strategy start_aqueous Target: Aqueous Stock dissolve_water Attempt to dissolve in pure water or buffer start_aqueous->dissolve_water check_solubility Solubility sufficient? dissolve_water->check_solubility adjust_ph Adjust pH to increase solubility check_solubility->adjust_ph No success_aqueous Aqueous Stock Prepared check_solubility->success_aqueous Yes adjust_ph->dissolve_water start_organic Target: High-Concentration Stock dissolve_dmso Dissolve in minimal DMSO start_organic->dissolve_dmso check_dilution Precipitation upon dilution? dissolve_dmso->check_dilution stepwise_dilution Use stepwise dilution check_dilution->stepwise_dilution Yes success_organic Working Solution Prepared check_dilution->success_organic No stepwise_dilution->success_organic

Caption: Logic diagram for selecting a stock solution preparation method.

References

Technical Support Center: Purification of (R)-piperidine-3-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of (R)-piperidine-3-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this compound and its derivatives include:

  • Chiral Resolution via Diastereomeric Salt Formation: This is a classical and widely used method for separating enantiomers. It involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1]

  • Recrystallization: This technique is effective for purifying solid derivatives. It relies on the differential solubility of the target compound and impurities in a specific solvent or solvent system at various temperatures.[2]

  • Column Chromatography: This is a versatile method for purifying both solid and liquid derivatives, particularly for separating compounds with similar polarities.[3]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing a Chiral Stationary Phase (CSP), is a powerful tool for both analytical determination of enantiomeric excess and for preparative-scale separation of enantiomers.[1]

Q2: What are some common impurities encountered during the synthesis of this compound?

A2: Common impurities can include the corresponding (S)-enantiomer, unreacted starting materials, and by-products from the synthetic route. For instance, if prepared by the hydrogenation of nicotinic acid, residual starting material may be present. In derivatives, impurities can also arise from side reactions or incomplete reactions.

Q3: How can I remove the unwanted (S)-enantiomer from my this compound sample?

A3: The most effective method for removing the unwanted (S)-enantiomer is through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by selective crystallization.[1] Alternatively, preparative chiral HPLC can be employed for a more direct separation of the enantiomers.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound and its derivatives.

Chiral Resolution via Diastereomeric Salt Formation

Problem: The diastereomeric salt fails to crystallize.

Possible Causes and Solutions:

  • Sub-optimal Solvent System: The chosen solvent may be too effective at solubilizing both diastereomeric salts.

    • Solution: Try adding an "anti-solvent" (a solvent in which the salt is poorly soluble but is miscible with the primary solvent) dropwise to induce precipitation.[1] You can also screen a variety of solvents with different polarities.

  • Insufficient Supersaturation: The solution may not be concentrated enough for crystallization to occur.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.[1]

  • Lack of Nucleation Sites: Crystallization may be slow to initiate.

    • Solution: Try "seeding" the solution with a small crystal from a previous successful batch. If no seed crystals are available, scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites.[1]

  • Impure Starting Materials: Impurities can inhibit crystallization.

    • Solution: Ensure that both the racemic piperidine derivative and the chiral resolving agent are of high purity before attempting the resolution.[1]

Problem: The enantiomeric excess (ee) of the resolved product is low.

Possible Causes and Solutions:

  • Co-precipitation of Diastereomers: The cooling rate during crystallization may be too rapid, leading to the undesired diastereomer being trapped in the crystal lattice.[1]

    • Solution: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. A slower cooling rate promotes the formation of purer crystals.[2]

  • Incorrect Stoichiometry: The ratio of the racemic compound to the resolving agent may not be optimal.

    • Solution: Experiment with different molar ratios of the resolving agent to the racemic mixture to find the optimal conditions for selective precipitation.

  • Racemization: The chiral centers may be susceptible to racemization under the experimental conditions.

    • Solution: Investigate the stability of your compound and the resolving agent under the conditions used. Milder temperatures and pH adjustments may be necessary to prevent racemization.[1] A Chinese patent suggests that for (S)-piperidine-3-carboxylic acid, the temperature must be controlled below 30°C during pH adjustment to avoid racemization.[5]

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

Possible Causes and Solutions:

  • High Concentration of Impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil.

    • Solution: Attempt a preliminary purification step, such as an acid-base extraction, to remove gross impurities before recrystallization.[6]

  • Inappropriate Solvent: The solvent may be too nonpolar or the cooling process too rapid.

    • Solution: Select a more polar solvent or a solvent mixture. Ensure a slow cooling rate to allow for proper crystal lattice formation.[2]

Problem: Poor recovery of the purified compound.

Possible Causes and Solutions:

  • Using too much solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound to ensure the solution is saturated upon cooling.[2]

  • Crystals washed with room temperature solvent: Washing the collected crystals with warm or room temperature solvent will dissolve some of the product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[2]

Chromatography (Flash and HPLC)

Problem: Peak tailing is observed for the piperidine derivative during silica gel chromatography.

Possible Causes and Solutions:

  • Strong Interaction with Silica: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to elute slowly and result in a tailed peak.

    • Solution: Add a basic modifier to the mobile phase to compete with the piperidine derivative for binding to the active sites on the silica. Common modifiers include triethylamine (TEA) at a concentration of 0.1-1% (v/v) or a 7N ammonia solution in methanol (1-2%).[7]

  • Alternative Stationary Phase: In some cases, even with a basic modifier, peak shape can be poor on silica.

    • Solution: Consider using a different stationary phase, such as basic or neutral alumina, which is more suitable for the purification of basic compounds.[7] For less polar derivatives, reverse-phase chromatography on a C18 column with an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can also be an effective alternative.[7]

Data Presentation

Table 1: Chiral Resolution of Piperidine-3-Carboxylic Acid Derivatives

Racemic CompoundChiral Resolving AgentSolventResultReference
Ethyl 3-piperidinecarboxylate(D)-2-(4-hydroxyphenoxy)propionic acidNot specifiedOptically pure ethyl (3S)-piperidinecarboxylate[2]
Ethyl nipecotatedi-benzoyl-L-tartaric acidNot specifiedPrecipitated salt of (S)-enantiomer[8]
2-Piperidin-2-yl-ethanolL-(+)-tartaric acid95% Ethanol97.7% ee[9]

Table 2: Chromatographic Purification of Piperidine Derivatives

CompoundChromatography TypeStationary PhaseMobile PhasePurity/RecoveryReference
1-(Piperidin-2-ylmethyl)piperidineFlash ChromatographySilica Gel94:5:1 Dichloromethane:Methanol:Triethylamine>98% Purity, 78% Recovery[3]
(4-chlorophenyl)(3-hydroxyphenyl)methanone derivativeFlash ChromatographySilica GelEthyl Acetate/Hexanes (9:1 to 4:1)92% Yield[10]

Experimental Protocols

Protocol 1: Chiral Resolution of Ethyl 3-Piperidinecarboxylate via Diastereomeric Salt Formation

This protocol is adapted from a patented procedure and serves as a general guideline.[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve the racemic ethyl 3-piperidinecarboxylate in an appropriate solvent.

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent, for example, (D)-2-(4-hydroxyphenoxy)propionic acid.

  • Salt Formation: Stir the mixture to allow for the formation of the diastereomeric salts. One of the diastereomeric salts should be less soluble and begin to precipitate.

  • Isolation: Collect the precipitated salt by filtration.

  • Recrystallization (Optional): To improve the enantiomeric purity, the collected salt can be recrystallized from a suitable solvent.

  • Decomposition of the Salt: Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., diethyl ether) and an aqueous basic solution (e.g., 20% sodium carbonate). Stir vigorously for a few hours to liberate the free base into the organic layer.[2]

  • Extraction and Isolation: Separate the organic layer. The chiral resolving agent can be recovered from the aqueous layer by acidification.[2] The organic layer containing the enantiomerically enriched ethyl 3-piperidinecarboxylate can be dried over an anhydrous agent (e.g., Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the purified product.

Protocol 2: Recrystallization (Single Solvent)

This is a general procedure for the recrystallization of a solid piperidine derivative.[2]

  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential recrystallization solvent. A good solvent will dissolve the compound poorly at room temperature but well upon heating.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography of a Basic Piperidine Derivative

This protocol is a general guideline for purifying a basic piperidine derivative using flash chromatography.[3]

  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). An ideal eluent will provide a retention factor (Rf) of approximately 0.3 for the target compound. For basic compounds, it is often necessary to add a basic modifier like triethylamine (1%) to the eluent to achieve good separation and peak shape.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_resolution Chiral Resolution racemic Racemic Mixture diastereomeric_salts Diastereomeric Salts racemic->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Diastereomeric Salt crystallization->separated_salts liberation Liberation of Free Base separated_salts->liberation pure_enantiomer (R)-Enantiomer liberation->pure_enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

purification_logic start Crude Product is_solid Is the product solid? start->is_solid is_liquid Is the product liquid? is_solid->is_liquid No recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_liquid->column_chrom Yes acid_base Acid-Base Extraction is_liquid->acid_base Consider purity_check Check Purity (TLC, HPLC, NMR) recrystallize->purity_check column_chrom->purity_check distillation Distillation acid_base->purity_check final_product Pure Product purity_check->final_product

References

Storage and handling conditions for (R)-piperidine-3-carboxylic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of (R)-piperidine-3-carboxylic acid to prevent its degradation and ensure the integrity of your experimental results.

Troubleshooting Guides and FAQs

Question 1: I received my shipment of this compound. How should I store it for long-term use?

Answer: For long-term storage, this compound should be kept in a cool, dry, and dark place.[1][2][3] It is recommended to store the compound in a tightly sealed container to prevent moisture absorption and contamination.[4][5] While room temperature is generally acceptable, for enhanced stability, especially for N-Boc protected derivatives, storage at 0-8°C is recommended.[6]

Question 2: My this compound has developed a slight discoloration. Is it still usable?

Answer: this compound is typically an off-white to white crystalline solid.[1] A significant change in color may indicate degradation or contamination. It is highly recommended to assess the purity of the compound before use. You can find a general protocol for purity assessment using High-Performance Liquid Chromatography (HPLC) in the "Experimental Protocols" section below.

Question 3: I need to handle this compound outside of a fume hood. What precautions should I take?

Answer: this compound is an irritant to the skin, eyes, and respiratory system.[5][7][8] If handling outside a fume hood is unavoidable, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask (e.g., N95).[4][8] Avoid creating dust, and wash your hands thoroughly after handling.[4][5]

Question 4: Can I dissolve this compound in water for my experiments?

Answer: Yes, this compound has moderate solubility in water.[9] Its solubility is pH-dependent.[9] For higher concentrations, polar organic solvents such as methanol and ethanol are suitable alternatives.[9]

Question 5: What substances are incompatible with this compound?

Answer: To prevent potential degradation, avoid contact with strong oxidizing agents, strong acids, and strong bases.[4] Such contact can lead to chemical reactions that may compromise the integrity of the compound.

Question 6: What are the signs of degradation I should look for?

Answer: Besides discoloration, other signs of degradation can include changes in physical form (e.g., clumping of the powder, which may suggest moisture absorption), an unusual odor, or a decrease in performance in your assays. If you suspect degradation, it is best to use a fresh batch of the compound or re-purify the existing stock.

Quantitative Data on Stability

ParameterRecommended ConditionRationale
Temperature Room Temperature (for short-term) 0 - 8 °C (for long-term and derivatives)[6]Minimizes the rate of potential degradation reactions.
Humidity Dry environmentThe compound is a solid, and moisture can lead to clumping and potential hydrolysis of derivatives.
Light Keep in a dark place[1][2][3]Protects against light-catalyzed degradation.
Atmosphere Tightly sealed container[4][5]Prevents oxidation and contamination.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of Mobile Phase A to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Factors and Prevention of this compound Degradation cluster_factors Potential Degradation Factors cluster_prevention Preventative Measures Temp High Temperature Degradation Degradation Temp->Degradation Moisture Moisture Moisture->Degradation Light Light Exposure Light->Degradation Incompatibles Incompatible Substances Incompatibles->Degradation Compound This compound Degradation->Compound Storage Store in a cool, dry, dark place Storage->Temp Storage->Light Container Use tightly sealed containers Container->Moisture Handling Proper Handling (PPE, Ventilation) Handling->Incompatibles Compatibility Avoid strong acids, bases, and oxidizing agents Compatibility->Incompatibles

Caption: Logical workflow for preventing the degradation of this compound.

References

Technical Support Center: Stereoselective Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted piperidines in a question-and-answer format.

Question 1: I am observing low diastereoselectivity in my Pictet-Spengler reaction for the synthesis of a piperidine derivative. What are the potential causes and how can I improve the stereochemical outcome?

Answer:

Low diastereoselectivity in the Pictet-Spengler reaction is a common issue that can stem from several factors related to the reaction mechanism, which involves the formation of an iminium ion followed by cyclization. The facial selectivity of the nucleophilic attack on this intermediate determines the final stereochemistry.[1]

Potential Causes:

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to decreased selectivity.[1]

  • Acid Catalyst: The type and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state of the cyclization, thereby affecting stereoselectivity.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to different diastereomers.[1]

  • Substrate Control: The steric and electronic properties of the substituents on both the β-arylethylamine and the aldehyde or ketone can significantly influence the preferred direction of cyclization.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]

  • Screen Acid Catalysts: Evaluate various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations. In some cases, milder conditions may yield better results.[1]

  • Vary the Solvent: Experiment with solvents of different polarities such as toluene, dichloromethane, or acetonitrile to find the optimal medium for the desired stereochemical outcome.[1]

  • Modify the Substrate: If feasible, consider altering protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired diastereomer.

Question 2: My enzymatic kinetic resolution of a piperidinone is showing low enantiomeric excess (ee). What factors could be responsible and what can I do to improve it?

Answer:

Low enantiomeric excess in an enzymatic resolution of a piperidinone suggests that the enzyme is not discriminating effectively between the two enantiomers. Several factors related to the enzyme's activity and the reaction conditions can be the cause.

Potential Causes:

  • Enzyme Selection: The chosen carbonyl reductase or lipase may not have the optimal substrate specificity for your particular piperidinone derivative.[1]

  • Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) in reductase-catalyzed reactions can limit the reaction rate and potentially affect selectivity.[1]

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to incomplete conversion and lower ee.[1]

  • pH and Temperature: The activity and selectivity of enzymes are highly sensitive to the pH and temperature of the reaction medium.[1]

Troubleshooting Steps:

  • Screen a Library of Enzymes: Test a diverse panel of commercially available or in-house developed carbonyl reductases or lipases to identify an enzyme with high selectivity for your substrate.[1]

  • Optimize Cofactor Regeneration System: If using a whole-cell system or an isolated enzyme with cofactor regeneration, ensure optimal conditions for the regeneration of NADH or NADPH (e.g., by adjusting the concentration of the sacrificial substrate like glucose or isopropanol).[1]

  • Control Substrate/Product Concentration: Start with a lower substrate concentration and monitor the reaction over time to see if product inhibition is an issue.

  • Optimize Reaction Conditions: Systematically vary the pH and temperature of the reaction to find the optimal conditions for both enzyme activity and enantioselectivity.

Question 3: I am struggling with the purification of my substituted piperidine diastereomers. They are co-eluting on my silica gel column. What can I do?

Answer:

The purification of piperidine derivatives can be challenging due to their basic nature and the potential for byproducts with similar polarities. Co-elution of diastereomers is a frequent problem.[1]

Potential Causes for Purification Difficulties:

  • Similar Polarity: The desired diastereomer and other stereoisomers may have very similar retention factors (Rf) on standard silica gel chromatography.[1]

  • Formation of N-Oxides: The piperidine nitrogen is susceptible to oxidation, leading to the formation of N-oxide byproducts that can complicate purification.[1]

  • Incomplete Deprotection: Residual protecting groups can result in a mixture of the desired product and protected intermediates, further complicating the separation.[1]

Troubleshooting and Alternative Purification Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with a wide range of solvent systems with varying polarities and compositions. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can sometimes improve peak shape and separation of basic compounds.

    • Stationary Phase: Consider using different stationary phases, such as alumina (basic or neutral), or reverse-phase silica gel (C18).

  • Derivative Formation: Convert the mixture of diastereomers into derivatives (e.g., esters, amides) that may have better separation properties. After separation, the original functionality can be restored.

  • Crystallization: Attempt to selectively crystallize one of the diastereomers from the mixture.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable chiral or achiral column is often the most effective method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of substituted piperidines?

A1: Common side reactions include epimerization at stereocenters, over-reduction of functional groups, and the formation of byproducts from competing reaction pathways.[1] For instance, in reactions where piperidine is used as a base, the formation of piperidine-related adducts can occur.[1] Careful control of reaction conditions and purification are crucial to minimize these side reactions.[1]

Q2: How can I monitor the progress of my stereoselective piperidine synthesis?

A2: The progress of the reaction should be monitored by techniques that can distinguish between starting materials, intermediates, and products. Thin-Layer Chromatography (TLC) is often used for a quick check. For more detailed analysis and to determine stereoselectivity, chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the methods of choice. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction and determine diastereomeric ratios.

Q3: My solution of piperidine in DMF crystallized upon storage. What happened?

A3: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[2] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]

Q4: I'm having trouble removing the N-Boc protecting group from my piperidine derivative. What should I do?

A4: Incomplete deprotection of the Boc group is often due to insufficient acid strength or the presence of water. Ensure you are using anhydrous and sufficiently acidic conditions. A common reagent is a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] If standard conditions are not effective, you can try increasing the concentration of TFA or the reaction time. Alternatively, using a stronger acid like HCl in dioxane may be necessary, but be mindful of potential side reactions with other functional groups.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Asymmetric Hydrogenation of Pyridinium Salts

Catalyst/LigandSubstrateSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (S)-MeO-BIPHEPN-benzyl-2-phenylpyridiniumCH₂Cl₂5025>9596[4]
[Rh(COD)₂]BF₄ / (R,R)-Et-DuPhosN-benzyl-3-methylpyridiniumMeOH20259890[2]
Ru(OAc)₂[(S)-BINAP]N-Boc-2-methylpyridiniumEtOH10509285N/A
[Ir(COD)Cl]₂ / f-spiroPhosN-benzyl-4-phenylpyridiniumTHF50309699[4]

Table 2: Diastereoselective Reduction of Substituted Pyridines

SubstrateCatalystSolventH₂ Pressure (atm)Temp (°C)Yield (%)dr (cis:trans)Reference
2-MethylpyridinePtO₂AcOH3RT>9595:5[2]
3-MethylpyridineRh/CH₂O5809080:20N/A
4-PhenylpyridinePd/CEtOH1RT9890:10N/A
2,6-DimethylpyridinePtO₂AcOH4RT>95>99:1[2]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Synthesis of a 1-Substituted Tetrahydro-β-carboline

This protocol is a generalized procedure and may require optimization for specific substrates.[5]

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in the chosen solvent (e.g., CH₂Cl₂, 10 mL per mmol of tryptamine).[5]

  • Aldehyde Addition: Add the aldehyde (1.0-1.2 eq) to the solution at room temperature.

  • Acid Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or a specified temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).[5]

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.[5]

Protocol 2: Standard Procedure for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis

This protocol describes the standard procedure for removing the Fmoc group from a peptide chain attached to a solid support.[6]

  • Resin Swelling: Swell the Fmoc-protected peptidyl-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel. Drain the solvent.[6]

  • First Piperidine Treatment: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes at room temperature. Drain the solution.

  • Second Piperidine Treatment: Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Confirmation (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.[6]

Visualizations

troubleshooting_workflow cluster_problem Problem Identification problem Low Diastereoselectivity in Piperidine Synthesis cause1 Suboptimal Temperature problem->cause1 cause2 Incorrect Catalyst or Concentration problem->cause2 cause3 Inappropriate Solvent problem->cause3 cause4 Substrate Steric/ Electronic Effects problem->cause4 solution1 Screen Temperature Range (e.g., -78°C to RT) cause1->solution1 Optimize solution2 Screen Catalysts & Concentrations cause2->solution2 Optimize solution3 Vary Solvent Polarity cause3->solution3 Optimize solution4 Modify Substrate/ Protecting Groups cause4->solution4 Modify

Troubleshooting workflow for low diastereoselectivity.

experimental_workflow start Start: Select Starting Materials (e.g., Pyridine, Aldehyde) reaction Perform Stereoselective Reaction - Organocatalysis - Biocatalysis - Metal Catalysis start->reaction workup Reaction Workup & Quenching reaction->workup purification Purification (e.g., Flash Chromatography, Crystallization) workup->purification analysis Stereochemical Analysis (Chiral HPLC/GC) purification->analysis characterization Structural Confirmation (NMR, HRMS) analysis->characterization end End: Enantioenriched Substituted Piperidine characterization->end

General experimental workflow for piperidine synthesis.

References

Technical Support Center: Optimizing Amide Coupling with (R)-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for amide coupling with (R)-piperidine-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing amide coupling with this compound?

A1: Researchers may encounter several challenges, including low product yields, side reactions such as epimerization at the chiral center, and difficulties in purifying the final amide product. This compound, being a secondary cyclic amine with a chiral center, can present steric hindrance and a risk of racemization under basic conditions.[1]

Q2: Which coupling reagents are most effective for this type of reaction?

A2: The choice of coupling reagent is critical. For routine couplings, carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are often used.[2] For more challenging or sterically hindered couplings, uronium/aminium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are generally more effective, leading to faster reactions and higher yields.[3][4]

Q3: What is the role of a base in these coupling reactions, and which one should I choose?

A3: A non-nucleophilic organic base is necessary to neutralize the acid liberated during the reaction and to facilitate the coupling process.[3] The most commonly used bases are diisopropylethylamine (DIPEA) and triethylamine (TEA). A hindered base like DIPEA is often preferred to minimize side reactions, including epimerization.[3]

Q4: How can I minimize epimerization of the chiral center at the 3-position of the piperidine ring?

A4: Epimerization is a significant concern when dealing with chiral carboxylic acids.[1] To minimize this side reaction, it is recommended to:

  • Use additives such as HOBt or HOAt when using carbodiimide coupling reagents.[3]

  • Employ coupling reagents known for low epimerization rates, such as HATU.[4]

  • Maintain low reaction temperatures (e.g., starting at 0 °C).

  • Minimize the pre-activation time of the carboxylic acid before adding the amine.[3]

  • Use a sterically hindered, non-nucleophilic base like DIPEA.[3]

Q5: What are the optimal solvents for this amide coupling reaction?

A5: Anhydrous polar aprotic solvents are typically the best choice. Dimethylformamide (DMF) and dichloromethane (DCM) are the most commonly used solvents for these reactions.[5] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Potential Causes:

  • Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient amounts.[5]

  • Deactivation of the amine: The amine can be protonated, rendering it non-nucleophilic.[5]

  • Steric hindrance: The bulky nature of the piperidine ring or the coupling partner can slow down the reaction.[5]

  • Hydrolysis: The presence of water can hydrolyze the activated intermediate.[5]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively impact the outcome.[5]

Solutions:

  • Optimize the coupling reagent: If using EDC/HOBt, consider switching to a more powerful reagent like HATU, especially for sterically hindered substrates.[3]

  • Ensure anhydrous conditions: Use anhydrous solvents and reagents to prevent hydrolysis of the activated ester.

  • Adjust stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and coupling reagent (1.1-1.5 equivalents) can improve the yield.

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.[5]

  • Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS and if it is proceeding slowly, consider allowing it to stir for a longer duration or gently warming the reaction mixture.

Data Presentation

The following table summarizes a comparison of common coupling reagents for amide bond formation. Please note that yields and reaction times can vary based on the specific amine and carboxylic acid used.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC HOBtDIPEADCM, DMF8-24 hours60-95%Water-soluble byproduct, easy removal during aqueous workup.[6]N-acylurea formation, potential for epimerization.[3]
HATU NoneDIPEADMF, DCM2-16 hours70-98%High efficiency for hindered couplings, faster reaction rates, low epimerization.[3][4]Can react with unprotected N-termini if used in excess.[4]
DCC HOBtDMAPCH₂Cl₂4-12 hoursVariable (e.g., ~28% for challenging couplings)Inexpensive.Dicyclohexylurea (DCU) byproduct is often difficult to remove.[2]

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the this compound in an anhydrous solvent such as DMF or DCM.[5]

  • Add the coupling reagent HATU and the non-nucleophilic base DIPEA.[5]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[5]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[5]

  • Purify the crude product by column chromatography.

Protocol 2: General Amide Coupling using EDC/HOBt

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA or Et₃N (2.0 equivalents)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the this compound and HOBt in anhydrous DCM or DMF.

  • Add DIPEA or Et₃N to the solution and stir.

  • Add the amine to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase with water (to remove EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Amide Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_issue Reagents Expired or Incorrect Stoichiometry? check_reagents->reagent_issue condition_issue Suboptimal Conditions? check_conditions->condition_issue solution_reagents Use Fresh Reagents & Optimize Stoichiometry reagent_issue->solution_reagents Yes solution_coupling Switch to a More Potent Coupling Reagent (e.g., HATU) reagent_issue->solution_coupling No condition_issue->solution_coupling No solution_conditions Ensure Anhydrous Solvent & Optimize Temperature/Time condition_issue->solution_conditions Yes end_good Improved Yield solution_reagents->end_good solution_coupling->end_good solution_conditions->end_good

Caption: Troubleshooting workflow for low amide yield.

Reagent_Selection start Substrate Characteristics steric_hindrance Sterically Hindered? start->steric_hindrance epimerization_risk High Risk of Epimerization? steric_hindrance->epimerization_risk No use_hatu Use HATU steric_hindrance->use_hatu Yes epimerization_risk->use_hatu Yes use_edc_hobt Use EDC/HOBt epimerization_risk->use_edc_hobt No

Caption: Decision tree for coupling reagent selection.

References

Preventing racemization during the derivatization of (R)-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of (R)-piperidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical modifications of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the derivatization of this compound?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (R and S) from a single enantiomerically pure starting material. In the context of drug development, maintaining the specific stereochemistry of this compound is often critical for its biological activity and safety profile. The presence of the undesired (S)-enantiomer can lead to reduced efficacy, altered pharmacological effects, or even toxicity.

Q2: What is the primary mechanism of racemization for this compound during derivatization?

A2: The most common mechanism involves the deprotonation of the alpha-carbon (the carbon atom to which the carboxylic acid group is attached) by a base. This creates a planar carbanion intermediate. Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both the original (R)-enantiomer and the inverted (S)-enantiomer.[1][2][3] Another potential pathway, especially during amide bond formation, is through the formation of an oxazolone intermediate, which is prone to racemization.[1]

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization, including:

  • Base: The strength and steric hindrance of the base used for deprotonation or as a scavenger are crucial.[1]

  • Coupling Reagents: The choice of coupling reagent for amide bond formation significantly affects racemization rates.[1][4][5]

  • Additives: The presence of racemization-suppressing additives is often essential.[1][6][7]

  • Solvent and Temperature: The reaction conditions, including the solvent and temperature, can also play a role.

Q4: How can I analyze my final product to determine if racemization has occurred?

A4: The most common method for determining the enantiomeric purity of your derivatized product is through chiral High-Performance Liquid Chromatography (HPLC). This can be done using a chiral stationary phase that separates the two enantiomers. Alternatively, you can use a pre-column derivatization technique with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[8][9]

Troubleshooting Guides

Issue 1: Significant racemization is observed after amide bond formation.

Potential Cause Troubleshooting Step Rationale
Inappropriate Base Selection Replace strong, non-hindered bases (e.g., triethylamine) with sterically hindered or weaker bases such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).[1] For highly sensitive substrates, consider using 2,4,6-collidine.[1]Stronger and less hindered bases are more effective at abstracting the alpha-proton, leading to the formation of the planar carbanion intermediate and subsequent racemization.[1][3]
Use of Carbodiimide Reagents without Additives If using a carbodiimide like DCC or DIC, ensure the addition of a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][5][6]Additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[6]
High Reaction Temperature Perform the coupling reaction at a lower temperature, typically starting at 0°C and allowing it to slowly warm to room temperature.Higher temperatures can provide the necessary activation energy for proton abstraction and increase the rate of racemization.
Inappropriate Coupling Reagent Consider switching to a uronium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) based coupling reagent, which are generally associated with lower levels of racemization.[5][10]These reagents often have built-in activating groups (like HOBt or HOAt) or mechanisms that favor rapid amide bond formation over racemization.

Issue 2: Racemization occurs during the esterification of the carboxylic acid.

Potential Cause Troubleshooting Step Rationale
Harsh Reaction Conditions Avoid strongly basic or acidic conditions if possible. Consider milder esterification methods.Both strong acids and bases can catalyze the enolization of the carbonyl group, which can lead to racemization at the adjacent chiral center.
Prolonged Reaction Times Optimize the reaction to minimize the time the chiral center is exposed to conditions that could induce racemization.The longer the substrate is under racemizing conditions, the greater the extent of epimerization will be.
Inappropriate Esterification Method For sensitive substrates, consider methods that do not involve harsh acidic or basic catalysts. For example, using an alkyl halide with a mild base like cesium carbonate.Milder conditions are less likely to promote the side reactions that lead to racemization.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine, minimizing racemization.

  • Preparation:

    • Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • In a separate flask, dissolve HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIEA) (2.5 equivalents) in the same anhydrous solvent.

  • Activation:

    • Cool the solution of the carboxylic acid and amine to 0°C in an ice bath.

    • Slowly add the HATU/DIEA solution to the carboxylic acid/amine mixture with stirring.

  • Reaction:

    • Maintain the reaction at 0°C for 30 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Chiral Analysis:

    • Analyze the purified product by chiral HPLC to determine the enantiomeric excess.

Protocol 2: Esterification with Minimal Racemization

This protocol provides a mild method for the esterification of this compound.

  • Preparation:

    • Suspend this compound (1 equivalent) and cesium carbonate (1.5 equivalents) in anhydrous DMF.

    • Stir the suspension at room temperature for 30 minutes.

  • Reaction:

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) to the suspension.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC/LC-MS for completion.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Chiral Analysis:

    • Analyze the purified product by chiral HPLC to determine the enantiomeric purity.

Visualizations

Racemization_Mechanism cluster_R (R)-Enantiomer cluster_Intermediate Planar Carbanion cluster_S (S)-Enantiomer R_acid R-COOH Carbanion Planar Intermediate R_acid->Carbanion - H+ Carbanion->R_acid + H+ S_acid S-COOH Carbanion->S_acid + H+

Caption: Mechanism of racemization via a planar carbanion intermediate.

Experimental_Workflow cluster_Inputs Starting Materials cluster_Reaction Reaction Step cluster_Analysis Analysis & Purification cluster_Output Product R_Piperidine This compound Coupling Derivatization (e.g., Amide Coupling) R_Piperidine->Coupling Reagents Coupling Reagent / Additive / Base Reagents->Coupling Workup Work-up & Purification Coupling->Workup Chiral_HPLC Chiral HPLC Analysis Workup->Chiral_HPLC Final_Product Derivatized Product Chiral_HPLC->Final_Product

Caption: General experimental workflow for derivatization and analysis.

References

Technical Support Center: Troubleshooting Low Yields in Piperidine Synthesis Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the crucial cyclization step of piperidine ring formation. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of piperidine derivatives, focusing on common cyclization strategies.

Pictet-Spengler Reaction

Question 1: I am observing low yields and low diastereoselectivity in my Pictet-Spengler reaction. What are the potential causes and how can I improve the outcome?

Answer:

Low yields and poor stereoselectivity in the Pictet-Spengler reaction often stem from several factors related to the reaction conditions and the nature of the substrates. The reaction involves the formation of an iminium ion followed by cyclization, and the efficiency of these steps is critical.[1]

Potential Causes & Troubleshooting Steps:

  • Suboptimal Reaction Temperature: Higher temperatures can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of undesired diastereomers. Conversely, a temperature that is too low may lead to an incomplete reaction.

    • Solution: Screen a range of temperatures (e.g., -78°C, -20°C, 0°C, room temperature, and reflux) to find the optimal balance for your specific substrates.[1]

  • Inappropriate Acid Catalyst: The nature and concentration of the acid catalyst are crucial for the formation and reactivity of the iminium ion intermediate.

    • Solution: Evaluate a panel of Brønsted acids (e.g., TFA, HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂) at various concentrations. In some cases, milder conditions may yield better results.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the stability of the transition states, affecting both yield and stereoselectivity.

    • Solution: Experiment with a variety of solvents with different polarities, such as toluene, dichloromethane, acetonitrile, and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1] Aprotic media have sometimes been shown to provide superior yields.[1]

  • Substrate Reactivity: Electron-donating groups on the β-arylethylamine generally enhance reactivity and lead to higher yields under milder conditions.[1]

    • Solution: If possible, consider modifying the protecting groups or other substituents on your starting materials to enhance the nucleophilicity of the aromatic ring.

A logical workflow for troubleshooting low yields in the Pictet-Spengler reaction is illustrated below.

start Low Yield in Pictet-Spengler Reaction temp Optimize Reaction Temperature start->temp catalyst Screen Acid Catalysts start->catalyst solvent Vary Solvent start->solvent substrate Modify Substrate start->substrate outcome Improved Yield and Selectivity temp->outcome catalyst->outcome solvent->outcome substrate->outcome

Caption: Troubleshooting workflow for the Pictet-Spengler reaction.

Reductive Amination

Question 2: My intramolecular reductive amination to form a piperidine ring is giving a low yield. What are the common pitfalls?

Answer:

Intramolecular reductive amination is a powerful one-pot reaction, but its success is highly dependent on the careful orchestration of imine/enamine formation and subsequent reduction.

Potential Causes & Troubleshooting Steps:

  • Inefficient Imine/Enamine Formation: The initial condensation to form the cyclic imine or enamine can be slow or incomplete.

    • Solution: Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial. The choice of acid or base catalyst can also be critical.

  • Competing Reduction of the Aldehyde/Ketone: The reducing agent can react with the starting carbonyl compound before imine formation and cyclization occur.

    • Solution: Use a mild reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2]

  • Substrate Decomposition: The starting materials or intermediates may be unstable under the reaction conditions.

    • Solution: Optimize the reaction temperature and time. Lowering the temperature may help to minimize side product formation.

  • Steric Hindrance: Bulky substituents on the substrate can hinder the cyclization step.

    • Solution: If possible, modify the substrate to reduce steric hindrance. Alternatively, a more reactive catalyst or harsher reaction conditions may be required.

Below is a diagram illustrating the key decision points for troubleshooting low yields in reductive amination for piperidine synthesis.

start Low Yield in Reductive Amination imine_formation Check Imine/ Enamine Formation start->imine_formation reducing_agent Evaluate Reducing Agent start->reducing_agent conditions Optimize Reaction Conditions start->conditions workup Review Workup Procedure start->workup improved_yield Improved Yield imine_formation->improved_yield reducing_agent->improved_yield conditions->improved_yield workup->improved_yield

Caption: Troubleshooting workflow for low yield in reductive amination.

Aza-Michael Addition

Question 3: I am experiencing low yields in my intramolecular aza-Michael addition for piperidine synthesis. What factors should I investigate?

Answer:

The intramolecular aza-Michael addition is a powerful tool for forming C-N bonds, but its efficiency can be influenced by several factors.

Potential Causes & Troubleshooting Steps:

  • Poor Nucleophilicity of the Amine: The nitrogen atom may not be sufficiently nucleophilic to attack the Michael acceptor.

    • Solution: The use of a base can deprotonate the amine, increasing its nucleophilicity. The choice of base is critical and should be optimized.

  • Low Electrophilicity of the Michael Acceptor: The electron-withdrawing group on the Michael acceptor may not be activating enough.

    • Solution: Consider modifying the substrate to include a more strongly electron-withdrawing group.

  • Unfavorable Ring Closure: The formation of a six-membered ring may be kinetically or thermodynamically disfavored compared to side reactions.

    • Solution: The choice of solvent can influence the conformation of the substrate and facilitate cyclization. Additionally, the use of a catalyst, such as a Lewis acid, can promote the desired cyclization.

  • Polymerization: Intermolecular Michael addition can compete with the desired intramolecular cyclization, leading to polymerization.

    • Solution: Running the reaction at high dilution can favor the intramolecular pathway.

Data Presentation: Comparative Yields

The following tables summarize the impact of various reaction parameters on the yield of piperidine synthesis via different cyclization methods.

Table 1: Optimization of the Pictet-Spengler Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1TFA (10)CH₂Cl₂252465
2TFA (10)Toluene801278
3BF₃·OEt₂ (10)CH₂Cl₂01272
4HCl (10)MeOH652055
5Acetic AcidToluene1101291[3]

Table 2: Comparison of Reducing Agents for Reductive Amination

EntryReducing AgentSolventAdditiveYield (%)
1NaBH(OAc)₃DCEAcetic Acid>95[2]
2NaBH₃CNMeOH-70-85
3H₂/Pd-CEtOH-60-90
4Borane-PyridineTHF-65-80

Table 3: Effect of Catalyst and Solvent on Aza-Michael Addition Yield

EntryCatalystSolventTemperature (°C)Yield (%)
1DBUCH₂Cl₂2575
2Cs₂CO₃CH₃CN2585
3Cu(OTf)₂Toluene6092
4NoneDMF10045

Experimental Protocols

This section provides detailed methodologies for key cyclization reactions in piperidine synthesis.

Protocol 1: General Procedure for Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the aldehyde or ketone (1.1 eq) to the solution.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Intramolecular Reductive Amination
  • To a solution of the amino-ketone or amino-aldehyde (1.0 eq) in an anhydrous solvent (e.g., 1,2-dichloroethane or methanol) at room temperature, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in one portion.

  • If required, add an acid catalyst (e.g., acetic acid, 1.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Intramolecular Aza-Michael Addition
  • Dissolve the amino-alkene or amino-alkyne (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF) at room temperature.

  • Add the base or catalyst (e.g., DBU, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with heating, and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

1H NMR and 13C NMR spectral analysis of (R)-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic guide for researchers in drug discovery and development, offering a comparative analysis of the ¹H and ¹³C NMR spectra of (R)-piperidine-3-carboxylic acid against its racemic mixture. This guide provides comprehensive experimental protocols and spectral data to aid in the structural elucidation and chiral differentiation of this important molecular scaffold.

This compound, a chiral heterocyclic compound, is a valuable building block in the synthesis of a wide array of pharmaceutical agents. Its rigid piperidine ring and the presence of a carboxylic acid functional group make it a key component in designing molecules with specific spatial orientations to interact with biological targets. Accurate spectral analysis is paramount for confirming the stereochemistry and purity of this compound and its derivatives. This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound and its racemic counterpart, providing a valuable resource for researchers in the field.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and its racemic mixture. The data is presented to highlight the key differences and similarities, aiding in the identification and characterization of these compounds. In the absence of experimentally acquired spectra in publicly available databases, predicted data from reputable spectroscopic software is utilized for this comparison. For the racemic mixture, the spectral data is identical to that of the individual enantiomers in an achiral solvent.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

Proton Assignment This compound (Predicted) Racemic piperidine-3-carboxylic acid (Predicted)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
H2ax3.45 - 3.553.45 - 3.55
H2eq3.10 - 3.203.10 - 3.20
H32.85 - 2.952.85 - 2.95
H4ax2.15 - 2.252.15 - 2.25
H4eq1.95 - 2.051.95 - 2.05
H5ax1.70 - 1.801.70 - 1.80
H5eq1.55 - 1.651.55 - 1.65
H6ax2.90 - 3.002.90 - 3.00
H6eq2.75 - 2.852.75 - 2.85

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

Carbon Assignment This compound (Predicted) Racemic piperidine-3-carboxylic acid (Predicted)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
C=O178.0 - 179.0178.0 - 179.0
C248.0 - 49.048.0 - 49.0
C342.0 - 43.042.0 - 43.0
C426.0 - 27.026.0 - 27.0
C523.0 - 24.023.0 - 24.0
C645.0 - 46.045.0 - 46.0

Experimental Protocol for NMR Analysis

The following is a detailed protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of piperidine-3-carboxylic acid derivatives.

1. Sample Preparation:

  • Weigh 5-10 mg of the piperidine-3-carboxylic acid sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). D₂O is often preferred for its ability to exchange with the acidic proton of the carboxylic acid and the N-H proton, simplifying the spectrum.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved before placing it in the NMR spectrometer.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher field NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans to achieve an adequate signal-to-noise ratio.

Experimental Workflow and Data Analysis

The process of NMR spectral analysis follows a logical progression from sample preparation to final structure confirmation. The workflow diagram below illustrates the key steps involved in this process.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structure Confirmation start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum acquire_1H->acquire_13C process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_13C->process_spectra peak_picking Peak Picking & Integration process_spectra->peak_picking assign_signals Assign Signals peak_picking->assign_signals compare_data Compare with Reference/Predicted Data assign_signals->compare_data confirmation Structure Confirmed? compare_data->confirmation end End confirmation->end Yes

Caption: Workflow for NMR Spectral Analysis.

The analysis of the acquired spectra involves several key steps. Initially, the raw data (Free Induction Decay) is processed using Fourier transformation, phasing, and baseline correction to obtain the frequency-domain NMR spectrum. Subsequently, the peaks are identified, and their integrals are calculated to determine the relative ratios of different protons. The chemical shifts, multiplicities, and coupling constants are then used to assign the signals to the corresponding nuclei in the molecule. Finally, the experimental data is compared with reference spectra or predicted data to confirm the structure and stereochemistry of the compound. For chiral molecules like this compound, comparison with the racemate or the other enantiomer is crucial for confirming enantiomeric purity, often requiring the use of chiral solvating agents or chiral derivatizing agents to induce diastereomeric differences in the NMR spectra.

A Comparative Guide to the Determination of Enantiomeric Excess of (R)-Piperidine-3-Carboxylic Acid Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that can profoundly impact the safety and efficacy of the final active pharmaceutical ingredient. (R)-piperidine-3-carboxylic acid is a key chiral building block where precise determination of its enantiomeric excess (e.e.) is paramount. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this analysis, supported by experimental data and detailed protocols.

Comparative Analysis of Chiral HPLC Methods

Chiral HPLC stands as the preeminent technique for accurately quantifying enantiomeric purity due to its high resolution, sensitivity, and reproducibility. The cornerstone of a successful chiral separation is the selection of an appropriate Chiral Stationary Phase (CSP). While direct separation of piperidine-3-carboxylic acid is challenging due to its poor chromophore, derivatization is a common strategy to improve detection and chromatographic performance.

A study on the enantiomeric separation of a closely related derivative, (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, highlights the effectiveness of polysaccharide-based CSPs.[1][2] Specifically, an immobilized tris(3,5-dimethylphenylcarbamate) derivative of amylose, the Chiralpak IA, demonstrated excellent resolving power.[1] Another approach for a similar compound, piperidin-3-amine, involved pre-column derivatization with para-toluene sulfonyl chloride (PTSC) to introduce a chromophore, followed by separation on a Chiralpak AD-H column.[3]

The following table summarizes experimental data for the separation of derivatized piperidine-3-carboxylic acid analogues, providing a baseline for method development.

Data Presentation: Chiral HPLC Performance for Piperidine Analogues

Chiral Stationary Phase (CSP)AnalyteDerivatizing AgentMobile PhaseFlow Rate (mL/min)Retention Time (S-enantiomer)Retention Time (R-enantiomer)Resolution (Rs)Wavelength (nm)Reference
Chiralpak IA N-Boc-piperidine-3-carboxylic acid hydrazideN/A (analyzed directly)n-Hexane / Ethanol (70:30, v/v)1.04.63 min8.89 min> 10225[1][2]
Chiralpak AD-H Piperidin-3-aminep-Toluene Sulfonyl Chloride (PTSC)0.1% Diethylamine in Ethanol0.5--> 4.0228[3]

Note: Retention times for the Chiralpak AD-H method were not individually specified in the source material, but a high resolution was reported.

Alternative Methodologies

While chiral HPLC is the gold standard, other techniques can be employed for determining enantiomeric excess, each with distinct advantages and limitations.

  • Gas Chromatography (GC): Chiral GC is a powerful technique but typically requires derivatization to increase the volatility of analytes like amino acids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method can determine e.e. by using a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) to induce chemical shift differences between the enantiomers.[4] NMR is often faster than chromatography but generally less sensitive.[4]

  • Circular Dichroism (CD) Spectroscopy: The association between a chiral carboxylic acid and an achiral host molecule can induce a CD signal, the intensity of which can be correlated to the enantiomeric excess.[5][6] This method can be very rapid and amenable to high-throughput screening.[5][7]

Experimental Protocols

The following is a detailed protocol for the determination of enantiomeric excess, based on the successful separation of a derivatized analogue.[3] This protocol involves a pre-column derivatization to enhance UV detection.

Key Experiment: Chiral HPLC with Pre-Column Derivatization

1. Objective: To determine the enantiomeric excess of this compound by converting it to a UV-active derivative and separating the enantiomers using chiral HPLC.

2. Materials:

  • This compound sample

  • Racemic piperidine-3-carboxylic acid (for method development/validation)

  • p-Toluene Sulfonyl Chloride (PTSC)

  • A suitable base (e.g., Triethylamine or Sodium Bicarbonate)

  • Aprotic solvent (e.g., Acetonitrile)

  • HPLC-grade Ethanol and Diethylamine

  • HPLC System with UV Detector

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or equivalent

3. Derivatization Procedure:

  • Accurately weigh and dissolve the piperidine-3-carboxylic acid sample in the aprotic solvent.

  • Add the base, followed by a molar excess of PTSC.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC or a scouting HPLC run).

  • Quench the reaction and prepare the sample for HPLC injection by dilution with the mobile phase.

4. HPLC Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Diethylamine in Ethanol

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C (as a starting point)

  • Detection: UV at 228 nm

  • Injection Volume: 10 µL

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a derivatized racemic standard to identify the retention times of the (R) and (S) enantiomers and to confirm system suitability (i.e., adequate resolution).

  • Inject the derivatized sample solution.

  • Integrate the peak areas for both enantiomers.

6. Calculation of Enantiomeric Excess (e.e.):

  • e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

    • Where Area(R) is the peak area of the derivatized (R)-enantiomer and Area(S) is the peak area of the derivatized (S)-enantiomer.

Workflow Visualization

The logical flow of the experimental protocol is outlined in the diagram below.

G cluster_prep Sample Preparation & Derivatization cluster_hplc Chiral HPLC Analysis cluster_data Data Processing dissolve Dissolve Piperidine-3-Carboxylic Acid derivatize Derivatize with PTSC in presence of base dissolve->derivatize dilute Dilute for HPLC injection derivatize->dilute inject Inject Derivatized Sample dilute->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection (228 nm) separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate result Final e.e. Value calculate->result

References

Structure-Activity Relationship of (R)-Piperidine-3-Carboxylic Acid Derivatives as GABA Uptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (R)-piperidine-3-carboxylic acid derivatives, also known as (R)-nipecotic acid derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft by GATs is a crucial mechanism for regulating GABAergic neurotransmission. Inhibition of these transporters can potentiate GABAergic signaling, a therapeutic strategy for conditions like epilepsy and anxiety.[1][2] This guide presents quantitative data, detailed experimental protocols, and visualizations to aid in the rational design of novel and potent GAT inhibitors.

Comparative Analysis of GAT Inhibitory Potency

The inhibitory activity of various this compound derivatives against different GABA transporter subtypes is summarized below. The data highlights the impact of substitutions on the piperidine ring on potency and selectivity. The reference compound, (R)-Nipecotic acid, is a weak inhibitor with poor ability to cross the blood-brain barrier.[1] Modifications, particularly the addition of lipophilic N-substituents, have been explored to enhance potency.

CompoundN-SubstituentTargetIC50 (µM)Reference CompoundIC50 (µM)
(R)-Nipecotic Acid-HGAT-1~23--
Derivative 1 -CH2CH2S(O)CH(C6H5)2 (6a)mGAT10.087Tiagabine0.0076
Derivative 2 -CH2CH2S(O)CH(4-CH3C6H4)2mGAT10.12(R)-Nipecotic Acid43.2
Derivative 3 -CH2CH2CH2S-CH(C6H5)2mGAT12.5(R)-Nipecotic Acid43.2
(S)-SNAP-5114 -CH2CH2O-C(4-MeOC6H4)3mGAT41.3--
DDPM-1457 -CH2CH2O-C(4-MeOC6H4)2(C6H5)mGAT41.3--

Note: Data is compiled from various sources and experimental conditions may differ. One study showed that compounds with a diarylmethylsulfinyl ethyl side chain (like Derivative 1 and 2) are more potent GAT1 inhibitors than those with diarylmethylthio ethyl/propyl moieties (like Derivative 3).[3] For instance, compound 6a exhibited inhibitory activity 496-fold higher than (R)-nipecotic acid.[3] For mGAT4 inhibitors, it has been observed that the (S)-enantiomer is generally more active.[4]

Experimental Protocols

A detailed methodology for a key experiment, the GABA uptake assay, is provided below. This protocol is essential for evaluating the inhibitory activity of newly synthesized compounds.

In Vitro GABA Uptake Inhibition Assay

This assay measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into cultured cells expressing a specific GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3, or GAT-4).

Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing the desired murine or human GAT subtype.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

  • Scintillation cocktail.

  • Microplates (e.g., 96-well).

  • Liquid scintillation counter.

Procedure:

  • Cell Culture: Culture the GAT-expressing cells in appropriate flasks until they reach 80-90% confluency.

  • Plating: Trypsinize and seed the cells into 96-well microplates at a density of 40,000-50,000 cells per well. Allow the cells to adhere and grow for 24-48 hours.

  • Assay Preparation: On the day of the experiment, wash the cells twice with the assay buffer.

  • Compound Incubation: Add 50 µL of assay buffer containing the desired concentration of the test compound to each well. For control wells, add buffer with vehicle. Incubate for 10-20 minutes at room temperature.

  • GABA Uptake Initiation: Initiate the uptake by adding 50 µL of assay buffer containing a mixture of [³H]GABA (final concentration ~10-20 nM) and unlabeled GABA (to achieve the desired final concentration, e.g., 1 µM).

  • Incubation: Incubate the plate for a short period (e.g., 1-10 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50) by non-linear regression analysis of the concentration-response curve.

Visualizations

The following diagrams illustrate key concepts related to the structure-activity relationship studies of this compound derivatives.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Lead This compound Modification Chemical Modification (e.g., N-substitution) Lead->Modification Scaffold Library Library of Derivatives Modification->Library Diversification Assay GABA Uptake Assay Library->Assay Testing Data IC50 Determination Assay->Data Quantitative Data SAR SAR Analysis Data->SAR Input Optimization Lead Optimization SAR->Optimization Insights Optimization->Modification Iterative Design

Caption: General workflow for structure-activity relationship (SAR) studies.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle (contains GABA) GABA GABA Vesicle->GABA Release GAT1 GABA Transporter (GAT1) GABA->GAT1 Reuptake GABA_R GABA Receptor GABA->GABA_R Binding Postsynaptic Neuron Postsynaptic Neuron GABA_R->Postsynaptic Neuron Inhibitory Signal Inhibitor (R)-Piperidine-3-Carboxylic Acid Derivative Inhibitor->GAT1 Inhibition

Caption: Mechanism of action of this compound derivatives.

References

A Comparative Guide to Analytical Methods for the Quantification of (R)-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of (R)-piperidine-3-carboxylic acid, a chiral building block of significant interest in pharmaceutical development, necessitates the use of validated and robust analytical methods. The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of drug substances and products. This guide provides a comparative overview of potential analytical methodologies for the quantification of this compound, with a focus on their performance characteristics and supported by experimental data from structurally similar compounds. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, and hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following table summarizes the potential performance characteristics of different analytical methods that could be adapted for the analysis of this compound, based on data from analogous compounds.

Analytical Method Principle Detection Key Advantages Key Limitations Representative Performance Data (for analogous compounds)
Chiral HPLC with UV Detection Chromatographic separation of enantiomers on a chiral stationary phase (CSP).[1][2]UV-VisibleHigh enantiomeric resolution, widely available instrumentation.[1][2]May require derivatization for compounds lacking a UV chromophore.[3][4]LOD: 2.5 µg/mL, LOQ: 7.5 µg/mL, Recovery: 96.83 ± 1.4%.[1][2]
GC-MS (with derivatization) Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Mass SpectrometryHigh sensitivity and selectivity, provides structural information.Requires derivatization to increase volatility and thermal stability.-
LC-MS/MS Chromatographic separation coupled with highly selective and sensitive tandem mass spectrometry detection.[5][6]Tandem Mass SpectrometryExcellent sensitivity and selectivity, suitable for complex matrices.[5][6]Higher instrumentation cost and complexity, potential for matrix effects.[4]LOD: 0.01010 µg/mL, Linearity (R): >0.99 (for piperidine).[6]

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of any analytical method. Below are representative experimental protocols for the quantification of this compound, adapted from methods for similar compounds.

Chiral HPLC with UV Detection (Based on a method for a derivative)

This method is adapted from a validated chiral HPLC method for the enantiomeric separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide.[1][2]

  • Chromatographic Conditions:

    • Column: Chiralpak IA (250 x 4.6 mm, 5 µm).[1][2]

    • Mobile Phase: n-hexane and ethanol (70:30, v/v).[1][2]

    • Flow Rate: 1.0 mL/min.[1][2]

    • Column Temperature: 30°C.[1][2]

    • Detection: UV at 225 nm.[1][2]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • As this compound lacks a strong chromophore, pre-column derivatization with a UV-active agent such as p-toluenesulfonyl chloride would be necessary.[3]

GC-MS with Derivatization

This protocol outlines a general approach for the analysis of amino acids by GC-MS, which would be applicable to this compound.

  • Derivatization Procedure:

    • To 1 mg of the sample, add 1 mL of a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500.

LC-MS/MS

This protocol is based on a validated LC-MS/MS method for the determination of piperidine.[6]

  • Chromatographic Conditions:

    • Column: Atlantis C18 (100 x 3.9 mm, 5 µm).[6]

    • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and methanol (B).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Injection Volume: 5.0 µL.[6]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), positive ion mode.[4]

    • Detection: Multiple Reaction Monitoring (MRM).[4] The specific precursor and product ion transitions would need to be optimized for this compound.

Validation of Analytical Methods

Analytical method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[7][8] The validation process involves evaluating several key parameters to ensure the method is reliable, reproducible, and accurate.[7]

G General Workflow for Analytical Method Validation method_development Method Development validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report routine_use Routine Use validation_report->routine_use

Caption: A flowchart illustrating the key stages in the validation of an analytical method.

The validation process ensures that the selected analytical method will consistently provide accurate and reliable data for the quantification of this compound in various samples.[7] Each parameter is assessed against predefined acceptance criteria as per regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2]

References

A Comparative Analysis of Piperidine Carboxylic Acid Isomers in Drug Discovery: Nipecotic Acid, Isonipecotic Acid, and Baikiain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The piperidine carboxylic acid scaffold is a cornerstone in the design of neuromodulatory agents, owing to its structural resemblance to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Positional isomers of this scaffold, namely piperidine-3-carboxylic acid (nipecotic acid), piperidine-4-carboxylic acid (isonipecotic acid), and the unsaturated analogue, (S)-1,2,3,6-tetrahydropyridine-2-carboxylic acid (baikiain), exhibit distinct pharmacological profiles, rendering them valuable tools and lead compounds in drug discovery. This guide provides a comparative analysis of these three isomers, summarizing their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by detailed experimental methodologies and visual workflows to aid in their strategic application in neuroscience research.

Physicochemical Properties

The position of the carboxylic acid group on the piperidine ring significantly influences the physicochemical properties of these isomers, which in turn affects their solubility, permeability, and ultimately, their pharmacokinetic behavior. A summary of key physicochemical parameters is presented in Table 1.

PropertyNipecotic AcidIsonipecotic AcidBaikiain
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂C₆H₉NO₂
Molecular Weight 129.16 g/mol 129.16 g/mol 127.14 g/mol
pKa pK₁: 3.35, pK₂: 10.64pK₁: 3.73, pK₂: 10.72Not available
LogP (predicted) -2.9-2.9Not available
Aqueous Solubility 50 mg/mL (in water)[1]Soluble in waterSoluble in water

Table 1: Comparative Physicochemical Properties of Piperidine Carboxylic Acid Isomers.

Comparative Biological Activity

The distinct spatial arrangement of the carboxylic acid moiety dictates the interaction of these isomers with their respective biological targets, leading to divergent pharmacological effects. Nipecotic acid is a classical inhibitor of GABA transporters, isonipecotic acid acts as a partial agonist at GABAA receptors, while baikiain's primary characterized activity in a biological context has been the inhibition of L-pipecolate oxidase.

ParameterNipecotic AcidIsonipecotic AcidBaikiain
Primary Target GABA Transporters (GATs)[2][3]GABAA Receptors[4][5]L-pipecolate oxidase (potential)[6][7][8][9]
Mechanism of Action Competitive inhibitor of GABA uptake[3]Partial agonist[4][5]Irreversible inhibitor (hypothesized)[6][7][8][9]
Biological Effect Increases synaptic GABA concentrationModulates chloride ion channel openingPotential modulation of pipecolic acid metabolism
IC₅₀/EC₅₀/Kᵢ GAT-1 IC₅₀: ~2.6 µM (mouse)[10]GABAA receptor partial agonism (Emax = 46–57% for α₁, α₂, α₃, α₅ subunits)[4][5]Not available for a specific therapeutic target

Table 2: Comparative Biological Activity of Piperidine Carboxylic Acid Isomers.

Pharmacokinetic Profile: A Major Hurdle

A significant challenge in the therapeutic development of these piperidine carboxylic acid isomers is their limited ability to cross the blood-brain barrier (BBB) due to their hydrophilic and zwitterionic nature at physiological pH.[2][3][4][5][11][12][13] This has spurred the development of various strategies, such as the synthesis of more lipophilic prodrugs, to enhance their CNS penetration.[11][12][13]

ParameterNipecotic AcidIsonipecotic AcidBaikiain
Blood-Brain Barrier Permeability Very low[2][3][11][12][13]Very low[4][5]Unknown, but likely low due to similar structure
Metabolism Not extensively metabolizedNot extensively metabolizedPotentially metabolized to a toxic species[6][7][8][9]
Excretion Primarily renalPrimarily renalUnknown

Table 3: Comparative Pharmacokinetic (ADME) Profile of Piperidine Carboxylic Acid Isomers.

Signaling Pathways and Experimental Workflows

To visually conceptualize the biological context and experimental evaluation of these compounds, the following diagrams are provided.

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GAT1 GABA Transporter 1 (GAT1) Synaptic_Cleft->GAT1 Reuptake GABA_R GABAA Receptor Cl_channel Cl- Channel GABA_R->Cl_channel Opens Cl_influx Cl- Influx Cl_channel->Cl_influx Nipecotic_Acid Nipecotic Acid Nipecotic_Acid->GAT1 Inhibits Isonipecotic_Acid Isonipecotic Acid Isonipecotic_Acid->GABA_R Activates

GABAergic synapse and targets of nipecotic and isonipecotic acid.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Secondary & Tertiary Screening cluster_invitro_adme In Vitro ADME & Properties cluster_invivo In Vivo Evaluation Primary_Assay High-Throughput Primary Assay (e.g., Radioligand Binding or Functional Assay) Dose_Response Dose-Response & Potency Determination (IC₅₀/EC₅₀) Primary_Assay->Dose_Response Active Compounds Selectivity Selectivity Profiling (vs. related targets) Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism Physicochem Physicochemical Properties (Solubility, pKa, LogP) Mechanism->Physicochem Permeability BBB Permeability (PAMPA, Caco-2) Physicochem->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability PK_studies Pharmacokinetic Studies (Brain/Plasma Ratio) Metabolic_Stability->PK_studies Promising Leads Efficacy In Vivo Efficacy Models (e.g., Seizure models) PK_studies->Efficacy

A typical screening cascade for CNS-targeted compounds.

Experimental Protocols

GABA Transporter (GAT) Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GABA transporters.

Materials:

  • Cells (e.g., HEK293) stably expressing the GAT of interest or synaptosomes.

  • [³H]-GABA.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Test compounds (e.g., nipecotic acid) and control inhibitors.

  • Scintillation fluid and counter.

Protocol:

  • Cell/Synaptosome Preparation: Culture cells to confluency or prepare fresh synaptosomes from brain tissue.

  • Assay Setup: Plate cells or aliquot synaptosomes into a 96-well plate.

  • Compound Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound for 10-20 minutes at 37°C.

  • Initiate Uptake: Add a fixed concentration of [³H]-GABA to initiate the uptake reaction and incubate for a short period (e.g., 1-10 minutes).

  • Terminate Uptake: Rapidly wash the cells/synaptosomes with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-GABA uptake against the log concentration of the test compound.

GABA Receptor (GABA) Functional Assay (FLIPR Membrane Potential Assay)

This high-throughput assay measures changes in membrane potential in response to GABAA receptor activation, allowing for the identification of agonists, antagonists, and modulators.[14]

Materials:

  • HEK293 cells stably expressing the GABAA receptor subunits of interest.

  • FLIPR Membrane Potential (FMP) Assay Kit.

  • GABA, reference compounds (e.g., isonipecotic acid, bicuculline), and test compounds.

  • Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to confluency.

  • Dye Loading: Load the cells with a voltage-sensitive fluorescent dye from the FMP kit.

  • Compound Addition: Use the FLIPR instrument to add GABA (at a concentration that elicits a submaximal response, e.g., EC₂₀) followed by the test compound.

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in membrane potential.

  • Data Analysis: Analyze the fluorescence data to determine if the test compound acts as a positive allosteric modulator (enhances GABA response), a negative allosteric modulator (inhibits GABA response), or a direct agonist (activates the receptor in the absence of GABA).

In Vitro Blood-Brain Barrier Permeability (PAMPA) Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay to predict passive, transcellular permeability across the BBB.

Materials:

  • PAMPA plate system (donor and acceptor plates with a lipid-coated filter membrane).

  • Phosphate-buffered saline (PBS).

  • Test compounds and control compounds with known BBB permeability.

  • LC-MS/MS for compound quantification.

Protocol:

  • Compound Preparation: Dissolve test compounds in PBS in the donor plate.

  • Assay Assembly: Place the filter membrane coated with a brain lipid mixture onto the donor plate, and then place the acceptor plate (filled with fresh PBS) on top.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) of the compound.

Conclusion

Nipecotic acid, isonipecotic acid, and baikiain, while sharing a common piperidine carboxylic acid framework, represent distinct classes of neuromodulatory agents. Nipecotic acid serves as a valuable tool for studying GABAergic neurotransmission through the inhibition of GABA reuptake. Isonipecotic acid provides a means to directly probe GABAA receptor function. The therapeutic potential of baikiain in the CNS is less defined and warrants further investigation to elucidate its primary targets and mechanism of action beyond its recently highlighted toxicity. The primary obstacle for the therapeutic application of these isomers in CNS disorders remains their poor blood-brain barrier penetration. Future drug discovery efforts will likely focus on the design of novel derivatives and prodrugs with improved pharmacokinetic properties to unlock the full therapeutic potential of this versatile chemical scaffold. This comparative guide provides a foundational understanding of these important isomers to inform rational drug design and guide experimental strategies in neuroscience research.

References

A Comparative Guide to Purity Analysis of (R)-piperidine-3-carboxylic Acid: HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds such as (R)-piperidine-3-carboxylic acid, also known as (R)-(-)-Nipecotic acid. The stereochemical configuration of a molecule can significantly impact its pharmacological activity and safety profile. This guide provides a comprehensive comparison of two prominent analytical techniques for assessing the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations, offering high resolution and sensitivity.[1][2] For compounds like this compound that lack a strong UV chromophore, derivatization is often employed to enhance detection.[3][4] This guide details a validated chiral HPLC method with pre-column derivatization and compares it with an advanced NMR spectroscopy method using a chiral solvating agent.

Comparative Performance Data

The following table summarizes the typical performance characteristics of a validated chiral HPLC method versus a chiral NMR spectroscopy method for the purity analysis of this compound.

ParameterChiral HPLC with DerivatizationChiral NMR with Chiral Solvating Agent
Principle Chromatographic separation of diastereomeric derivatives on an achiral stationary phase.Chemical shift differentiation of enantiomers in the presence of a chiral solvating agent.
Resolution (α) > 2.0Not directly applicable; based on signal separation (Δδ).
Linearity (r²) > 0.999> 0.99
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (RSD%) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.05 µg/mLEnantiomeric impurity > 1%
Limit of Quantitation (LOQ) ~0.15 µg/mLEnantiomeric impurity > 1%
Analysis Time ~30 min per sample~15 min per sample
Sample Preparation Derivatization requiredDirect analysis after adding chiral solvating agent
Instrumentation HPLC with UV DetectorHigh-field NMR Spectrometer

Experimental Protocols

Chiral HPLC with Pre-column Derivatization

This method involves the derivatization of (R)- and (S)-piperidine-3-carboxylic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

a. Derivatization Protocol:

  • Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile).

  • Reagent Preparation: Prepare a solution of a chiral derivatizing agent, such as (1R)-(-)-1-(Naphthyl)ethyl isocyanate, in acetonitrile.

  • Reaction: To 1 mL of the sample solution, add a molar excess of the derivatizing agent solution and a catalytic amount of a non-chiral tertiary amine (e.g., triethylamine).

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Quenching: Quench the reaction by adding a small amount of a primary or secondary amine to consume any excess derivatizing agent.

  • Dilution: Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

b. HPLC Conditions:

  • Chromatographic System: HPLC with UV Detector.

  • Stationary Phase: Standard C18 (octadecylsilane) column.

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Dependent on the chromophore of the derivatizing agent (e.g., 280 nm for a naphthyl group).

  • Injection Volume: 10 µL.

c. Validation Parameters:

  • Specificity: Demonstrated by the resolution of the two diastereomeric peaks from each other and any other impurities.

  • Linearity: Assessed by analyzing a series of standard solutions of the (S)-enantiomer derivative over a range of concentrations.

  • Accuracy: Determined by the recovery of known amounts of the (S)-enantiomer spiked into the (R)-enantiomer sample.

  • Precision: Evaluated by repeated injections of a single sample (repeatability) and by analyzing different samples on different days (intermediate precision).

  • LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Chiral NMR Spectroscopy

This method utilizes a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum, allowing for their direct quantification.[5][6]

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 0.75 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

  • Vortex the solution to ensure homogeneity.

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Nucleus: ¹H.

  • Experiment: Standard 1D proton spectrum.

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Temperature: 298 K.

c. Data Analysis:

  • Identify a well-resolved proton signal that shows distinct peaks for the (R)- and (S)-enantiomers. The proton alpha to the carboxylic acid is often a good candidate.

  • Integrate the area of the peaks corresponding to the (R)-enantiomer and the (S)-enantiomer.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Methodology Visualization

HPLC_Workflow HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh this compound Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Chiral Derivatizing Agent Dissolve->Derivatize Incubate Incubate to Form Diastereomers Derivatize->Incubate Dilute Dilute for Analysis Incubate->Dilute Inject Inject Sample Dilute->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of this compound.

Objective Comparison

Chiral HPLC with Derivatization: This method is highly sensitive and accurate, making it the gold standard for quantifying trace enantiomeric impurities.[1][7] The validation process is well-established under ICH guidelines. However, the requirement for pre-column derivatization adds complexity and time to the sample preparation process. The development of the derivatization method itself can also be time-consuming.

Chiral NMR Spectroscopy: The primary advantage of this technique is its speed and simplicity in sample preparation. It provides a direct measure of the enantiomeric ratio without the need for derivatization or a reference standard for the minor enantiomer. However, its sensitivity is lower than that of HPLC, making it less suitable for the detection of very low levels of enantiomeric impurity. The cost and availability of high-field NMR spectrometers can also be a limiting factor.

For rigorous quality control and release testing in a regulated environment, the validated chiral HPLC method with derivatization is the preferred choice due to its superior sensitivity, accuracy, and precision. Chiral NMR spectroscopy serves as an excellent alternative for rapid screening, process monitoring, and in research settings where high-throughput analysis is required and the expected enantiomeric impurity levels are above 1%. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation.

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of (R)-piperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of chiral molecules like (R)-piperidine-3-carboxylic acid, also known as (R)-nipecotic acid, is a critical step in pharmaceutical development and metabolic studies. This guide provides a comprehensive comparison of mass spectrometry-based analysis of this compound and its fragments, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

This compound is a key chiral building block in the synthesis of various pharmaceuticals. Its accurate identification and quantification are paramount for ensuring the quality, efficacy, and safety of final drug products. Mass spectrometry, with its high sensitivity and specificity, stands as a powerful tool for the analysis of this and other small molecules.

Mass Spectrometry Analysis of this compound

Mass spectrometric analysis of this compound typically involves electron ionization (EI) or electrospray ionization (ESI), often coupled with tandem mass spectrometry (MS/MS) for structural elucidation through fragmentation analysis.

Fragmentation Pathway

Key fragmentation pathways are expected to include:

  • Loss of the carboxyl group (-COOH): This is a common fragmentation for carboxylic acids, resulting in a fragment ion at m/z 84.

  • Ring opening and subsequent fragmentation: The piperidine ring can undergo cleavage, leading to a variety of smaller fragment ions.

  • Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines.

The following diagram illustrates the predicted fragmentation pathway of this compound.

Fragmentation_Pathway M [this compound]⁺˙ m/z = 129 F1 [M - COOH]⁺ m/z = 84 M->F1 - COOH F2 [M - H₂O]⁺˙ m/z = 111 M->F2 - H₂O F3 Further Fragments F1->F3 Ring Cleavage Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Sample Extraction Extraction Sample->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) LC-MS/MS LC-MS/MS Extraction->LC-MS/MS Chiral HPLC Chiral HPLC Extraction->Chiral HPLC GC-MS GC-MS Derivatization (for GC-MS)->GC-MS Data Processing Data Processing GC-MS->Data Processing LC-MS/MS->Data Processing Chiral HPLC->Data Processing Quantification & Identification Quantification & Identification Data Processing->Quantification & Identification

Comparing the efficacy of different chiral resolving agents for piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a detailed comparison of the efficacy of various chiral resolving agents for piperidine-3-carboxylic acid, a key chiral building block in numerous pharmaceuticals.

The primary method for the chiral resolution of piperidine-3-carboxylic acid and its esters, such as ethyl nipecotate, is through the formation of diastereomeric salts with a chiral resolving agent. The differential solubility of these salts allows for their separation by fractional crystallization. This guide focuses on a comparative evaluation of commonly employed resolving agents, presenting experimental data and detailed protocols to aid in the selection of the most effective agent for a given application.

Comparison of Efficacy

The selection of an appropriate chiral resolving agent is often empirical, yet published data provides valuable insights into the performance of different agents. The following table summarizes the quantitative data for the resolution of racemic ethyl nipecotate, an ester of piperidine-3-carboxylic acid, with various resolving agents.

Chiral Resolving AgentSolventYield of Diastereomeric SaltDiastereomeric Excess (de) / Enantiomeric Excess (ee)Reference
Di-benzoyl-L-tartaric acidEthanol≥ 35%≥ 98% ee (of the free amine)[1]
(S)-Mandelic acidEthyl acetate32%94% de[2]
Di-p-tolyl-L-tartaric acidNot specifiedInefficient optical purificationPoor selectivity[2][3]
(R/S)-Camphorsulfonic acidNot specifiedFailed to form a crystalline salt or inefficient purificationNot effective[2]

Note: There is a discrepancy in the literature regarding the efficacy of di-p-tolyl-L-tartaric acid. While one source reports it as inefficient[2], another suggests it has very poor selectivity[3].

Experimental Workflow

The general workflow for the chiral resolution of piperidine-3-carboxylic acid via diastereomeric salt formation is depicted in the following diagram.

G cluster_0 Resolution Process Racemic Piperidine-3-carboxylic Acid Ester Racemic Piperidine-3-carboxylic Acid Ester Heating Heating Racemic Piperidine-3-carboxylic Acid Ester->Heating Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Heating Solvent Solvent Solvent->Heating Cooling & Crystallization Cooling & Crystallization Heating->Cooling & Crystallization Filtration Filtration Cooling & Crystallization->Filtration Less Soluble Diastereomeric Salt Less Soluble Diastereomeric Salt Filtration->Less Soluble Diastereomeric Salt Mother Liquor (contains more soluble salt) Mother Liquor (contains more soluble salt) Filtration->Mother Liquor (contains more soluble salt) Liberation of Enantiomer Liberation of Enantiomer Less Soluble Diastereomeric Salt->Liberation of Enantiomer Pure Enantiomer Pure Enantiomer Liberation of Enantiomer->Pure Enantiomer

Caption: General workflow for chiral resolution.

Experimental Protocols

Below are the detailed experimental protocols for the resolution of racemic ethyl nipecotate using di-benzoyl-L-tartaric acid and (S)-mandelic acid.

Resolution with Di-benzoyl-L-tartaric Acid

This method is reported to provide high enantiomeric excess.[1]

Materials:

  • Racemic ethyl nipecotate

  • Di-benzoyl-L-tartaric acid

  • Ethanol

Procedure:

  • Dissolve the racemic ethyl nipecotate and di-benzoyl-L-tartaric acid in ethanol at an elevated temperature, ranging from approximately 40°C to the reflux temperature of the solvent.[2]

  • Once the dissolution is complete, allow the solution to cool slowly to ambient temperature. Seeding the solution as it cools may be beneficial.[2]

  • Further cool the mixture to a temperature between ambient and -20°C to maximize the precipitation of the less soluble diastereomeric salt.[2]

  • Isolate the precipitated salt by filtration.

  • To obtain the free base of the enantiomerically enriched ethyl nipecotate, the diastereomeric salt can be neutralized.

Resolution with (S)-Mandelic Acid

This protocol provides a good yield and high diastereomeric excess.[2]

Materials:

  • Racemic ethyl nipecotate (5.0 g, 32 mmol)

  • (S)-mandelic acid (4.8 g, 32 mmol)

  • Ethyl acetate (40 mL for dissolution, 20 mL for washing)

Procedure:

  • To a solution of racemic ethyl nipecotate in ethyl acetate, add (S)-mandelic acid.[2]

  • Heat the mixture to 60°C to ensure all solids are dissolved.[2]

  • Allow the solution to cool to room temperature over a period of 135 minutes.[2]

  • Stir the mixture for an additional 60 minutes at room temperature.[2]

  • Collect the solid precipitate by filtration and wash it with ethyl acetate.[2]

  • Dry the resulting white solid under vacuum at room temperature.[2] This procedure was reported to yield 3.10 g (32%) of the diastereomeric salt with 94% de.[2]

Conclusion

Based on the available data, di-benzoyl-L-tartaric acid appears to be the more efficacious resolving agent for piperidine-3-carboxylic acid esters, offering a higher enantiomeric excess compared to (S)-mandelic acid.[1][2] However, the choice of resolving agent will ultimately depend on the specific experimental conditions, desired purity, and economic considerations of the process. The provided protocols offer a solid foundation for researchers to develop and optimize their chiral resolution strategies for this important synthetic intermediate.

References

Safety Operating Guide

Proper Disposal of (R)-piperidine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(R)-piperidine-3-carboxylic acid, a key building block in pharmaceutical research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides procedural, step-by-step guidance for the proper disposal of this compound, in line with standard laboratory safety practices and regulatory considerations.

Immediate Safety Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be familiar with its hazard classifications. This compound is typically classified as a skin, eye, and respiratory irritant[1]. Always wear appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a laboratory coat[1]. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a fume hood[2][3].

Disposal Decision Workflow

The primary step in the disposal of this compound is to determine the appropriate disposal route. This decision should be based on the quantity of the waste, its concentration, and local regulations. The following workflow provides a logical approach to this process.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: this compound waste check_quantity Assess Quantity and Concentration of Waste start->check_quantity small_quantity Small Quantity / Low Concentration check_quantity->small_quantity Small (<100g/day) large_quantity Large Quantity / High Concentration check_quantity->large_quantity Large or Concentrated neutralization Neutralization Protocol (see Experimental Protocols) small_quantity->neutralization hazardous_waste Collect as Hazardous Waste in a Labeled, Closed Container large_quantity->hazardous_waste check_ph Verify pH is between 5.5 and 9.0 neutralization->check_ph check_ph->neutralization No, adjust pH sewer_disposal Dispose via Sanitary Sewer with Copious Amounts of Water check_ph->sewer_disposal Yes end End of Disposal Process sewer_disposal->end licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company hazardous_waste->licensed_disposal licensed_disposal->end

Caption: A workflow diagram illustrating the decision-making process for the proper disposal of this compound.

Quantitative Disposal Parameters

For laboratories considering the disposal of neutralized this compound via the sanitary sewer, it is imperative to adhere to local regulations and institutional guidelines. The following table summarizes common quantitative limits for sewer disposal.

ParameterLimitRecommendations and RemarksSource
pH 5.5 - 9.0The pH of the neutralized solution must be within this range before disposal.[2][3][4][5][6]
Quantity < 100 grams or 100 mL per dayFor quantities exceeding this, collection as hazardous waste is recommended.[7][8]
Dilution Flush with at least a 100-fold excess of water.This ensures the final concentration in the drain is minimal.[7]
Concentration < 1% for some organic chemicalsCheck local guidelines for specific concentration limits.[9]

Experimental Protocols: Neutralization of Acidic Waste

For small quantities of this compound waste that are not contaminated with other hazardous materials (e.g., heavy metals), neutralization can render it suitable for sewer disposal. The following is a general protocol for the neutralization of acidic organic waste.

Materials:

  • This compound waste solution

  • Dilute solution of a weak base (e.g., sodium bicarbonate) or a strong base (e.g., sodium hydroxide, 6N)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Ice bath

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Preparation: Perform the entire procedure in a fume hood. If the acidic waste is concentrated, it should first be diluted by slowly adding it to a large volume of cold water. Place the beaker containing the diluted acid solution in an ice bath to manage any heat generated during neutralization.

  • Neutralization: While stirring the acidic solution, slowly add the basic solution dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.

  • Endpoint: Continue adding the base until the pH of the solution is stable within the acceptable range for sewer disposal (typically between 5.5 and 9.0).

  • Disposal: Once the desired pH is reached, the neutralized solution can be poured down the sanitary sewer, followed by a copious amount of water[3][5][6].

Disposal of Large Quantities and Contaminated Waste

Large quantities of this compound, concentrated solutions, or waste contaminated with other hazardous materials should not be neutralized for sewer disposal. This waste must be collected as hazardous waste.

Procedure for Hazardous Waste Collection:

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[10].

  • Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company, in accordance with institutional and local regulations.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the scientific community.

References

Personal protective equipment for handling (R)-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-piperidine-3-carboxylic Acid

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound presents several health hazards upon exposure. The primary risks associated with this chemical are summarized below.

Hazard ClassificationDescriptionPrimary Route of Exposure
Skin Irritation Causes skin irritation upon contact.[1][2][3][4][5][6][7]Dermal
Serious Eye Irritation Causes serious eye irritation and potential damage if it comes into contact with the eyes.[1][2][3][4][5][6][7]Ocular
Respiratory Irritation May cause respiratory irritation if the dust is inhaled.[2][3][4][5][6][7]Inhalation

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is necessary to mitigate the risks associated with handling this compound. The following table outlines the mandatory PPE.

Body AreaRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles or a Face ShieldMust be worn at all times in the laboratory.[8][9] Safety glasses must include side shields.[9]
Hands Chemical-Resistant GlovesNitrile or other suitable chemically impervious gloves are required.[8] Always inspect gloves for integrity before use and change them frequently.[10] Double gloving is recommended for enhanced protection.[10]
Body Laboratory Coat or GownA long-sleeved lab coat or gown should be worn and fully fastened.[10][11]
Respiratory N95 Respirator or equivalentUse a NIOSH-approved respirator, especially when handling the powder outside of a certified chemical fume hood, to prevent inhalation of dust particles.[2][11]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills.[9][11]

Standard Operating Procedure for Handling

Follow this step-by-step protocol to ensure the safe handling of this compound from preparation to disposal.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[3][4][5][7][12] A certified chemical fume hood is the preferred engineering control.

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[3][5]

  • Pre-Handling Check: Before starting, confirm all necessary PPE is available and in good condition.

Handling the Chemical
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[4]

  • Weighing: When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust.

  • Avoid Dust Formation: Handle the solid gently to prevent it from becoming airborne.[3][4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory or while handling the chemical.[1][13]

Post-Handling and Decontamination
  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][3][4]

  • Decontaminate Surfaces: Clean and decontaminate all work surfaces and equipment after use.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Do not wear lab coats or gloves outside of the laboratory.

Emergency Response and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3][4][5] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water for at least 15 minutes.[1][3][4][13] If irritation persists, seek medical advice.[1]
Inhalation Move the individual to an area with fresh air.[1][3][4][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[12]

  • Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste.

  • Regulatory Compliance: All chemical waste disposal must be conducted in strict accordance with local, regional, and national regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Environmental Protection: Do not allow the chemical or its waste to enter drains or waterways.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Final Steps prep_A Verify Fume Hood Operation prep_B Inspect & Don PPE (Goggles, Lab Coat, Gloves) prep_A->prep_B prep_C Locate Emergency Equipment (Eyewash, Shower) prep_B->prep_C handle_A Carefully Weigh Solid (Minimize Dust) prep_C->handle_A Proceed to Handling handle_B Perform Experimental Work handle_A->handle_B clean_A Decontaminate Glassware & Surfaces handle_B->clean_A Work Complete clean_B Segregate Hazardous Waste clean_A->clean_B disp_A Properly Dispose of Waste (Consult EHS) clean_B->disp_A Finalize disp_B Doff PPE Correctly disp_A->disp_B disp_C Wash Hands Thoroughly disp_B->disp_C

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-piperidine-3-carboxylic acid
Reactant of Route 2
(R)-piperidine-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。